molecular formula C4H8ClNO B1193979 Ethyl chloroacetimidate CAS No. 37622-36-9

Ethyl chloroacetimidate

Cat. No.: B1193979
CAS No.: 37622-36-9
M. Wt: 121.56 g/mol
InChI Key: VDNWDRKRMWWQFL-UHFFFAOYSA-N
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Description

Ethyl chloroacetimidate, also known as this compound, is a useful research compound. Its molecular formula is C4H8ClNO and its molecular weight is 121.56 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-chloroethanimidate
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InChI

InChI=1S/C4H8ClNO/c1-2-7-4(6)3-5/h6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VDNWDRKRMWWQFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20276720, DTXSID90958667
Record name Ethyl chloroacetimidate
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Record name Ethyl 2-chloroethanimidate
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Molecular Weight

121.56 g/mol
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CAS No.

37622-36-9, 36743-66-5
Record name Ethyl chloroacetimidate
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Record name Ethyl chloroacetimidate
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Record name Ethyl chloroacetimidate
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Record name Ethyl 2-chloroethanimidate
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Record name Ethanimidic acid, 2-chloro-, ethyl ester
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Foundational & Exploratory

Ethyl Chloroacetimidate: A Comprehensive Technical Guide to Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-chloroacetimidate, typically handled as its more stable hydrochloride salt, is a highly reactive and versatile bifunctional reagent.[1] Possessing both a reactive imidate group and a chloro-substituent, it serves as a crucial building block in synthetic organic chemistry. Its primary value lies in its ability to act as a precursor for a wide range of nitrogen-containing heterocycles, many of which form the core scaffolds of pharmaceutically active compounds.[2][3] The principal route to this compound is the classic Pinner reaction, an acid-catalyzed addition of an alcohol to a nitrile.[4] This guide provides an in-depth exploration of the synthesis, mechanism, properties, and key applications of ethyl chloroacetimidate, offering field-proven insights for its effective utilization in research and development.

I. Synthesis via the Pinner Reaction

The most reliable and widely used method for synthesizing this compound is the Pinner reaction, first described by Adolf Pinner in 1877.[4][5] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester salt, also known as a Pinner salt.[6] In this specific case, chloroacetonitrile reacts with ethanol in the presence of anhydrous hydrogen chloride.

A. Reaction Mechanism

The success of the Pinner reaction is fundamentally dependent on the activation of the nitrile by a strong acid, which dramatically increases the electrophilicity of the nitrile carbon. The mechanism proceeds through several distinct steps:[7][8]

  • Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrogen atom of chloroacetonitrile by hydrogen chloride (HCl). This step is critical as it transforms the linear nitrile into a highly activated, electrophilic nitrilium cation.[7][9]

  • Nucleophilic Attack by Alcohol: The lone pair of electrons on the oxygen atom of ethanol acts as a nucleophile, attacking the electrophilic carbon of the nitrilium cation.[8]

  • Proton Transfer & Salt Formation: A subsequent proton transfer results in the formation of the final product, the thermodynamically stable ethyl 2-chloroacetimidate hydrochloride salt.[7] This crystalline solid is often referred to as a "Pinner salt."

Logical_Workflow start Start: Chloroacetonitrile + Anhydrous Ethanol condition1 Anhydrous Conditions? start->condition1 hydrolysis Side Reaction: Ethyl Chloroacetate Formation condition1->hydrolysis No add_hcl Bubble Anhydrous HCl Gas condition1->add_hcl Yes condition2 Temperature Control? (0-5 °C) add_hcl->condition2 decomposition Side Reaction: Amide + Alkyl Halide condition2->decomposition No reaction Stir for 5-12 hours condition2->reaction Yes product Product: This compound HCl (Crystalline Solid) reaction->product

Caption: Logical workflow for the synthesis of this compound HCl.
C. Step-by-Step Experimental Protocol

This protocol is a representative procedure adapted from established methodologies for the Pinner reaction. [10][11]

  • Preparation: Assemble a two-necked, flame-dried, round-bottomed flask equipped with a magnetic stir bar, a gas inlet tube extending below the surface of the eventual liquid, and a drying tube or gas outlet leading to a scrubber (e.g., a sodium hydroxide solution).

  • Charging Reactants: To the flask, add chloroacetonitrile (1.0 eq) and anhydrous ethanol (1.0-1.2 eq). Anhydrous diethyl ether can be used as a solvent if desired.

  • Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath. Maintaining this temperature is critical. [10]4. HCl Addition: Slowly bubble dry hydrogen chloride gas through the solution. Monitor the reaction progress; precipitation of the white, crystalline Pinner salt should occur. The introduction of HCl is typically continued for several hours (e.g., 5 hours). [10]5. Reaction: After the HCl addition is complete, seal the flask and allow it to stir at low temperature (or store in a refrigerator at ~0 °C) for 12-24 hours to ensure complete crystallization. [10][11]6. Isolation: Collect the precipitated solid by filtration under an inert atmosphere (e.g., in a glove box or using Schlenk techniques) to minimize exposure to atmospheric moisture.

  • Washing & Drying: Wash the collected crystals with cold, anhydrous diethyl ether to remove any unreacted starting materials. Dry the product under vacuum to yield ethyl 2-chloroacetimidate hydrochloride as a white solid. [10]

II. Physicochemical and Handling Properties

Ethyl 2-chloroacetimidate hydrochloride is a white solid that requires specific storage conditions due to its reactivity.

Property Value Source(s)
Chemical Name Ethyl 2-chloroacetimidate hydrochloride [12]
CAS Number 36743-66-5 [13]
Molecular Formula C₄H₉Cl₂NO (or C₄H₈ClNO·HCl) [12]
Molecular Weight 158.03 g/mol [12]
Appearance White Solid
Melting Point 89 °C [13]
Purity Typically ≥95% [12]
Storage 0-5 °C, under inert atmosphere, in a freezer [13]
Free Base CAS 37622-36-9 [1]
Free Base Formula C₄H₈ClNO [1]

| Free Base Mol. Wt. | 121.56 g/mol | [1]|

Handling and Safety: Both the starting materials and the product require careful handling.

  • Chloroacetonitrile: Very toxic by ingestion, inhalation, and skin absorption. It is also a lachrymator. [14]* Hydrogen Chloride: A corrosive gas that can cause severe respiratory and skin burns.

  • This compound Hydrochloride: While specific toxicity data is limited, it should be treated as an irritant to the skin, eyes, and respiratory system. [12]Given its precursors and its reactivity, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

III. Reactivity and Synthetic Applications

The power of this compound lies in the predictable reactivity of the Pinner salt intermediate with a range of nucleophiles. [5][15]This allows for the facile conversion of a nitrile into more complex functional groups and heterocyclic systems.

A. Key Transformations
  • Hydrolysis to Esters: In the presence of water, particularly under acidic conditions, the imidate salt readily hydrolyzes to form the corresponding ester, ethyl chloroacetate. [5][16][17]While often an undesirable side reaction during synthesis, this pathway can be exploited if the ester is the target molecule. [9]2. Aminolysis to Amidines: The reaction of the Pinner salt with ammonia or primary/secondary amines is a highly efficient and common method for synthesizing amidines. [5][15]This transformation is a cornerstone of its utility, as amidines are prevalent in medicinal chemistry. [10][18]3. Alcoholysis to Orthoesters: Treatment with excess alcohol leads to the formation of an orthoester. [5][19]4. Reaction with Hydrogen Sulfide: This reaction pathway yields thionoesters. [5]

Reactivity imidate This compound HCl ester Ethyl Chloroacetate (Ester) imidate->ester + H₂O (Hydrolysis) amidine Chloroacetamidine Derivative (Amidine) imidate->amidine + R₂NH (Aminolysis) orthoester Chloro-orthoacetate (Orthoester) imidate->orthoester + EtOH (excess) (Alcoholysis) thiono Chloro-thionoacetate (Thionoester) imidate->thiono + H₂S

Caption: Primary reaction pathways of this compound hydrochloride.
B. Applications in Drug Development and Heterocyclic Synthesis

The chloro-substituent is a privileged feature in medicinal chemistry, often enhancing potency and modulating pharmacokinetic properties. [20][21]this compound provides a direct route to incorporate a chloroacetyl moiety, which can then be used to construct more complex molecular architectures.

  • Synthesis of Chloro-Substituted Imidazoles: The imidate can be reacted with aminomalononitrile or other precursors to form chloro-substituted aminomidazoles, which are key intermediates for various therapeutic agents, including antifungal drugs. [2][22]* Building Block for Diverse Heterocycles: The bifunctional nature of this compound makes it a valuable reagent for constructing thiazoles, oxazoles, and other heterocycles through condensation reactions with appropriate nucleophiles. [3]* Precursor for Active Pharmaceutical Ingredients (APIs): The chloroacetyl group serves as a reactive handle for further synthetic manipulations, such as nucleophilic substitution reactions, allowing for the diversification of lead compounds in drug discovery programs. [3][23]

IV. Conclusion

This compound is a powerful and versatile synthetic intermediate whose value is unlocked through a comprehensive understanding of its synthesis and reactivity. The Pinner reaction remains the most effective method for its preparation, but its success is critically dependent on maintaining anhydrous conditions and low temperatures to prevent hydrolysis and decomposition. As a stable, crystalline hydrochloride salt, it serves as an excellent precursor to amidines and a key building block for a multitude of nitrogen-containing heterocycles. For researchers in organic synthesis and drug development, mastering the use of this reagent provides a reliable and efficient pathway to complex molecules of high pharmaceutical relevance.

References

  • Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

  • Wei, L., & Caron, S. (2013). Preparation of N1-Phenylacetamidine 4-Bromobenzoate Using 2,2,2-Trichloroethyl Acetimidate Hydrochloride. Organic Syntheses, 90, 174-181. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing Ethyl Chloroacetate for Advanced Heterocycle Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl chloroacetate. PubChem Compound Database. Retrieved from [Link]

  • ChemBK. (n.d.). Ethyl 2-chloroacetimidate hydrochloride. Retrieved from [Link]

  • Loba Chemie. (2016). ETHYL CHLOROACETATE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Nemecek, G., Thomas, R., & Podlech, J. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1578. Retrieved from [Link]

  • NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link]

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  • Organic Chemistry Portal. (2010). Preparation and Utility of Trihaloethyl Imidates: Useful Reagents for the Synthesis of Amidines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). methyl 7-hydroxyhept-5-ynoate. Retrieved from [Link]

  • MDPI. (n.d.). Esterifications with 2-(Trimethylsilyl)ethyl 2,2,2-Trichloroacetimidate. Retrieved from [Link]

  • Sharma, R., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic Chemistry, 115, 105220. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Alkyl-2-chloro Imidazoles Using Intermolecular Radical Additions. Retrieved from [Link]

  • ResearchGate. (n.d.). The Mechanism of Hydrolysis of Imidate Salts. Retrieved from [Link]

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  • Google Patents. (n.d.). US2331681A - Preparation of chloroacetonitrile.
  • TSI Journals. (2018). Synthesis and Characterization of Some Interesting Heterocyclic Compounds Derived from 1-(4-bromophenyl)-3-(4-(dimethyl amino) phenyl) prop-2-en-1-one. Retrieved from [Link]

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Ethyl Chloroacetimidate: A Versatile Electrophilic Synthon for Heterocyclic Chemistry in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the efficient construction of novel heterocyclic scaffolds is a cornerstone of drug discovery. Ethyl chloroacetimidate, a reactive yet versatile bifunctional reagent, has emerged as a valuable building block for the synthesis of a diverse array of nitrogen-containing heterocycles. This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, reactivity, and applications, with a particular focus on its utility for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of its reactivity and provide practical, field-proven insights into its application in the synthesis of pharmaceutically relevant compounds.

Chemical Identity and Physicochemical Properties

This compound is most commonly handled and utilized as its hydrochloride salt to enhance its stability. The key identifiers and properties are summarized below.

PropertyValueSource(s)
Chemical Name Ethyl 2-chloroethanimidate[1]
Synonym(s) Ethyl 2-chloroacetimidate, this compound[1]
CAS Number (Free Base) 37622-36-9[1]
CAS Number (HCl Salt) 36743-66-5[2]
Molecular Formula C₄H₈ClNO[1]
Molecular Weight (Free Base) 121.56 g/mol [1]
Molecular Weight (HCl Salt) 158.03 g/mol [2]
Appearance (HCl Salt) White solid[2]
Storage Temperature (HCl Salt) 0-5 °C[2]

Structure:

Caption: Structure of Ethyl 2-chloroethanimidate.

Synthesis of this compound Hydrochloride via the Pinner Reaction

The most reliable and widely employed method for the synthesis of this compound hydrochloride is the Pinner reaction. This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride.

Mechanistic Insights

The Pinner reaction proceeds through a well-established mechanism. The initial step involves the protonation of the nitrile nitrogen by the strong acid (HCl), which significantly enhances the electrophilicity of the nitrile carbon. This is followed by the nucleophilic attack of the alcohol on the activated nitrile, leading to the formation of an imidate salt, commonly referred to as a Pinner salt. The reaction is typically conducted at low temperatures to prevent the thermodynamically unstable imidate salt from decomposing.

G cluster_start Starting Materials cluster_reaction Pinner Reaction chloroacetonitrile Chloroacetonitrile (ClCH₂CN) activation Protonation of Nitrile chloroacetonitrile->activation ethanol Ethanol (CH₃CH₂OH) attack Nucleophilic Attack by Ethanol ethanol->attack hcl Anhydrous HCl hcl->activation activation->attack Activated Nitrilium Ion product This compound HCl (Pinner Salt) attack->product

Caption: Pinner Reaction Workflow for this compound HCl.

Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of similar imidate hydrochlorides and provides a robust method for the preparation of this compound hydrochloride.[3]

Materials:

  • Chloroacetonitrile

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • Hydrogen Chloride (gas)

Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

  • Ice-salt bath

  • Scrubber (containing an appropriate basic solution to neutralize excess HCl gas)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine chloroacetonitrile (1.0 equivalent) and anhydrous ethanol (1.1 equivalents).

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-salt bath.

  • HCl Addition: Bubble anhydrous hydrogen chloride gas through the stirred solution. Maintain the temperature below 10 °C throughout the addition. The reaction is exothermic. Continue the HCl addition until the solution is saturated.

  • Reaction: Seal the flask and allow it to stand at 0-5 °C for 12-24 hours. The product will often precipitate as a white solid.

  • Isolation: Dilute the reaction mixture with anhydrous diethyl ether to facilitate further precipitation. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials. Dry the product under vacuum to yield this compound hydrochloride as a white crystalline solid.

Self-Validation and Causality: The use of anhydrous conditions is critical to prevent the hydrolysis of the product to ethyl chloroacetate.[4] The low reaction temperature is essential to minimize the formation of byproducts and the decomposition of the thermodynamically unstable Pinner salt.[4] The final wash with anhydrous diethyl ether ensures the removal of any residual starting materials and byproducts, yielding a product of high purity.

Reactivity and Synthetic Applications

This compound is a bifunctional electrophile, possessing two reactive sites susceptible to nucleophilic attack: the imino carbon and the carbon bearing the chlorine atom. This dual reactivity makes it a powerful tool for the synthesis of a variety of heterocyclic systems.

Cyclocondensation Reactions

A primary application of this compound in drug development is its use in cyclocondensation reactions to form five- and six-membered heterocycles. The general workflow involves the reaction of this compound with a dinucleophile.

G start This compound + Dinucleophile (e.g., Hydrazine, Amidine) step1 Initial Nucleophilic Attack at Imino Carbon start->step1 step2 Intramolecular Cyclization (Attack at Chloromethyl Carbon) step1->step2 product Heterocyclic Product (e.g., Pyrazole, Imidazole, Triazole) step2->product

Caption: General Workflow for Heterocycle Synthesis.

This strategy has been successfully employed in the synthesis of various pharmaceutically relevant scaffolds, including:

  • Pyrazoles: Reaction with hydrazine derivatives yields substituted pyrazoles, a common motif in many bioactive molecules.

  • Imidazoles: Condensation with ammonia or primary amines can lead to the formation of imidazole rings.

  • Triazoles: Reaction with hydrazides or related dinucleophiles provides a route to triazole derivatives.

Case Study: Synthesis of a Key Intermediate for Doravirine

A compelling example of the synthetic utility of chloro-activated imidate-like precursors is in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Doravirine , used for the treatment of HIV-1 infection.[2] While not directly employing this compound, the synthesis of a key triazolone intermediate, 3-(chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one, utilizes a similar chloro-activated electrophile for alkylation of the pyridone core of Doravirine.[5][6]

The synthesis of this key intermediate highlights the importance of the chloromethyl group as a reactive handle for C-N bond formation in the construction of complex drug molecules. The underlying principle of using a chloro-activated synthon for the elaboration of a heterocyclic core is directly analogous to the reactivity of this compound.

Safety and Handling

This compound hydrochloride is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Statements: Based on available data for the hydrochloride salt, it is expected to be an irritant to the skin, eyes, and respiratory system.[7]

  • Precautionary Statements:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

    • Avoid inhalation of dust.[7]

    • Avoid contact with skin and eyes.[7]

    • Store in a cool, dry, and well-ventilated area.[2]

It is imperative to consult the Safety Data Sheet (SDS) for detailed and up-to-date safety and handling information before use.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of a wide range of nitrogen-containing heterocycles. Its predictable reactivity, primarily through the Pinner reaction for its synthesis and subsequent cyclocondensation reactions, makes it an important tool in the arsenal of medicinal chemists. The application of analogous chloro-activated intermediates in the synthesis of modern pharmaceuticals like Doravirine underscores the continued relevance of this class of compounds in drug discovery and development. By understanding the principles of its synthesis, reactivity, and handling, researchers can effectively leverage this compound to accelerate the discovery of new therapeutic agents.

References

  • Wei, L., & Caron, S. (2011). Preparation of N1-Phenylacetamidine 4-Bromobenzoate Using 2,2,2-Trichloroethyl Acetimidate Hydrochloride. Organic Syntheses, 88, 3.
  • New Drug Approvals. (2016). Doravirine, MK-1439.
  • Anderson, K. R., et al. (2015). Highly efficient synthesis of HIV NNRTI doravirine. Organic Letters, 17(6), 1493-1495.
  • PubMed. (2015). Highly efficient synthesis of HIV NNRTI doravirine.
  • Google Patents. (2020).
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  • PubMed. (2019). Design, Synthesis and Biological Evaluation of Novel Acetamide-Substituted Doravirine and Its Prodrugs as Potent HIV-1 NNRTIs.
  • PubMed Central. (2014).
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What is ethyl chloroacetimidate used for in organic chemistry?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl Chloroacetimidate in Organic Chemistry

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the applications of this compound. It moves beyond simple reaction lists to provide a deep understanding of the causality behind its synthetic utility, focusing on its role in constructing crucial chemical motifs for biologically active molecules.

Introduction: A Versatile Bifunctional Reagent

This compound, typically utilized as its more stable hydrochloride salt, is a powerful and versatile reagent in modern organic synthesis. Its value stems from its bifunctional nature: it possesses a highly electrophilic imidate carbon for the formation of amidine linkages and a reactive chloromethyl group that serves as a handle for subsequent nucleophilic substitution or cyclization reactions. This unique combination allows for the efficient, often one-pot, construction of complex nitrogen-containing scaffolds that are central to medicinal chemistry and materials science. This guide will explore its synthesis, core reactivity, and strategic applications in the synthesis of bioactive compounds and heterocyclic systems.

Physicochemical Data

For clarity, the properties of both the free base and its commonly used hydrochloride salt are provided below.

PropertyEthyl 2-Chloroacetimidate (Free Base)Ethyl 2-Chloroacetimidate Hydrochloride
Molecular Formula C₄H₈ClNOC₄H₉Cl₂NO
Molecular Weight 121.57 g/mol 158.03 g/mol
CAS Number 37622-36-936743-66-5
Appearance N/A (Typically generated in situ or used as salt)White to off-white solid
IUPAC Name ethyl 2-chloroethanimidateethyl 2-chloroethanimidate;hydrochloride

Synthesis of this compound Hydrochloride: The Pinner Reaction

The most direct and established method for synthesizing alkyl imidate hydrochlorides is the Pinner reaction, first described in 1877.[1][2] This acid-catalyzed reaction involves the nucleophilic attack of an alcohol on a nitrile.

Mechanism & Causality

The reaction is initiated by the protonation of chloroacetonitrile with a strong acid, typically anhydrous hydrogen chloride (HCl) gas, under strictly anhydrous conditions.[3][4] This protonation dramatically increases the electrophilicity of the nitrile carbon, activating it for nucleophilic attack by a relatively weak nucleophile like ethanol. The resulting protonated imidate is the stable Pinner salt, this compound hydrochloride. Maintaining anhydrous conditions is critical; the presence of water would lead to the hydrolysis of the reactive intermediate to form an ester or amide.[4]

Caption: Mechanism of the Pinner Reaction.

Experimental Protocol: Synthesis of this compound HCl

This protocol is a representative procedure based on established methodologies for Pinner salt formation.[3][4]

  • Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a gas inlet tube extending below the solvent surface, a thermometer, and a drying tube connected to an acid gas scrubber (e.g., containing NaOH solution).

  • Reagents: Charge the flask with anhydrous ethanol (1.2 eq) and anhydrous diethyl ether or dichloromethane. Cool the solution to 0 °C in an ice-water bath. Add chloroacetonitrile (1.0 eq) dropwise while maintaining the temperature below 5 °C.

  • Reaction: Bubble dry hydrogen chloride gas through the stirred solution at a moderate rate. Monitor the internal temperature, ensuring it remains between 0-5 °C. The reaction is exothermic.

  • Crystallization: Continue the HCl addition for 2-4 hours. The product, this compound hydrochloride, will typically precipitate from the ethereal solution as a white crystalline solid.

  • Isolation: Once the reaction is complete (monitored by the cessation of precipitation), stop the HCl flow and seal the flask. Allow the mixture to stand at 0-4 °C for several hours to complete crystallization.

  • Work-up: Collect the solid product by rapid filtration under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. Wash the crystals with cold, anhydrous diethyl ether and dry under vacuum. The resulting Pinner salt is highly hygroscopic and should be stored in a desiccator.

Core Application I: Synthesis of 2-Chloroacetamidines

The primary and most documented use of this compound is its reaction with primary and secondary amines to furnish 2-chloroacetamidines. This transformation is a cornerstone in the synthesis of targeted enzyme inhibitors.

Mechanism & Field-Proven Insight

The reaction proceeds via nucleophilic attack of the amine on the electrophilic imidate carbon. The ethoxy group of the imidate is an excellent leaving group (as ethanol) following protonation, making the reaction efficient and generally high-yielding. This method is superior to alternatives like reacting an amine with chloroacetyl chloride to form an amide, followed by a multi-step conversion to the amidine. The imidate provides a direct, atom-economical route to the desired amidine functionality.

This reaction has been expertly applied in the development of potent, irreversible inactivators of Protein Arginine Deiminase 4 (PAD4) and Dimethylarginine Dimethylaminohydrolase (DDAH), enzymes implicated in rheumatoid arthritis and the regulation of nitric oxide synthase, respectively.[3][5][6] In these contexts, the 2-chloroacetamidine moiety functions as a "warhead" that covalently modifies a critical cysteine residue in the enzyme's active site.[3]

Caption: General mechanism for 2-chloroacetamidine formation.

Experimental Protocol: Synthesis of a PAD4 Inactivator Precursor

This protocol is adapted from the peer-reviewed synthesis of Cl-amidine, a known PAD4 inactivator.[6]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the amine substrate (e.g., N-α-benzoyl-L-ornithine amide-TFA salt, 1.0 eq) and dissolve it in anhydrous methanol.

  • Base Addition: Add a suitable organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 eq), to neutralize the amine salt and facilitate the reaction.

  • Imidate Addition: Add solid this compound hydrochloride (1.5-2.0 eq) to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature overnight (12-18 hours). Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS) to confirm the consumption of the starting amine.

  • Work-up & Purification: Upon completion, quench the reaction by adding water. Acidify the mixture with trifluoroacetic acid (TFA). The product can then be isolated and purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the desired 2-chloroacetamidine product as its TFA salt.

Core Application II: Direct Synthesis of 2-Chloromethyl Heterocycles

A second powerful application of this compound is its use in the direct, one-pot synthesis of heterocycles bearing a 2-chloromethyl substituent. This method provides a convergent route to valuable synthetic intermediates.

Mechanism & Causality

This strategy employs substrates that contain two nucleophilic sites, such as 2-aminothiophenol or ethylenediamine. The reaction proceeds through a tandem sequence:

  • Amidine Formation: The more nucleophilic amine attacks the imidate first, forming a 2-chloroacetamidine intermediate, as described previously.

  • Intramolecular Cyclization: The second nucleophile (e.g., the thiol in 2-aminothiophenol) then attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion in an intramolecular Sₙ2 reaction. This cyclization step forms the heterocyclic ring.

This approach is often higher yielding and more practical than alternative methods, such as using chloroacetyl chloride, especially with substituted or sensitive substrates.[7] The resulting 2-chloromethyl heterocycles (e.g., 2-chloromethylbenzothiazole) are themselves versatile building blocks, where the chlorine can be readily displaced by a wide range of nucleophiles to build molecular complexity.[7][8]

Heterocycle_Formation Heterocycle Synthesis Workflow Reagents This compound HCl + 2-Aminothiophenol Step1 Step 1: Amidine Formation Reagents->Step1 Intermediate Acyclic Chloroacetamidine Intermediate Step1->Intermediate Nucleophilic attack by amine Step2 Step 2: Intramolecular Cyclization (S-attack on CH₂Cl) Intermediate->Step2 Product 2-Chloromethylbenzothiazole Step2->Product Chloride displacement

Caption: Logical workflow for 2-chloromethyl heterocycle synthesis.

Representative Protocol: Synthesis of 2-Chloromethylbenzothiazole

This is a representative protocol based on described methodologies.[7]

  • Setup: In a round-bottom flask with a magnetic stirrer and reflux condenser, dissolve 2-aminothiophenol (1.0 eq) in a suitable solvent such as ethanol.

  • Reagent Addition: Add this compound hydrochloride (1.1 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux (or a moderate temperature like 60 °C) for 1-3 hours. The reaction progress can be monitored by TLC.

  • Isolation: After cooling the mixture to room temperature, the solvent is typically removed under reduced pressure.

  • Purification: The residue is then purified, for example, by recrystallization from a suitable solvent or by column chromatography on silica gel, to afford the pure 2-chloromethylbenzothiazole product.

Conclusion

This compound is a reagent of significant strategic importance in organic synthesis. Its ability to serve as a direct precursor to 2-chloroacetamidines has been expertly leveraged in the field of medicinal chemistry for the design of potent enzyme inactivators. Furthermore, its application in the convergent synthesis of 2-chloromethyl heterocycles provides an efficient entry point to a class of compounds that are themselves versatile intermediates for further functionalization. Understanding the synthesis, reactivity, and strategic application of this bifunctional reagent empowers chemists to design more efficient and innovative synthetic routes to complex and biologically relevant molecules.

References

  • ProQuest. (n.d.). Synthesis of 4-[(2-chloroethanimidamido) methyl –N- (prop-2-yn-1-yl) benzamide, a possible in vivo activity probe of DDAH-like enzymes. Retrieved from [Link]

  • Suto, M. J., et al. (1989). 2-Chloro-1,1,1-Triethoxyethane and its Use in a Versatile Synthesis of Substituted, 2-Chloromethyl Heterocycles Including Benzot. Journal of Heterocyclic Chemistry, 26(6), 2921-2924.
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  • Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

  • Stillings, M. R., et al. (1986). Substituted 1H-imidazo[4,5-c]quinolines. A new class of potent interferon inducers. Journal of Medicinal Chemistry, 29(11), 2280-2284.
  • Causey, C. P., et al. (2011). An improved synthesis of haloaceteamidine-based inactivators of protein arginine deiminase 4 (PAD4). ACS Medicinal Chemistry Letters, 2(6), 482-486. Retrieved from [Link]

  • UCLA Division of Physical Sciences. (n.d.). Illustrated Glossary of Organic Chemistry - Pinner reaction. Retrieved from [Link]

  • Luo, Y., et al. (2007). Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization. Biochemistry, 46(10), 4023-4037. Retrieved from [Link]

  • LookChem. (n.d.). Cas 20846-52-0, 2-CHLOROETHANIMIDAMIDE HYDROCHLORIDE. Retrieved from [Link]

  • Google Patents. (n.d.). US2676964A - 3-pyridyl propylamine antihistamine substances.
  • Sci-Hub. (n.d.). New protein reagents I. This compound, its properties and its reaction with ribonuclease. Retrieved from [Link]

  • RISS. (n.d.). New protein reagents I. This compound, its properties and its reaction with ribonuclease. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]

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Ethyl Chloroacetimidate: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Reagent

In the landscape of modern organic synthesis and drug discovery, the strategic deployment of highly functionalized, reactive intermediates is paramount to the efficient construction of complex molecular architectures. Ethyl chloroacetimidate, and its more commonly handled hydrochloride salt, represents a cornerstone of this principle. As a bifunctional molecule, it uniquely combines the electrophilic reactivity of a chloroacetyl group with the versatile chemistry of an imidate ester. This duality makes it an invaluable building block, particularly in the synthesis of nitrogen-containing heterocycles that form the core of numerous pharmacologically active agents.[1] This guide provides an in-depth exploration of the physical and chemical properties of this compound, offering field-proven insights into its synthesis, reactivity, and handling. It is designed to equip researchers, scientists, and drug development professionals with the technical understanding necessary to effectively leverage this potent reagent in their synthetic endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is the bedrock of its successful application in the laboratory. While this compound is most frequently generated and used in situ or handled as its more stable hydrochloride salt, a comprehensive profile is essential for its characterization and for predicting its behavior in reaction mixtures.

Physical Properties
PropertyThis compound HydrochlorideThis compound (Free Base)Ethyl Chloroacetate (Related Ester)
CAS Number 36743-66-5[3]37622-36-9[4][5]105-39-5
Molecular Formula C₄H₉Cl₂NO[2]C₄H₈ClNO[4][5]C₄H₇ClO₂
Molecular Weight 158.03 g/mol [6]121.56 g/mol [4][5]122.55 g/mol
Appearance White Solid[2]Not Reported (Presumed Liquid)Clear, colorless liquid[7]
Melting Point 89 °C[3]Not Applicable-26 °C (-15 °F)[7]
Boiling Point DecomposesNot Reported143 °C (289 °F)[7]
Density Not ReportedNot Reported1.15 g/mL at 20 °C[7]
Solubility Soluble in polar solventsNot ReportedInsoluble in water[7]
XLogP3-AA (Computed) Not Applicable1.2[4]1.1
Spectroscopic Data: A Predictive Analysis

Direct, experimentally-derived spectroscopic data for this compound is scarce in publicly accessible databases. However, a detailed prediction of its characteristic spectral features can be made based on its structure and by drawing parallels with analogous compounds such as ethyl chloroacetate and N-ethyl-2-chloroacetamide.[8][9][10]

¹H NMR (Proton Nuclear Magnetic Resonance): The expected ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit three distinct signals:

  • Ethyl Group (CH₃): A triplet at approximately 1.3 ppm, resulting from coupling to the adjacent methylene group.

  • Ethyl Group (CH₂): A quartet at around 4.2 ppm, due to coupling with the neighboring methyl group. The downfield shift is attributed to the deshielding effect of the adjacent oxygen atom.

  • Chloromethyl Group (CH₂Cl): A singlet at approximately 4.1 ppm. This signal is expected to be sharp as there are no adjacent protons to cause splitting.

  • Imine Proton (NH): A broad singlet that could appear over a wide range, typically downfield (e.g., 8-10 ppm), and its visibility may depend on the solvent and concentration. For the hydrochloride salt, this peak would be more pronounced.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The predicted ¹³C NMR spectrum would show four signals corresponding to the unique carbon environments:

  • Ethyl Group (CH₃): An upfield signal around 14 ppm.

  • Ethyl Group (CH₂): A signal in the region of 60-65 ppm, shifted downfield by the attached oxygen.

  • Chloromethyl Group (CH₂Cl): A signal around 40-45 ppm.

  • Imidate Carbon (C=N): The most downfield signal, expected in the range of 160-170 ppm, characteristic of a carbon-nitrogen double bond.

IR (Infrared) Spectroscopy: The IR spectrum of this compound would be characterized by the following key absorption bands:

  • N-H Stretch: A moderate to strong band around 3300-3400 cm⁻¹, corresponding to the imine N-H bond.

  • C-H Stretch: Aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

  • C=N Stretch: A strong, sharp absorption band in the region of 1650-1690 cm⁻¹, which is characteristic of the imidate functional group. This is a key diagnostic peak.

  • C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region, typical for the C-O single bond of the ester-like portion.

  • C-Cl Stretch: A strong band in the fingerprint region, typically between 700-800 cm⁻¹.[11]

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) at m/z 121 and a characteristic M+2 peak at m/z 123 with an intensity of about one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope. Common fragmentation patterns would likely involve the loss of the ethyl group (-29), the ethoxy group (-45), and the chlorine atom (-35).

Chemical Properties and Reactivity

The synthetic utility of this compound is rooted in its predictable yet versatile reactivity. Its stability, or lack thereof, under certain conditions dictates its handling and application.

Stability and Storage

This compound in its free base form is susceptible to hydrolysis and polymerization, making it challenging to isolate and store for extended periods. For this reason, it is almost exclusively prepared and sold as its hydrochloride salt.[2] The salt is a more stable, crystalline solid that can be stored for longer durations.

Recommended Storage Protocol:

  • Temperature: Store in a freezer at 0-5 °C.[2]

  • Atmosphere: Keep under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture ingress.

  • Container: Use a tightly sealed, amber glass bottle to protect from light and moisture.

The Pinner Reaction: Synthesis of this compound

The classical method for synthesizing imidate esters is the Pinner reaction, which involves the acid-catalyzed addition of an alcohol to a nitrile.[12] For this compound, this entails the reaction of chloroacetonitrile with ethanol in the presence of anhydrous hydrogen chloride.

Pinner_Reaction cluster_0 Pinner Reaction for this compound Synthesis Chloroacetonitrile Cl-CH₂-C≡N Intermediate [Cl-CH₂-C≡N⁺-H] Cl⁻ Nitrilium Ion Chloroacetonitrile->Intermediate + HCl Ethanol CH₃CH₂OH HCl HCl (gas) Product [Cl-CH₂-C(=N⁺H₂)-OCH₂CH₃] Cl⁻ This compound HCl Intermediate->Product + CH₃CH₂OH

Caption: Synthesis of this compound via the Pinner Reaction.

Causality in Experimental Choices:

  • Anhydrous Conditions: The reaction must be strictly anhydrous. The presence of water would lead to the hydrolysis of the nitrile to the corresponding amide (chloroacetamide) or the imidate product to the ester (ethyl chloroacetate), significantly reducing the yield of the desired product.

  • Gaseous HCl: Bubbling dry hydrogen chloride gas through the reaction mixture provides the necessary strong acid catalyst to protonate the nitrile nitrogen, thereby activating the carbon atom for nucleophilic attack by the weakly nucleophilic alcohol.[12][13]

  • Low Temperature: The reaction is typically conducted at low temperatures (0-5 °C) to control the exothermicity of the HCl dissolution and to prevent side reactions, such as the elimination of the imidate to an amide and an alkyl chloride.

Key Reactions and Mechanistic Insights

The reactivity of this compound is dominated by two key features: the electrophilic carbon of the C=N bond and the reactive C-Cl bond.

1. Hydrolysis: Like other imidates, this compound is sensitive to water. Hydrolysis, particularly under acidic conditions, proceeds via nucleophilic attack of water on the protonated imidate, ultimately leading to the formation of ethyl chloroacetate and ammonium chloride.[14][15]

Hydrolysis_Mechanism A This compound HCl B Protonated Imidate A->B + H₂O, -H⁺ C Tetrahedral Intermediate B->C Nucleophilic attack by H₂O D Ethyl Chloroacetate + NH₄⁺ C->D Proton transfer & elimination of NH₃

Caption: Simplified Mechanism of Acid-Catalyzed Hydrolysis.

2. Nucleophilic Substitution: The imidate functionality makes this compound an excellent precursor for amidines. Reaction with ammonia or primary/secondary amines leads to the displacement of the ethoxy group to form the corresponding chloroacetamidine. This reaction is a cornerstone of its utility in synthesizing heterocyclic compounds.

The chloroacetyl moiety also contains a reactive C-Cl bond, which is susceptible to nucleophilic substitution (an Sₙ2 reaction) by a wide range of nucleophiles. This allows for the introduction of various functional groups at the alpha-position.

Experimental Protocols

The following protocols are provided as a guide and should be adapted based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of this compound Hydrochloride

Materials:

  • Chloroacetonitrile

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • Hydrogen Chloride (gas)

  • Round-bottom flask with a gas inlet tube and magnetic stirrer

  • Drying tube (CaCl₂)

  • Ice bath

Procedure:

  • Equip a dry, 500 mL three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube extending below the surface of the future liquid level, and a gas outlet connected to a drying tube.

  • Charge the flask with chloroacetonitrile (1.0 mol) and anhydrous ethanol (1.2 mol).

  • Cool the flask in an ice-salt bath to 0 °C.

  • Begin stirring and slowly bubble dry hydrogen chloride gas through the solution. Maintain the temperature below 10 °C throughout the addition.

  • Continue the addition of HCl for 2-3 hours, or until the reaction mixture becomes a thick, white slurry.

  • Once the reaction is complete, stop the HCl flow and seal the flask. Allow the mixture to stand in the cold (e.g., in a refrigerator at 4 °C) overnight to ensure complete precipitation.

  • Add anhydrous diethyl ether (200 mL) to the slurry and break up any lumps with a spatula.

  • Collect the white solid product by vacuum filtration, washing it with two portions of cold, anhydrous diethyl ether.

  • Dry the product under vacuum to yield this compound hydrochloride.

Protocol 2: Analytical Characterization
  • Melting Point: Determine the melting point of the dried solid. A sharp melting point is indicative of high purity.

  • NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire ¹H and ¹³C NMR spectra to confirm the structure.

  • FT-IR Spectroscopy: Obtain an IR spectrum of the solid product (e.g., using a KBr pellet) to verify the presence of key functional groups (N-H, C=N, C-O).

Safety and Handling

This compound hydrochloride and its precursors are hazardous materials that must be handled with care.

  • Toxicity: While specific toxicity data for this compound is limited, related chloroacetyl compounds are known to be toxic and irritating.[16] Assume the compound is toxic if swallowed, in contact with skin, or if inhaled.

  • Corrosivity: As a hydrochloride salt, it can be corrosive. The starting material, chloroacetonitrile, and the reagent, HCl gas, are highly toxic and corrosive.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a certified chemical fume hood.[17]

  • Spill and Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous chemical waste. Follow all local and institutional regulations for chemical waste disposal.

Applications in Drug Development

The true value of this compound lies in its application as a versatile intermediate for the synthesis of pharmaceuticals. Its ability to participate in cyclization reactions to form heterocycles is particularly noteworthy. For instance, it can be used to construct thiazole, imidazole, and pyrimidine rings, which are prevalent motifs in medicinal chemistry.

While specific, named drugs directly using this compound in their publicly disclosed synthesis routes are not prominently cited, its close analog, ethyl 2-chloroacetoacetate, is a key intermediate in the synthesis of major drugs like the anticoagulant Apixaban and the anti-gout medication Febuxostat .[18][19][20] The synthetic strategies employed for these molecules, often involving the reaction of the chloro-intermediate with a thioamide or amidine to form a thiazole ring, are directly translatable to this compound. This underscores its potential as a critical building block for the next generation of therapeutic agents.

Drug_Synthesis_Concept A This compound C Cyclization A->C B Nucleophilic Partner (e.g., Thioamide, Amidine) B->C D Heterocyclic Core (e.g., Thiazole, Imidazole) C->D Forms Ring E Further Functionalization D->E F Active Pharmaceutical Ingredient (API) E->F

Caption: Conceptual workflow for API synthesis using this compound.

Conclusion

This compound is a potent and versatile reagent whose value in synthetic and medicinal chemistry is defined by its dual reactivity. While its handling requires care, particularly in its hydrochloride salt form, the synthetic possibilities it unlocks are vast. By understanding its fundamental physical and chemical properties, mastering its synthesis via the Pinner reaction, and appreciating its potential for constructing complex heterocyclic systems, researchers can effectively integrate this powerful building block into their synthetic strategies, accelerating the discovery and development of novel therapeutic agents.

References

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Ethyl chloroacetimidate hydrochloride stability and storage

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of Ethyl Chloroacetimidate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Nature of a Versatile Reagent

This compound hydrochloride is a valuable bifunctional reagent in organic synthesis, prized for its ability to introduce an ethyl acetimidate group which can then be used to form a variety of heterocyclic structures or to modify primary amines. Its utility, however, is intrinsically linked to its reactivity. This same reactivity makes the compound susceptible to degradation, posing significant challenges for its long-term storage and consistent use in sensitive applications. This guide provides a comprehensive overview of the chemical stability of this compound hydrochloride, outlines the scientific principles behind its proper storage and handling, and offers detailed protocols for assessing its purity and degradation over time. By understanding the causality behind its instability, researchers can implement self-validating systems to ensure the integrity of this crucial reagent in their experimental workflows.

The Chemical Foundation of Instability

This compound hydrochloride is the hydrochloride salt of an imidate ester. Its structure contains several features that contribute to its reactivity and, consequently, its instability:

  • The Imidate Functional Group: The carbon-nitrogen double bond (C=N) in the imidate moiety is highly susceptible to nucleophilic attack, particularly by water.

  • The Hydrochloride Salt: The presence of HCl makes the compound acidic and highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This absorbed water then becomes a key reactant in the primary degradation pathway.

  • The α-Chloro Substituent: The electron-withdrawing nature of the chlorine atom further increases the electrophilicity of the imidate carbon, making it even more prone to nucleophilic attack.

These structural features dictate the primary degradation pathway for this compound hydrochloride: hydrolysis.

The Dominant Degradation Pathway: Hydrolysis

The most significant factor affecting the stability of this compound hydrochloride is its susceptibility to hydrolysis. The mechanism of imidate hydrolysis is well-documented and proceeds via a tetrahedral intermediate.[2][3] The pH of the local environment, influenced by the presence of the hydrochloride salt and any absorbed water, plays a critical role in determining the final degradation products.

In the presence of water, the imidate is attacked to form a tetrahedral intermediate. The breakdown of this intermediate is influenced by stereoelectronic effects and the protonation state of the nitrogen and oxygen atoms.[2][4][5]

  • In acidic to neutral conditions , which are expected for the hydrochloride salt, the hydrolysis predominantly yields ethyl chloroacetate and ammonium chloride .[2][5]

  • In basic conditions , the breakdown of the tetrahedral intermediate can also lead to the formation of 2-chloroacetamide and ethanol .[2][5]

Given that the compound is a hydrochloride salt, the acidic hydrolysis pathway is the most relevant for understanding its degradation upon exposure to atmospheric moisture.

Hydrolysis_Pathway Reagent This compound Hydrochloride Intermediate Tetrahedral Intermediate Reagent->Intermediate + H₂O (Hydrolysis) H2O H₂O (Moisture) Products_Acid Ethyl Chloroacetate + Ammonium Chloride Intermediate->Products_Acid  (Acidic/Neutral Conditions)

Caption: Primary Hydrolysis Pathway of this compound HCl.

Thermal Stability Considerations

While hydrolysis is the primary concern under typical storage conditions, thermal degradation is also a possibility, especially if the compound is stored improperly at elevated temperatures. There is limited specific data on the thermal decomposition of this compound hydrochloride itself. However, studies on related compounds, such as other hydrochloride salts and amides, suggest that at elevated temperatures, decomposition can occur.[6][7] Potential thermal degradation could lead to the elimination of HCl and subsequent polymerization or decomposition of the resulting free base.

Recommended Storage and Handling Protocols

The inherent instability of this compound hydrochloride necessitates strict adherence to proper storage and handling protocols. The goal is to minimize exposure to the two primary degradation catalysts: moisture and heat .

Storage Conditions
ParameterRecommendationRationale
Temperature 0-5°C or lower (refrigerated or frozen) [8][9]Low temperatures significantly slow the rate of chemical degradation, including hydrolysis. While some suppliers may ship at ambient temperature, long-term storage should always be under refrigerated or frozen conditions.
Atmosphere Inert, Dry Atmosphere (Argon or Nitrogen) [1]To prevent hydrolysis, the compound must be protected from atmospheric moisture. Storage in a desiccator over a strong drying agent or in a sealed container under an inert gas is crucial.
Container Tightly Sealed, Light-Resistant Container Prevents the ingress of moisture and air. Light-resistant containers are a general best practice for reactive chemicals to prevent any potential photolytic degradation.

Field-Proven Insight: Experience from synthetic laboratories has shown that this compound hydrochloride is "very hygroscopic" and requires drying over a potent desiccant like phosphorus pentoxide (P₂O₅) under vacuum before use to ensure accurate stoichiometry in reactions.[1] This underscores the critical importance of moisture control.

Handling Procedures
  • Work in a Controlled Environment: Whenever possible, handle the compound in a glove box or glove bag under an inert atmosphere to minimize exposure to moisture.

  • Use Dry Equipment: Ensure all spatulas, glassware, and weighing funnels are thoroughly dried before use.

  • Minimize Exposure Time: When handling in an open laboratory, work quickly and efficiently to reduce the time the compound is exposed to the atmosphere.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. The compound is an irritant, and appropriate precautions should be taken.[10][11]

A Self-Validating System: Stability and Purity Assessment

To ensure the reliability of experimental results, it is essential to periodically assess the purity of this compound hydrochloride, especially for older lots or those that may have been exposed to suboptimal conditions. This involves a combination of moisture determination and a stability-indicating chromatographic method.

Moisture Content Determination by Karl Fischer Titration

Given the hygroscopic nature of the compound, Karl Fischer titration is the gold standard for accurately quantifying water content.[12][13][14][15]

Experimental Protocol: Volumetric Karl Fischer Titration

  • Instrument Setup: Set up the Karl Fischer titrator according to the manufacturer's instructions. Use a solvent system appropriate for hydrochloride salts; a methanol-based solvent is typically suitable.[12]

  • Solvent Preparation: Add the Karl Fischer solvent to the titration vessel and titrate to a stable, dry endpoint with the Karl Fischer reagent to neutralize any residual water in the solvent.

  • Sample Preparation: In a dry, controlled environment (e.g., a glove box), accurately weigh approximately 100-200 mg of this compound hydrochloride into a dry vial.

  • Titration: Quickly add the sample to the titration vessel. The titration will commence automatically and stop once all the water from the sample has been consumed.

  • Calculation: The instrument software will calculate the percentage of water in the sample based on the titrant consumed and the sample weight.

Acceptance Criteria: For most applications, the water content should be below 0.5%. Higher levels indicate significant moisture absorption and an increased risk of degradation.

Karl_Fischer_Workflow Start Start Setup Set up KF Titrator Start->Setup DrySolvent Dry Solvent to Endpoint Setup->DrySolvent WeighSample Accurately Weigh Sample (Inert Atmosphere) DrySolvent->WeighSample AddSample Add Sample to Vessel WeighSample->AddSample Titrate Titrate to Endpoint AddSample->Titrate Calculate Calculate % H₂O Titrate->Calculate End End Calculate->End

Caption: Workflow for Moisture Determination by Karl Fischer Titration.

Stability-Indicating HPLC Method for Purity Assessment

A stability-indicating HPLC method is one that can separate the intact compound from its degradation products, allowing for accurate quantification of purity.[16][17][18] The following protocol is a robust starting point for the analysis of this compound hydrochloride.

Experimental Protocol: Reversed-Phase HPLC

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 5% B

      • 18-22 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a standard solution of high-purity this compound hydrochloride (if available, from a new, unopened container) at a concentration of approximately 1 mg/mL in a non-aqueous solvent like acetonitrile.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard, also in acetonitrile.

  • Analysis: Inject the standard and sample solutions onto the HPLC system.

  • Data Interpretation:

    • The purity of the sample is calculated by the area normalization method: (% Purity) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Compare the chromatogram of the sample to that of the standard. The primary degradation product, ethyl chloroacetate, should have a different retention time.

Forced Degradation Study (for method validation): To confirm the method is stability-indicating, a forced degradation study should be performed.[18][19]

  • Acid Hydrolysis: Dissolve a sample in a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat at 60°C for 4 hours.

  • Base Hydrolysis: Dissolve a sample in a 1:1 mixture of acetonitrile and 0.1 M NaOH. Let stand at room temperature for 1 hour.

  • Oxidative Degradation: Dissolve a sample in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Let stand at room temperature for 4 hours.

Analyze the stressed samples. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound hydrochloride peak.

Conclusion: A Proactive Approach to Reagent Integrity

This compound hydrochloride is a powerful synthetic tool, but its utility is directly dependent on its purity. Its inherent hygroscopicity and susceptibility to hydrolysis are its primary liabilities. However, by understanding the chemical principles behind its degradation, researchers can implement a robust system of storage, handling, and periodic analysis. Storing the compound under cold, dry, and inert conditions is paramount. Furthermore, employing analytical techniques such as Karl Fischer titration and a stability-indicating HPLC method provides a quantitative, self-validating framework to ensure the integrity of the reagent before its use in critical synthetic applications. This proactive approach to quality control is essential for achieving reproducible and reliable scientific outcomes.

References

  • Deslongchamps, P., & Taillefer, R. J. (1975). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. Canadian Journal of Chemistry, 53(19), 3029–3037. Available at: [Link]

  • Organic Syntheses. (2003). PREPARATION OF METHYL 5-METHYL-1,3-OXAZOLE-4-CARBOXYLATE. Organic Syntheses, 80, 203. Available at: [Link]

  • Okuyama, T., Pletcher, T. C., Sahn, D. J., & Schmir, G. L. (1972). Hydrolysis of imidate esters derived from weakly basic amines. Influences of structure and pH on the partitioning of tetrahedral intermediates. Journal of the American Chemical Society, 94(19), 6803–6811. Available at: [Link]

  • Deslongchamps, P. (1975). The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate. Tetrahedron, 31(20), 2463-2490. Available at: [Link]

  • Deslongchamps, P., & Taillefer, R. J. (1975). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. Canadian Journal of Chemistry, 53(19), 3029-3037. Available at: [Link]

  • Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296. Available at: [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. Available at: [Link]

  • T,C&A LAB. (n.d.). Stability Testing: Ensuring the Longevity of Pharmaceutical Products. Retrieved January 16, 2026, from [Link]

  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved January 16, 2026, from [Link]

  • International Journal of Pharmaceutical, Chemical and Biological Sciences. (2014). Stability Indicating HPLC Method Development and Validation. SciSpace. Available at: [Link]

  • Honeywell. (2016). Water Determination by Karl Fischer Titration. Available at: [Link]

  • Scribd. (n.d.). Karl Fischer Titration Guide | PDF. Retrieved January 16, 2026, from [Link]

  • Creative Biolabs. (n.d.). Long-Term Stability Assessment Service. Retrieved January 16, 2026, from [Link]

  • Patel, S. K., & Patel, N. J. (2010). Development and validation of a stability-indicating RP-HPLC method for determination of atomoxetine hydrochloride in tablets. Journal of AOAC International, 93(3), 858–864. Available at: [Link]

  • Pharmaguideline. (2011). Water Content Determination by Karl Fischer. Retrieved January 16, 2026, from [Link]

  • Chemcia Scientific, LLC. (n.d.). Ethyl 2-chloroacetimidate hydrochloride-Information. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2018). Preparation, Crystal Structure, and Thermal Decomposition of the Intriguing Five-coordinated Compound [Cu(IMI)4Cl]Cl (IMI = Imidazole). Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 16, 2026, from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

  • Yoshida, M. I., et al. (2011). Thermal behavior study and decomposition kinetics of amiodarone hydrochloride under isothermal conditions. Drug Development and Industrial Pharmacy, 37(3), 344-351. Available at: [Link]

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Introduction: The Emergence of a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl Chloroacetimidate: From Historical Discovery to Modern Synthetic Applications

This compound, particularly in its stable hydrochloride salt form, represents a cornerstone reagent in modern organic synthesis, valued for its bifunctional reactivity. Its utility stems from the convergence of two key chemical features: a reactive imidate group and an alkyl chloride handle. This guide provides a comprehensive exploration of the discovery, history, and core synthetic principles of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the foundational Pinner reaction that enables its synthesis, examine the causality behind the experimental protocols, and illustrate its subsequent transformations into valuable molecular scaffolds, such as amidines and esters, which are prevalent in pharmaceuticals.[1][2]

Part 1: The Historical Context: Pinner's Breakthrough in Imidate Synthesis

The story of this compound is inextricably linked to the broader discovery of the imidate functional group. In 1877, the German chemist Adolf Pinner reported a novel acid-catalyzed reaction between a nitrile and an alcohol, yielding a crystalline salt he identified as an alkyl imidate hydrochloride.[1][3][4][5][6][7] This transformation, now universally known as the Pinner reaction , became the classical and most reliable method for preparing these compounds.[1][3][4]

The genius of Pinner's method lies in its activation of the otherwise moderately reactive nitrile functional group. The use of a strong, anhydrous acid, typically gaseous hydrogen chloride, is paramount. The acid protonates the nitrile's nitrogen atom, creating a highly electrophilic nitrilium ion. This activation is the critical causal step, as it renders the nitrile carbon susceptible to nucleophilic attack by an alcohol, a reaction that would not proceed efficiently under neutral conditions.[1][6][7][8]

The resulting imidate salt, often called a "Pinner salt," is a stable, isolable intermediate, which is a key advantage of the methodology.[3][4][8] This stability allows for a two-stage approach where the imidate can be prepared and purified before being used in subsequent reactions.

G cluster_activation Step 1: Nitrile Activation cluster_addition Step 2: Nucleophilic Addition cluster_rearrangement Step 3: Proton Transfer RCN R-C≡N (Nitrile) Nitrilium R-C≡N⁺-H (Nitrilium Ion) RCN->Nitrilium + H⁺ HCl H-Cl Oxonium R-C(O⁺(H)R')=NH Nitrilium->Oxonium + R'-OH ROH R'-OH (Alcohol) PinnerSalt R-C(OR')=N⁺H₂ Cl⁻ (Pinner Salt) Oxonium->PinnerSalt Proton Transfer

Caption: General mechanism of the Pinner reaction.

Part 2: Synthesis of Ethyl 2-Chloroacetimidate Hydrochloride

The synthesis of ethyl 2-chloroacetimidate hydrochloride is a direct application of the Pinner reaction, utilizing chloroacetonitrile and ethanol as the starting materials. The selection of these precursors is deliberate: chloroacetonitrile provides the required chloro-substituted carbon backbone, and ethanol provides the ethyl group of the ester moiety.

Chemical and Physical Properties

A clear understanding of the target compound's properties is essential before undertaking its synthesis.

PropertyValueSource
IUPAC Name ethyl 2-chloroacetimidate hydrochloride[9]
CAS Number 36743-66-5[9]
Molecular Formula C₄H₉Cl₂NO[9]
Molecular Weight 158.02 g/mol [9]
Appearance White Solid
Storage Temp. 0-5 °C
Detailed Experimental Protocol

This protocol is a representative method adapted from the classical Pinner reaction conditions. It is designed as a self-validating system where careful control of conditions ensures the desired outcome.

Objective: To synthesize ethyl 2-chloroacetimidate hydrochloride from chloroacetonitrile and ethanol.

Materials:

  • Chloroacetonitrile (ClCH₂CN)

  • Anhydrous Ethanol (CH₃CH₂OH)

  • Anhydrous Diethyl Ether

  • Hydrogen Chloride (HCl) gas

  • Drying tube (e.g., filled with CaCl₂)

  • Ice-salt bath

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas dispersion tube (bubbler)

  • Thermometer

  • Buchner funnel and filter flask

Methodology:

  • System Setup & Inert Conditions:

    • Assemble a three-neck flask equipped with a magnetic stir bar, a gas dispersion tube connected to an HCl gas cylinder, a thermometer, and a drying tube on the third neck to protect from atmospheric moisture.

    • Causality: The reaction is highly sensitive to water. Any moisture will hydrolyze the product imidate salt to the corresponding ester (ethyl chloroacetate), significantly reducing the yield. Anhydrous conditions are non-negotiable.[8][10]

  • Reagent Preparation:

    • In the flask, prepare a solution of chloroacetonitrile (1.0 eq) in anhydrous ethanol (1.1 eq) and anhydrous diethyl ether. The ether serves as a solvent to facilitate precipitation of the product, which is typically less soluble in ether than in ethanol.

    • Causality: Using a slight excess of ethanol ensures the complete conversion of the nitrile. However, a large excess should be avoided as it can promote the formation of orthoester byproducts.[3][11]

  • Reaction Execution:

    • Cool the reaction mixture to 0 °C using an ice-salt bath.

    • Begin slowly bubbling dry HCl gas through the stirred solution. Maintain the temperature between 0 and 5 °C throughout the addition.

    • Causality: The reaction is exothermic. Low temperatures are critical to prevent the thermodynamically favored, but undesired, elimination reaction of the imidate salt to an amide and alkyl chloride.[3][10]

    • Continue the HCl addition until the solution is saturated and a white precipitate of ethyl 2-chloroacetimidate hydrochloride begins to form.

  • Product Isolation and Purification:

    • After the reaction is complete, seal the flask and store it at a low temperature (e.g., 0-5 °C) for several hours or overnight to maximize crystallization.

    • Collect the white crystalline solid by vacuum filtration using a Buchner funnel.

    • Wash the crystals with small portions of cold, anhydrous diethyl ether to remove any unreacted starting materials.

    • Causality: Washing with cold, anhydrous ether is a purification step. The product salt is poorly soluble in cold ether, while the organic starting materials are soluble, allowing for their efficient removal without significant loss of product.

    • Dry the product under vacuum to a constant weight.

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation A Combine Chloroacetonitrile & Anhydrous Ethanol in Anhydrous Ether B Cool Mixture to 0 °C A->B C Bubble Dry HCl Gas (Maintain 0-5 °C) B->C D Allow Product to Precipitate C->D E Age at 0-5 °C to Maximize Crystallization D->E F Vacuum Filter Solid Product E->F G Wash with Cold Anhydrous Ether F->G H Dry Under Vacuum G->H I Pure Ethyl 2-Chloroacetimidate Hydrochloride H->I

Caption: Experimental workflow for imidate synthesis.

Part 3: Reactivity and Synthetic Utility in Drug Development

This compound hydrochloride is not typically an end product but rather a versatile synthetic intermediate. Its value lies in the predictable reactivity of the imidate functional group.[2] The presence of the chloro-substituent further enhances its utility, providing a second reactive site for building molecular complexity, a highly desirable trait in drug discovery.[12]

Key Transformations
  • Synthesis of Amidines: The most common application of imidates is in the synthesis of amidines.[13][14] Reaction of this compound with ammonia or a primary/secondary amine readily displaces the ethoxy group to form the corresponding amidine. This reaction is often rapid and high-yielding.[3][13] Amidines are privileged structures in medicinal chemistry, found in numerous FDA-approved drugs where they often function as strong bases or hydrogen bond donors to interact with biological targets.

  • Synthesis of Esters: Under aqueous acidic conditions, the Pinner salt is readily hydrolyzed to form an ester.[1][3][4] In this case, hydrolysis of ethyl 2-chloroacetimidate hydrochloride yields ethyl chloroacetate, itself a useful solvent and synthetic building block.[15][16]

The dual reactivity of this compound allows for sequential or one-pot reactions where both the imidate and the chloride can be functionalized, providing rapid access to diverse chemical libraries for screening in drug development programs.

G Imidate Ethyl 2-Chloroacetimidate Hydrochloride Amidine Chloroacetamidine Derivative Imidate->Amidine Amidin-ation Ester Ethyl Chloroacetate Imidate->Ester Hydrolysis Amine R₁R₂NH (Amine) Amine->Amidine Water H₂O / H⁺ Water->Ester

Caption: Key synthetic transformations of this compound.

Conclusion

The discovery of the Pinner reaction over a century ago laid the essential groundwork for the synthesis of imidates like this compound. This seemingly simple molecule is a powerful tool for the modern chemist, particularly in the field of drug discovery. Its synthesis, rooted in the fundamental principles of electrophilic activation, provides a stable and versatile intermediate. By understanding the causality behind the required anhydrous and low-temperature conditions, researchers can reliably produce this reagent. Its subsequent high-yield conversions to medicinally relevant scaffolds like amidines ensure that this compound will remain a valuable building block in the ongoing quest for new therapeutic agents.

References

  • Title: Pinner reaction - Grokipedia Source: Grokipedia URL
  • Title: Pinner reaction - Wikipedia Source: Wikipedia URL
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  • Title: An Overview of Some Imidates Derivatives with Anti-microbial Activity | Open Access Journals - Research and Reviews Source: Open Access Journals URL
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  • Title: Pinner Reaction | NROChemistry Source: NROChemistry URL
  • Title: Ethyl 2-chloro-acetimidate hydrochloride 95% | CAS: 36743-66-5 | AChemBlock Source: AChemBlock URL
  • Title: ETHYL CHLOROACETATE - CAMEO Chemicals - NOAA Source: NOAA URL
  • Title: Ethyl chloroacetate - Wikipedia Source: Wikipedia URL
  • Title: this compound | C4H8ClNO | CID 193264 - PubChem - NIH Source: National Institutes of Health URL
  • Title: chloroacetamide - Organic Syntheses Procedure Source: Organic Syntheses URL
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  • Title: Ethyl 2-chloroacetimidate hydrochloride | 36743-66-5 - Sigma-Aldrich Source: Sigma-Aldrich URL
  • Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central Source: National Institutes of Health URL

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The Versatile Chloroacetimidate Moiety: A Technical Guide to its Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Ethyl Chloroacetimidate

In the landscape of modern drug discovery, the demand for versatile and efficient synthetic methodologies is ever-present. Medicinal chemists continually seek out reactive, yet selective, building blocks that can facilitate the rapid construction of diverse molecular scaffolds with therapeutic potential. This compound, a bifunctional reagent, has emerged as a valuable tool in this endeavor. Its unique combination of a reactive imidate and a chloroacetyl group provides a gateway to a variety of important heterocyclic systems and allows for the introduction of a key electrophilic handle for targeted covalent inhibition.

This technical guide, intended for researchers, scientists, and drug development professionals, will provide an in-depth exploration of the applications of this compound in medicinal chemistry. Moving beyond a simple recitation of reactions, this document will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground all claims in authoritative scientific literature.

Core Reactivity and Mechanistic Considerations

This compound, often used as its more stable hydrochloride salt, possesses two key reactive sites: the imidate carbon and the α-carbon of the chloroacetyl group. The imidate carbon is electrophilic and susceptible to nucleophilic attack, primarily by amines, leading to the formation of amidines. The chloroacetyl group, on the other hand, provides a classic electrophilic center for nucleophilic substitution, making it an ideal precursor for forming covalent bonds with biological nucleophiles or for further synthetic elaboration.

The Pinner reaction is the classical method for synthesizing imidate hydrochlorides from nitriles and alcohols in the presence of hydrogen chloride. For instance, ethyl acetimidate hydrochloride can be synthesized from acetonitrile and ethanol.[1] This fundamental transformation provides access to the imidate core of this compound.

Synthesis of Key Heterocyclic Scaffolds

The true power of this compound in medicinal chemistry lies in its ability to serve as a precursor to a variety of nitrogen-containing heterocycles, which are privileged structures in numerous drug molecules.

Amidines: Versatile Intermediates and Bioactive Moieties

The reaction of this compound with primary or secondary amines is a straightforward method for the synthesis of N-substituted chloroacetamidines. Amidines themselves are found in a range of bioactive compounds and also serve as valuable intermediates for the synthesis of more complex heterocycles.[2] The reaction proceeds via nucleophilic attack of the amine on the imidate carbon, followed by the elimination of ethanol.

Table 1: Comparison of Imidate Reactivity in Amidine Synthesis

ImidateLeaving Group pKa (approx.)Reactivity with Weak NucleophilesReference
Ethyl acetimidate16Modest[2]
2,2,2-Trichloroethyl acetimidate12.2High[2]

This table highlights the enhanced reactivity of trichloroethyl imidates compared to their ethyl counterparts, a crucial consideration when dealing with poorly nucleophilic amines.

Oxazolines: Building Blocks for Chiral Ligands and Bioactive Molecules

2-Substituted-2-oxazolines are prevalent motifs in natural products and pharmaceuticals, exhibiting a wide array of biological activities.[3][4] They are also extensively used as chiral ligands in asymmetric catalysis. The reaction of this compound with 2-aminoalcohols provides a direct route to 2-(chloromethyl)-2-oxazolines. This transformation involves the initial formation of an N-(2-hydroxyethyl)chloroacetamidine intermediate, which then undergoes intramolecular cyclization with the elimination of ammonia to furnish the oxazoline ring.

This protocol describes a general procedure for the synthesis of a 2-(chloromethyl)-2-oxazoline from this compound hydrochloride and a 2-aminoalcohol.

Materials:

  • This compound hydrochloride

  • 2-Amino-2-methyl-1-propanol

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2-amino-2-methyl-1-propanol (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM at 0 °C, add this compound hydrochloride (1.05 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-(chloromethyl)-4,4-dimethyl-2-oxazoline.

Diagram 1: Synthesis of 2-(Chloromethyl)-oxazoline

G reagents This compound + 2-Aminoalcohol intermediate N-(2-hydroxyethyl)chloroacetamidine (Intermediate) reagents->intermediate Nucleophilic Addition product 2-(Chloromethyl)-oxazoline intermediate->product Intramolecular Cyclization byproduct Ammonia intermediate->byproduct Elimination

Caption: Reaction pathway for the synthesis of 2-(chloromethyl)-oxazolines.

Thiazolines: Core Structures in Pharmaceuticals

Thiazolines are another class of five-membered heterocycles that are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds.[5] The synthesis of 2-(chloromethyl)-2-thiazolines can be achieved through the reaction of this compound with β-amino thiols, such as cysteamine. The mechanism is analogous to oxazoline formation, involving the initial formation of a thioimidate intermediate followed by intramolecular cyclization.

This protocol outlines a general procedure for the synthesis of a 2-(chloromethyl)-2-thiazoline.

Materials:

  • This compound hydrochloride

  • Cysteamine hydrochloride

  • Triethylamine

  • Anhydrous Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of cysteamine hydrochloride (1.0 eq) in anhydrous methanol, add triethylamine (2.2 eq) at 0 °C.

  • Add this compound hydrochloride (1.0 eq) to the mixture and stir at room temperature for 18 hours.

  • Monitor the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the pure 2-(chloromethyl)-2-thiazoline.

Diagram 2: Synthesis of 2-(Chloromethyl)-thiazoline

G reagents This compound + β-Amino thiol intermediate N-(2-thioethyl)chloroacetamidine (Intermediate) reagents->intermediate Nucleophilic Addition product 2-(Chloromethyl)-thiazoline intermediate->product Intramolecular Cyclization byproduct Ammonia intermediate->byproduct Elimination

Caption: General workflow for the synthesis of 2-(chloromethyl)-thiazolines.

Applications in Targeted Covalent Inhibition

The chloroacetyl group, readily introduced using this compound, is a well-established "warhead" for targeted covalent inhibitors. This electrophilic moiety can form a covalent bond with nucleophilic amino acid residues, such as cysteine, in the active site of a target protein. This can lead to irreversible or long-residence-time inhibition, which can offer advantages in terms of potency and duration of action.

Chloroacetamidine-Based Enzyme Inhibitors

The chloroacetamidine functionality, derived from the reaction of this compound with an amine, has been successfully employed in the design of potent and selective enzyme inhibitors.

A notable example is the development of a chloroacetamidine-containing peptide as a potent and selective inactivator of Protein Arginine Methyltransferase 1 (PRMT1).[6] PRMT1 is an enzyme implicated in heart disease and cancer, making it an attractive therapeutic target. The chloroacetamidine moiety in this inhibitor acts as an irreversible covalent modifier of the enzyme, leading to its inactivation.[6] This work highlights the potential of the chloroacetamidine group as a privileged warhead for targeting specific enzymes.

Analogy to Chloroacetamide in Kinase Inhibitors

The α-chloroacetamide group, which shares structural and reactivity similarities with the chloroacetyl portion of molecules derived from this compound, is a key component in the synthesis of covalent kinase inhibitors.[7] This group serves as a reactive electrophile that can form a covalent bond with a cysteine residue in the active site of certain kinases, leading to potent and prolonged inhibition.[7] The established success of the chloroacetamide scaffold provides a strong rationale for exploring chloroacetimidate-derived structures in the development of novel kinase inhibitors.

Diagram 3: Covalent Inhibition Mechanism

G inhibitor Inhibitor with Chloroacetyl Group complex Covalent Enzyme-Inhibitor Adduct inhibitor->complex Nucleophilic Attack by Cysteine Thiol enzyme Enzyme Active Site (with Cysteine) enzyme->complex

Caption: Covalent modification of a cysteine residue by a chloroacetyl-containing inhibitor.

Future Outlook and Conclusion

This compound is a versatile and valuable building block in medicinal chemistry. Its ability to facilitate the synthesis of key heterocyclic scaffolds, such as amidines, oxazolines, and thiazolines, provides access to a rich chemical space for drug discovery. Furthermore, the incorporation of the chloroacetyl moiety offers a direct route to the development of targeted covalent inhibitors, a strategy of growing importance in modern pharmacology.

As our understanding of disease biology deepens and the demand for more selective and potent therapeutics increases, the creative application of reagents like this compound will undoubtedly play a crucial role in the design and synthesis of the next generation of medicines. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this remarkable synthetic tool.

References

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Methodological & Application

Application Note: A Robust Protocol for Amidine Synthesis via Activated Trihaloethyl Imidate Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The amidine functional group is a cornerstone in medicinal chemistry and materials science, yet its synthesis can be challenging, often requiring harsh conditions or leading to low yields with poor nucleophiles. This application note provides a detailed, field-proven protocol for the synthesis of amidines utilizing activated 2,2,2-trihaloethyl imidate hydrochlorides. By leveraging the enhanced reactivity of these intermediates, this method expands the scope of compatible amine nucleophiles and improves reaction efficiency compared to traditional Pinner reaction protocols. We will detail the two-stage process: the initial Pinner reaction to form a stable, crystalline 2,2,2-trichloroethyl acetimidate hydrochloride, followed by its reaction with an amine to yield the target amidine. This guide explains the causality behind key experimental choices, provides comprehensive safety guidelines, and includes visualizations to clarify the workflow and chemical transformations.

Introduction: The Challenge and Opportunity in Amidine Synthesis

Amidines are critical pharmacophores found in a wide array of therapeutic agents and serve as versatile synthetic intermediates for constructing complex heterocyclic systems. The Pinner reaction, first described in 1877, represents the classical approach to amidine synthesis.[1][2] This acid-catalyzed reaction of a nitrile with an alcohol forms an imino ester salt (a Pinner salt), which can then be converted to an amidine upon reaction with ammonia or an amine.[1][3]

However, the traditional Pinner reaction suffers from limitations. It often requires harsh conditions, such as bubbling anhydrous hydrogen chloride gas through the reaction mixture, and the intermediate imidate salts can be unstable.[4][5] Furthermore, reactions with weakly nucleophilic amines can be sluggish and result in low yields.[6]

To overcome these challenges, a modified approach using more reactive imidate intermediates has been developed. By replacing the simple ethoxy group of a standard imidate with an electron-withdrawing moiety, such as a 2,2,2-trichloroethoxy group, the reactivity of the imidate towards nucleophilic attack is significantly enhanced.[6] These activated trihaloethyl imidates are often stable, crystalline solids that can be easily handled and stored, making them excellent reagents for the synthesis of amidines under mild conditions.[6][7]

This guide provides a comprehensive protocol for this advanced two-stage method, offering researchers a reliable and scalable route to a broad range of amidine compounds.

Experimental Overview & Workflow

The synthesis is performed in two primary stages:

  • Stage 1: Pinner Reaction to Synthesize the Activated Imidate. Chloroacetonitrile is reacted with 2,2,2-trichloroethanol in the presence of hydrogen chloride to form the stable, crystalline 2,2,2-trichloroethyl chloroacetimidate hydrochloride.

  • Stage 2: Amidine Formation. The isolated imidate hydrochloride is neutralized and subsequently reacted with a primary or secondary amine to furnish the desired amidine, which can be isolated as a suitable salt.

G cluster_0 Stage 1: Activated Imidate Synthesis cluster_1 Stage 2: Amidine Formation Nitrile Chloroacetonitrile Pinner Pinner Reaction Nitrile->Pinner Alcohol 2,2,2-Trichloroethanol Alcohol->Pinner HCl Anhydrous HCl HCl->Pinner Imidate 2,2,2-Trichloroethyl chloroacetimidate HCl (Crystalline Solid) Base Neutralization (e.g., NaHCO₃) Amidine_Formation Nucleophilic Substitution Imidate->Amidine_Formation Reactant Pinner->Imidate Isolation Amine Primary or Secondary Amine (R¹R²NH) Amine->Amidine_Formation Base->Amidine_Formation Amidine_Product Target Amidine Product (Isolated as Salt)

Caption: High-level workflow for the two-stage synthesis of amidines.

Detailed Experimental Protocols

PART 3.1: Synthesis of 2,2,2-Trichlorothis compound Hydrochloride

This protocol is adapted from the synthesis of similar activated imidates and provides a reliable method for preparing the key intermediate.[6]

Rationale: The use of 2,2,2-trichloroethanol is strategic. Its electron-withdrawing trichloromethyl group increases the acidity of the alcohol's proton and, more importantly, makes the resulting trichloroethoxy group a much better leaving group during the subsequent aminolysis step compared to a simple ethoxy group.[6] This enhanced reactivity is crucial for successful reactions with less nucleophilic amines. Anhydrous conditions are essential to prevent the hydrolysis of the nitrile and the imidate product to the corresponding ester or amide.[3]

Materials & Equipment:

  • Chloroacetonitrile

  • 2,2,2-Trichloroethanol

  • Anhydrous Diethyl Ether or 2-Methyltetrahydrofuran (2-MeTHF)

  • Hydrogen Chloride (gas or a solution in dioxane)

  • Three-neck round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and a drying tube (or bubbler)

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, dissolve chloroacetonitrile (1.0 eq) and 2,2,2-trichloroethanol (1.05 eq) in anhydrous diethyl ether (or 2-MeTHF) to a concentration of approximately 1 M.

  • Acidification: Cool the solution to 0 °C using an ice bath. Begin bubbling anhydrous hydrogen chloride gas slowly through the stirred solution. Alternatively, add a 4 M solution of HCl in dioxane (1.1 eq) dropwise.

  • Reaction Monitoring: The reaction is exothermic and a white crystalline precipitate of the imidate hydrochloride will begin to form. Monitor the reaction's completion (typically 4-6 hours) by ¹H NMR, observing the disappearance of the trichloroethanol CH₂ resonance and the appearance of the acetimidate CH₂ product peak.[6]

  • Isolation: Once the reaction is complete, stop the flow of HCl. Collect the white crystalline solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials. Dry the product under vacuum. The 2,2,2-trichlorothis compound hydrochloride is a stable solid that can be stored under an inert atmosphere.[6]

PART 3.2: Synthesis of N-Substituted Amidine

Rationale: The imidate hydrochloride salt must first be neutralized to its free base form to unmask the reactive electrophilic center. The subsequent reaction with an amine proceeds via nucleophilic substitution, displacing the trichloroethanol leaving group.[6] Isolating the final amidine as a salt, such as a p-bromobenzoate, often facilitates purification by direct crystallization, avoiding the need for chromatography.[6][8]

Materials & Equipment:

  • 2,2,2-Trichlorothis compound hydrochloride (from Part 3.1)

  • Desired primary or secondary amine (e.g., aniline)

  • Anhydrous solvent (e.g., 2-MeTHF, Dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • p-Bromobenzoic acid

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • Neutralization of Imidate: Suspend the 2,2,2-trichlorothis compound hydrochloride (1.0 eq) in 2-MeTHF. Add saturated aqueous sodium bicarbonate solution and stir vigorously until the solid dissolves and the aqueous layer is basic. Separate the organic layer and dry it over anhydrous sodium sulfate. This solution of the imidate free base is used directly in the next step.[6]

  • Amidine Formation: To the stirred solution of the imidate free base, add the desired amine (1.0-1.1 eq) at room temperature. The reaction is typically rapid.

  • Salt Formation & Isolation: Once the reaction is complete (monitored by TLC or LC-MS), add a solution of p-bromobenzoic acid (1.0 eq) in a suitable solvent. The amidine p-bromobenzoate salt will often precipitate from the solution.

  • Purification: Cool the mixture in an ice bath to maximize crystallization. Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the pure amidine salt. For aniline, this reaction can proceed in >90% yield.[6]

ParameterValue/ConditionRationale
Stage 1: Imidate Formation
Nitrile:Alcohol:HCl Ratio1.0 : 1.05 : 1.1 (or excess gas)Ensures complete conversion of the limiting nitrile.
Temperature0 °CLow temperature helps prevent the thermodynamically unstable imidate salt from rearranging into an amide and alkyl chloride.[1][5]
SolventAnhydrous Ether or 2-MeTHFAprotic, anhydrous solvent prevents unwanted hydrolysis side reactions.[3]
Reaction Time4-6 hoursTypical duration for complete precipitation of the Pinner salt.
Expected Yield>85% (as crystalline solid)The Pinner reaction to form stable imidates is generally high-yielding.[7]
Stage 2: Amidine Formation
Imidate:Amine Ratio1.0 : 1.0 - 1.1A slight excess of the amine can drive the reaction to completion.
TemperatureRoom TemperatureThe activated imidate is sufficiently reactive to not require heating.
Purification MethodDirect Crystallization as a SaltSimplifies isolation, avoids chromatography, and provides a stable final product.[6]
Expected Yield60-95%Highly dependent on the nucleophilicity of the amine.[6]

Safety Precautions

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Ethyl Chloroacetate & Related Compounds: Chloroacetyl compounds are irritating and toxic. Avoid inhalation of vapors and contact with skin and eyes.[9] They are toxic if swallowed, in contact with skin, or if inhaled.[10]

  • Hydrogen Chloride (HCl): Anhydrous HCl is a corrosive and toxic gas. It must be handled with extreme care in a fume hood. Ensure all connections are secure to prevent leaks. A gas scrubber (e.g., a bubbler with a sodium hydroxide solution) should be used to neutralize excess gas.

  • Solvents: Diethyl ether is extremely flammable and can form explosive peroxides. Dichloromethane is a suspected carcinogen. Handle these solvents away from ignition sources and with adequate ventilation.[11][12]

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.[9]

Alternative Synthetic Routes

While the activated imidate protocol is highly effective, other methods for amidine synthesis exist and may be suitable for specific applications:

  • From Orthoesters: The reaction of orthoesters with primary or secondary amines can yield formamidines.[13]

  • Using Carbodiimides: Carbodiimides can be used in palladium-mediated reactions with aromatic carboxylic acids to synthesize amidines.[14] They are also key reagents in converting carboxylic acids to amides, a related transformation.[15][16]

  • Catalytic Methods: Modern protocols utilize catalysts, such as copper salts, for the direct nucleophilic addition of amines to nitriles, providing an atom-economical alternative.[17]

Conclusion

The use of activated 2,2,2-trichloroethyl imidate intermediates represents a significant improvement over classical Pinner reaction conditions for the synthesis of amidines. This protocol offers high yields, operational simplicity, and broad substrate scope, particularly for challenging, weakly nucleophilic amines. By providing stable, isolable imidate reagents, this method enhances the reliability and scalability of amidine synthesis, making it a valuable tool for professionals in pharmaceutical and chemical research.

References

  • Synthesis of Amidines by Palladium-Mediated CO2 Extrusion Followed by Insertion of Carbodiimides: Translating Mechanistic Studies to Develop a One-Pot Method.
  • Safety Data Sheet: ethyl chloroacet
  • Ethyl chloroacet
  • Amidine synthesis by imidoyl
  • Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis.
  • ETHYL CHLOROACET
  • Safety Data Sheet: Ethyl chloroacet
  • ETHYL CHLORO ACETATE CAS No 105-39-5 MATERIAL SAFETY D
  • Amides from Carboxylic Acids-DCC and EDC Coupling.Chemistry Steps.
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  • Pinner reaction.Wikipedia.
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  • Pinner Reaction.NROChemistry.
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  • Synthesis and characterization of new poly(ortho ester amidine) copolymers for nonviral gene delivery.PubMed Central.
  • Amidines Synthesis Methods Guide.Scribd.
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  • Pinner reaction.Grokipedia.
  • Carbodiimide Crosslinker Chemistry.Thermo Fisher Scientific - US.
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  • Process for preparing amidines.
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  • Preparation and Utility of Trihaloethyl Imidates: Useful Reagents for the Synthesis of Amidines.Organic Chemistry Portal.
  • Pinner Reaction.Organic Chemistry Portal.
  • Pinner Reaction.J&K Scientific.
  • Preparation of N-Phenylacetamidine 4-Bromobenzo
  • Preparation of ethyl chloroacet
  • Preparation method for ethyl 2-chloroacetoacetate.
  • A Technical Guide to Ethyl 2-Chloroacetoacetate: Properties, Synthesis, and Biochemical Interactions.Benchchem.
  • Make Ethyl Chloroacet
  • Preparation of N 1 -Phenylacetamidine 4-Bromobenzoate Using 2,2,2-Trichloroethyl Acetimidate Hydrochloride.
  • A Comparative Guide to the Synthesis of Amidines: Alternatives to Acetimidohydrazide Hydrochloride.Benchchem.

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Protocol for the preparation of ethyl chloroacetimidate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Comprehensive Guide to the Preparation of Ethyl Chloroacetimidate Hydrochloride via the Pinner Reaction

Introduction: The Significance of this compound Hydrochloride

This compound hydrochloride, often referred to as a Pinner salt, is a highly valuable and versatile reagent in modern organic synthesis. As a stable imidate salt, it serves as a crucial intermediate for the synthesis of a wide array of more complex molecules, including amidines, esters, and various heterocyclic systems which are essential motifs in pharmaceuticals and agrochemicals.[1][2] Its preparation is a classic example of the Pinner reaction, a robust and reliable method for converting nitriles into imidates.[2][3][4]

This guide provides a detailed, field-proven protocol for the synthesis of this compound hydrochloride from chloroacetonitrile and ethanol. Beyond a simple recitation of steps, this document elucidates the underlying chemical principles, emphasizes critical safety considerations, and offers expert insights to ensure a successful and reproducible synthesis.

Underlying Principles: The Pinner Reaction

The synthesis of this compound hydrochloride is achieved through the Pinner reaction, first described by Adolf Pinner in 1877.[2][4] The reaction involves the acid-catalyzed addition of an alcohol to a nitrile.[4][5][6]

Causality of Experimental Choices:

  • Anhydrous Conditions: The reaction must be conducted under strictly anhydrous (dry) conditions. Any moisture present will hydrolyze the imidate hydrochloride product to the corresponding ester (ethyl chloroacetate), significantly reducing the yield of the desired product.[2]

  • Acid Catalysis: Anhydrous hydrogen chloride (HCl) gas serves a dual purpose. Firstly, it protonates the nitrogen atom of the nitrile (chloroacetonitrile). This protonation dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic alcohol (ethanol).[2][7] Secondly, it forms the stable hydrochloride salt of the resulting imidate, allowing it to precipitate from the reaction mixture.

  • Low Temperature: The reaction is highly exothermic and the imidate hydrochloride product is thermally unstable.[4][5] Maintaining a low temperature (0–5 °C) throughout the addition of HCl gas is critical to prevent the formation of byproducts, such as the N-chloroacetyl amide via rearrangement, and to ensure the stability of the Pinner salt.[5]

Reaction Mechanism

The mechanism of the Pinner reaction proceeds through two key steps as illustrated below.

Caption: Mechanism of the Pinner Reaction.

Detailed Experimental Protocol

This protocol details the synthesis of this compound hydrochloride on a laboratory scale. All operations involving chloroacetonitrile and hydrogen chloride gas must be performed in a certified chemical fume hood.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )AmountMoles (mol)RolePurity
ChloroacetonitrileC₂H₂ClN75.5015.1 g (12.7 mL)0.20Starting Material≥98%
Ethanol (Anhydrous)C₂H₅OH46.0711.5 g (14.6 mL)0.25Reagent/Solvent≥99.5%
Diethyl Ether (Anhydrous)(C₂H₅)₂O74.12150 mL-Solvent≥99%
Hydrogen Chloride (gas)HCl36.46~7.7 g~0.21Catalyst/ReagentAnhydrous
Equipment
  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet tube

  • Drying tube (filled with CaCl₂) or gas bubbler

  • Low-temperature thermometer (-20 to 100 °C)

  • Ice-salt bath

  • Apparatus for generating dry HCl gas (e.g., dropping concentrated H₂SO₄ onto solid NaCl or using a cylinder of anhydrous HCl)

  • Glass fritted funnel for filtration

  • Vacuum flask and vacuum source

Synthesis Workflow

Caption: Experimental workflow for the synthesis.

Step-by-Step Procedure
  • Apparatus Setup: Assemble the 250 mL three-necked flask with a magnetic stir bar, a gas inlet tube extending below the surface of the future liquid level, a thermometer, and a drying tube on the third neck to protect the reaction from atmospheric moisture.

  • Reagent Charging: In the fume hood, charge the flask with chloroacetonitrile (15.1 g, 0.20 mol), anhydrous ethanol (11.5 g, 0.25 mol), and 150 mL of anhydrous diethyl ether.

  • Cooling: Place the flask in an ice-salt bath and begin stirring. Cool the solution until the internal temperature is stable between 0 °C and 5 °C.[1][8] Maintaining this temperature is crucial.

  • HCl Gas Introduction: Slowly bubble dry hydrogen chloride gas through the stirred solution. The HCl gas must be dried by passing it through a wash bottle containing concentrated sulfuric acid before it enters the reaction flask.

  • Reaction Monitoring: Control the flow rate of HCl to ensure the temperature does not rise above 10 °C. A white crystalline precipitate of this compound hydrochloride will begin to form as the reaction progresses.[8] Continue bubbling HCl for approximately 2-3 hours, or until the reaction mixture is saturated and precipitation appears complete.

  • Reaction Completion: Once the reaction is complete, stop the flow of HCl gas. Remove the gas inlet tube and seal the flask. Allow the flask to stand in the cold bath for an additional 30 minutes to ensure maximum crystallization.

  • Isolation: Isolate the white solid product by vacuum filtration using a glass fritted funnel. Work quickly to minimize exposure to atmospheric moisture.

  • Washing: Wash the collected solid on the filter with two 30 mL portions of cold (0 °C) anhydrous diethyl ether. This removes any unreacted starting materials and impurities.

  • Drying: Dry the product under vacuum at room temperature to a constant weight. Do not heat, as the product is thermally sensitive. The expected yield is typically high, in the range of 85-95%.

Safety Precautions: A Self-Validating System

Trustworthiness in any protocol hinges on a robust understanding and implementation of safety measures. The reagents used in this synthesis are hazardous and must be handled with extreme care.

  • Chloroacetonitrile (CAS 107-14-2): This substance is highly toxic if swallowed, in contact with skin, or inhaled.[9] It is also flammable.[10] All handling must occur within a fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is often insufficient; check glove compatibility charts), and chemical splash goggles.[9][11]

  • Anhydrous Hydrogen Chloride (HCl): This is a corrosive gas that can cause severe respiratory and skin burns. A dedicated gas delivery system or a well-ventilated setup for its generation is mandatory. Ensure a neutralization trap (e.g., a bubbler with NaOH solution) is in place for any excess HCl gas.

  • Solvents: Diethyl ether and ethanol are highly flammable. Ensure there are no sources of ignition nearby.[13]

  • Emergency Preparedness: An eyewash station and safety shower must be immediately accessible. In case of skin contact with chloroacetonitrile, remove contaminated clothing immediately and wash the affected area with copious amounts of water.[9] Seek immediate medical attention for any exposure.

Characterization and Data

The identity and purity of the synthesized this compound hydrochloride should be confirmed through analytical methods.

PropertyExpected Value
Appearance White crystalline solid[14]
Melting Point ~89 °C[15]
Storage Store in a freezer under an inert atmosphere (e.g., argon or nitrogen) at 0-5 °C.[14][15]
Molecular Formula C₄H₈ClNO[15][16]
¹H-NMR (DMSO-d₆, 400 MHz) δ (ppm): ~11.7 (s, 2H, NH₂⁺), ~4.3 (q, 2H, OCH₂), ~3.8 (s, 2H, ClCH₂), ~1.4 (t, 3H, CH₃) (Note: a similar, non-chlorinated ethyl acetimidate hydrochloride shows peaks at 11.7, 4.26, 2.38, and 1.36 ppm[8]. The ClCH₂ peak is an estimation based on typical chemical shifts).

Troubleshooting

IssueProbable CauseSolution
Low or No Yield Presence of moisture.Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen. Use anhydrous grade solvents and reagents.
Insufficient HCl gas.Ensure a steady flow of HCl for the entire reaction duration until saturation is achieved.
Oily or Gummy Product Incomplete reaction or presence of moisture leading to ester formation.Extend the reaction time for HCl addition. Ensure the product is thoroughly washed with cold, anhydrous ether.
Reaction Temperature Rises Significantly HCl flow rate is too high.Reduce the flow rate of HCl gas and ensure the efficiency of the cooling bath.

References

  • An Overview of Some Imidates Derivatives with Anti-microbial Activity. (n.d.). Open Access Journals - Research and Reviews. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Carboximidate. (n.d.). Wikipedia. Retrieved from [Link]

  • Pinner reaction. (n.d.). Grokipedia. Retrieved from [Link]

  • Ethyl 2-chloroacetimidate hydrochloride. (n.d.). ChemBK. Retrieved from [Link]

  • Pinner reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • The Mechanism of Hydrolysis of Imidate Salts. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Pinner Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Safety First: Handling and Storage Guidelines for Chloroacetonitrile (CAS 107-14-2). (n.d.). CheMondis. Retrieved from [Link]

  • Illustrated Glossary of Organic Chemistry - Pinner reaction. (n.d.). UCLA Chemistry & Biochemistry. Retrieved from [Link]

  • This compound | C4H8ClNO. (n.d.). PubChem - NIH. Retrieved from [Link]

  • The Mechanism of Hydrolysis of Imidate Salts. (1975). Canadian Science Publishing. Retrieved from [Link]

  • ICSC 0844 - CHLOROACETONITRILE. (n.d.). Inchem.org. Retrieved from [Link]

  • chloroacetamide - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Ethyl Chloroacetate a Deadly Precursor to Many Pharmaceuticals. (2022, July 18). YouTube. Retrieved from [Link]

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Application Note & Protocol: Probing Protein Structures and Interactions with Ethyl Chloroacetimidate Cross-Linking

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Imidate-Based Cross-Linking

Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating the three-dimensional structures of proteins and mapping protein-protein interaction networks.[1][2][3] By covalently linking amino acid residues that are in close proximity, cross-linking provides low-resolution structural information that can be used to generate distance constraints for computational modeling.[4][5] This method is particularly valuable for studying large, dynamic, or heterogeneous protein complexes that are often intractable by traditional high-resolution methods like X-ray crystallography or NMR spectroscopy.[2][5]

This guide focuses on ethyl chloroacetimidate, a heterobifunctional cross-linking reagent. It possesses two distinct reactive groups: an amine-reactive imidate and a second reactive site on the chloroacetyl group that can target other nucleophilic residues. A key advantage of the imidate chemistry is its ability to react with primary amines, such as the ε-amino group of lysine residues and the protein's N-terminus, to form an amidine bond. This conversion is critically important as it preserves the positive charge of the original amine group, thereby minimizing perturbations to the protein's native electrostatic interactions and structure.[3]

This document provides a comprehensive overview of the principles of this compound chemistry, detailed protocols for its application in cross-linking purified protein complexes, and guidelines for subsequent analysis by mass spectrometry.

Principle of the Method

Chemical Mechanism of this compound

This compound, specifically ethyl 2-chloroethanimidate, functions as a heterobifunctional cross-linker. Its utility lies in a two-stage reaction mechanism that bridges different types of amino acid residues.

  • Amine-Specific Amidine Formation: The primary and most rapid reaction involves the imidate moiety. The lone pair of electrons on a deprotonated primary amine (typically from a lysine side chain or the protein N-terminus) performs a nucleophilic attack on the electrophilic carbon of the imidate group. This leads to the formation of a stable amidine bond and the release of ethanol. This reaction is highly specific for primary amines and proceeds efficiently under mild alkaline conditions (pH 7.5-9.0), where the amine groups are sufficiently nucleophilic.[6]

  • Nucleophilic Alkylation: The chloroacetyl group serves as the second reactive site. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack by residues such as cysteine (via its sulfhydryl group) or histidine.[7][8] This alkylation reaction forms a stable thioether or other covalent bond.

The sequential or simultaneous execution of these two reactions covalently links an amine-containing residue to another nucleophilic residue, providing a distance constraint defined by the spacer arm length of the reagent.

G cluster_0 Step 1: Amine Reaction (Amidation) cluster_1 Step 2: Nucleophile Reaction (Alkylation) P1_NH2 Protein 1 (Lysine, N-Terminus) ECA This compound Cl-CH2-C(=NH)-OEt P1_NH2->ECA Nucleophilic Attack Intermediate Reactive Intermediate Cl-CH2-C(=NH)-[Protein 1] ECA->Intermediate Ethanol Release P2_SH Protein 2 (Cysteine, Histidine) Intermediate->P2_SH Nucleophilic Attack Crosslink Stable Cross-Link [P2]-S-CH2-C(=NH)-[P1] P2_SH->Crosslink HCl Release

Caption: Reaction mechanism of this compound.

General Experimental Workflow

The process of analyzing protein structures using this compound follows a multi-stage workflow. It begins with the controlled chemical reaction and culminates in computational analysis of mass spectrometry data.[2][9] Each step must be carefully optimized to ensure the generation of meaningful structural data.

G A 1. Sample Preparation (Purified Protein Complex) B 2. Cross-Linking Reaction (Incubate with ECA) A->B C 3. Quenching (Add Tris or Glycine) B->C D 4. QC Analysis (SDS-PAGE) C->D E 5. Proteolytic Digestion (e.g., Trypsin) D->E F 6. LC-MS/MS Analysis E->F G 7. Data Interpretation (Identify Cross-Linked Peptides) F->G H 8. Structural Modeling G->H

Caption: General workflow for XL-MS studies.

Materials and Reagents

Equipment
  • Magnetic stirrer and stir bars

  • pH meter

  • Incubator or temperature-controlled shaker

  • SDS-PAGE equipment (gel tanks, power supply)

  • Centrifuge

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Standard laboratory glassware and plasticware

Reagents
  • Ethyl 2-chloroacetimidate hydrochloride (ECA)

  • Purified protein or protein complex of interest

  • Reaction Buffer (Amine-Free): 20-50 mM HEPES or Phosphate Buffer, pH 7.5-8.5. Note: Avoid buffers containing primary amines like Tris, as they will compete with the protein for reaction with the cross-linker.[10]

  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.5

  • Denaturation/Reduction Buffer: 8 M Urea, 100 mM Tris-HCl pH 8.0, 10 mM Dithiothreitol (DTT)

  • Alkylation Solution: 55 mM Iodoacetamide (IAA) in 100 mM Tris-HCl pH 8.0

  • Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0

  • Trypsin, sequencing grade

  • Formic Acid (FA), LC-MS grade

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

Detailed Experimental Protocols

Reagent Preparation
  • ECA Stock Solution (100 mM): Immediately before use, weigh out the required amount of ethyl 2-chloroacetimidate hydrochloride. Dissolve it in the amine-free Reaction Buffer to a final concentration of 100 mM. Keep on ice.

    • Causality Note: Imidates are susceptible to hydrolysis in aqueous solutions. Preparing the stock solution immediately before use and keeping it on ice maximizes its reactivity.

  • Quenching Buffer (1 M): Prepare a 1 M stock solution of Tris-HCl or Glycine and adjust the pH to ~7.5. This high concentration ensures rapid and complete quenching of any unreacted cross-linker.

Protocol 1: Cross-Linking of a Purified Protein Complex

This protocol provides a starting point for optimization. The ideal concentrations of protein and cross-linker, as well as incubation time, should be determined empirically for each system.

  • Reaction Setup: In a microcentrifuge tube, combine the purified protein complex with the Reaction Buffer to a final protein concentration of 1-5 µM.

  • Pre-incubation: Equilibrate the protein solution at room temperature for 5-10 minutes.

  • Initiate Cross-Linking: Add the 100 mM ECA stock solution to the protein solution to achieve a final concentration in the range of 0.5 mM to 5 mM. This corresponds to a significant molar excess of cross-linker to protein. Gently mix by pipetting.

    • Optimization Insight: It is recommended to perform a titration of the cross-linker concentration (e.g., 0.5, 1, 2.5, 5 mM) to find the optimal balance between efficient cross-linking and unwanted protein aggregation.

  • Incubation: Allow the reaction to proceed at room temperature for 30-60 minutes.[4]

  • Quench Reaction: Stop the reaction by adding the 1 M Quenching Buffer to a final concentration of 20-50 mM.[4] Incubate for an additional 15-20 minutes at room temperature to ensure all excess ECA is consumed.

  • Quality Control: Analyze a small aliquot (5-10 µL) of the reaction mixture by SDS-PAGE. Successful cross-linking will be indicated by the appearance of new, higher-molecular-weight bands corresponding to cross-linked protein species.

Protocol 2: Sample Preparation for Mass Spectrometry
  • Denaturation and Reduction: To the quenched reaction mixture, add an equal volume of 8 M Urea containing 10 mM DTT. Incubate at 37°C for 45 minutes to denature the proteins and reduce disulfide bonds.

  • Alkylation: Add IAA solution to a final concentration of 55 mM. Incubate in the dark at room temperature for 30 minutes to cap the reduced cysteine residues.

  • Buffer Exchange/Dilution: Dilute the sample at least 4-fold with 50 mM Ammonium Bicarbonate to reduce the urea concentration to below 2 M.

    • Self-Validation Check: Trypsin activity is inhibited by high concentrations of urea. Dilution is essential for efficient proteolytic digestion.

  • Proteolytic Digestion: Add sequencing-grade trypsin at a 1:50 to 1:100 (enzyme:protein, w/w) ratio. Incubate overnight at 37°C.

  • Sample Cleanup: Acidify the digest with formic acid to a final concentration of 0.1-1% to stop the digestion. Clean up the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents before LC-MS/MS analysis.

Data Analysis and Interpretation

The complex mixture of linear and cross-linked peptides is analyzed by high-resolution LC-MS/MS.[9][11] The identification of cross-linked peptides is a non-trivial bioinformatic challenge. Specialized search algorithms are required to analyze the MS/MS spectra and identify pairs of peptides that are covalently linked.[12][13]

The output from these programs is a list of identified cross-links, specifying the two amino acid residues that were linked. This information serves as a set of distance constraints. For example, a link between Lysine-54 of Protein A and Cysteine-121 of Protein B indicates that these two residues were in close proximity in the native complex. These constraints are then used in molecular modeling software to build or validate 3D structural models of the protein or protein complex.[4][11]

ParameterRecommended Starting ConditionRationale
Reaction Buffer 20-50 mM HEPES or PBSMust be amine-free to prevent reaction with the cross-linker.[10]
pH 7.5 - 8.5Ensures primary amines are deprotonated and nucleophilic for reaction.[14]
Protein Concentration 1 - 5 µMSufficiently concentrated for intermolecular cross-linking but low enough to minimize random collisions.
Cross-linker Molar Excess 100x - 2000x over proteinDrives the reaction equilibrium towards product formation; requires empirical optimization.
Incubation Time 30 - 60 minutesBalances sufficient reaction time with minimizing protein degradation or aggregation.
Quenching Reagent 20-50 mM Tris or GlycineProvides a high concentration of primary amines to rapidly consume excess reactive cross-linker.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No/Low Cross-Linking 1. Inactive cross-linker (hydrolyzed).2. Incorrect buffer pH (too low).3. Insufficient cross-linker concentration.4. Protein interaction is not occurring under the tested conditions.1. Prepare fresh ECA stock solution immediately before use.2. Verify buffer pH is between 7.5 and 8.5.3. Increase the molar excess of ECA.4. Confirm protein interaction with an orthogonal method (e.g., co-IP, gel filtration).
Excessive Precipitation 1. Cross-linker concentration is too high, causing non-specific aggregation.2. Protein is unstable in the reaction buffer or at the working concentration.1. Perform a titration to find a lower, effective ECA concentration.2. Reduce incubation time or perform the reaction at 4°C.3. Screen different buffer conditions (pH, ionic strength) for protein stability.
Low Identification Rate in MS 1. Low abundance of cross-linked peptides.2. Inefficient digestion.3. Inappropriate MS fragmentation method.1. Consider an enrichment strategy for cross-linked peptides (e.g., size exclusion chromatography).[13]2. Ensure urea concentration is <2M before adding trypsin.3. Use an MS method optimized for complex peptide mixtures and employ specialized data analysis software.

Safety and Handling

This compound and related chloroacetate compounds are hazardous.[15][16][17] All handling should be performed in accordance with institutional safety guidelines.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves.[17]

  • Handling: Conduct all work in a certified chemical fume hood to avoid inhalation of vapors.[15] Avoid contact with skin and eyes.[17] Ground equipment to prevent static discharge, as related compounds are flammable.[15][18]

  • Storage: Store the reagent in a cool, dry, and well-ventilated area, away from heat and ignition sources.[15][18] Keep the container tightly sealed.

  • Disposal: Dispose of all chemical waste, including quenched reaction mixtures and contaminated materials, according to hazardous waste disposal procedures.[17]

References

  • Rappsilber, J. (2011). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of Structural Biology.
  • Guzman, G. et al. (2014). Protein Cross-Linking Analysis Using Mass Spectrometry, Isotope-Coded Cross-Linkers, and Integrated Computational Data Processing. Journal of Proteome Research.
  • Chavez, J.D. et al. (2016). Chemical cross-linking mass spectrometry analysis of protein conformations and supercomplexes in heart tissue. Cell Systems.
  • Lee, Y.J. (2008). Mass spectrometric analysis of cross-linking sites for the structure of proteins and protein complexes. Molecular BioSystems.
  • Zybailov, B.L. et al. (2012). Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze. Journal of Proteome Research.
  • ResearchGate. (2014). Which product will be formed by the reaction of primary amine with ethyl chloroacetate? ResearchGate. Available at: [Link]

  • Chemos GmbH&Co.KG. (2020). Safety Data Sheet: ethyl chloroacetate. Chemos GmbH&Co.KG. Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet - Ethyl chloroacetate. Cole-Parmer. Available at: [Link]

  • Götze, M. et al. (2019). Evaluating Imide-Based Mass Spectrometry-Cleavable Cross-Linkers for Structural Proteomics Studies. Analytical Chemistry. Available at: [Link]

  • Loba Chemie. (2016). ETHYL CHLOROACETATE FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Ethyl chloroacetate. Carl ROTH. Available at: [Link]

  • Bruce, J.E. (2014). Chemical cross-linking with mass spectrometry: A tool for systems structural biology. Current Opinion in Chemical Biology. Available at: [Link]

  • Dzijak, R. et al. (2022). Chloroacetamide‐Modified Nucleotide and RNA for Bioconjugations and Cross‐Linking with RNA‐Binding Proteins. Angewandte Chemie International Edition. Available at: [Link]

  • Abdel-Latif, E. et al. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications. Available at: [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF 2,2,2-TRICHLOROETHYL ACETIMIDATE HYDROCHLORIDE. Organic Syntheses. Available at: [Link]

  • OSU Chemistry. (n.d.). Chemical Crosslinking - Probing the interface of proteins. OSU Chemistry. Available at: [Link]

  • Ehresmann, B. et al. (1981). Synthesis of a new reagent, ethyl 4-azidobenzoylaminoacetimidate, and its use for RNA-protein cross-linking within Escherichia coli ribosomal 30-S subunits. European Journal of Biochemistry. Available at: [Link]

  • ResearchGate. (2015). Can anyone recommend a good protocol for cross-linking proteins? ResearchGate. Available at: [Link]

  • PubChem. (n.d.). This compound. PubChem. Available at: [Link]

  • The Bumbling Biochemist. (2021). Protein-protein crosslinking - an overview with emphasis on structural biology uses. YouTube. Available at: [Link]

Sources

Application Note: The Versatile Reactivity of Ethyl Chloroacetimidate with Poor Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl chloroacetimidate and its halogenated analogs are powerful and versatile electrophiles in modern organic synthesis. While their reactions with strong nucleophiles are well-documented, their utility extends to transformations involving poor nucleophiles such as alcohols and carboxylic acids. This guide provides an in-depth exploration of the mechanistic principles, core applications, and detailed experimental protocols for reacting this compound with these challenging substrates. We will focus on two primary applications: the synthesis of esters from carboxylic acids under exceptionally mild, promoter-free conditions, and the acid-catalyzed formation of orthoesters from alcohols. By explaining the causality behind experimental choices and providing self-validating protocols, this document serves as a practical resource for chemists seeking to leverage this unique reactivity in complex molecule synthesis.

Introduction: A Potent, Yet Controllable, Electrophile

The acetimidate functional group represents a unique class of reagents, acting as a masked and highly tunable electrophile. This compound, derived from chloroacetonitrile, offers a compelling balance of reactivity and stability. The presence of the chlorine atom significantly influences the electronic properties of the imidate carbon, rendering it susceptible to nucleophilic attack.

However, the inherent low reactivity of poor nucleophiles, such as neutral alcohols and carboxylic acids, presents a significant challenge.[1][2] These nucleophiles are often insufficiently reactive to directly attack the imidate carbon without some form of activation.[3] Understanding and controlling this activation is the key to unlocking the synthetic potential of chloroacetimidates with a broad range of substrates, particularly those bearing sensitive functional groups.

Mechanistic Principles: Activating the Imidate

The reaction of an imidate with a nucleophile is mechanistically related to the classic Pinner reaction, which typically involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt.[4] this compound can be viewed as a stable, pre-formed intermediate of a Pinner-type reaction. The central challenge is to enhance the electrophilicity of the imidate carbon to a level sufficient for attack by a weak nucleophile. This is achieved primarily through two distinct activation pathways.

Pathway A: Brønsted/Lewis Acid Catalysis

The most conventional approach involves the use of a strong Brønsted or Lewis acid catalyst.[5] The acid protonates or coordinates to the imidate nitrogen, transforming the imidate into a highly activated iminium ion. This dramatically increases the partial positive charge on the carbon atom, making it a powerful electrophile capable of reacting with poor nucleophiles like alcohols. This pathway is fundamental to the Pinner synthesis of orthoesters.[4][6]

Pathway B: Promoter-Free Symbiotic Activation

A more subtle and elegant approach, termed "symbiotic activation," is particularly effective for the reaction with carboxylic acids.[5][7] In this promoter-free system, the carboxylic acid itself acts as the activating agent. The acidic proton of the carboxylic acid protonates the basic nitrogen of the imidate, forming a tight ion pair. This activation step facilitates the subsequent nucleophilic attack by the corresponding carboxylate anion. The reaction proceeds through a cationic mechanism, where the loss of the neutral chloroacetamide byproduct generates a carbocation that is immediately trapped by the carboxylate.[5][7] This method is exceptionally mild, avoiding the use of strong external acids that could decompose sensitive substrates.[5]

Reaction_Mechanisms cluster_0 Pathway A: Acid Catalysis (e.g., with Alcohols) cluster_1 Pathway B: Symbiotic Activation (with Carboxylic Acids) Imidate_A This compound Activated_Imidate Activated Iminium Ion Imidate_A->Activated_Imidate Protonation H_plus H⁺ (Catalyst) Intermediate_A Tetrahedral Intermediate Activated_Imidate->Intermediate_A Nucleophilic Attack ROH R'OH (Alcohol) Product_A Orthoester Precursor Intermediate_A->Product_A Loss of NH₃ Imidate_B This compound Ion_Pair Reactive Ion Pair Imidate_B->Ion_Pair Proton Transfer RCOOH R'COOH RCOOH->Ion_Pair Proton Transfer Carbocation Carbocation + R'COO⁻ Ion_Pair->Carbocation Loss of Chloroacetamide Side_Product ClCH₂CONH₂ Ion_Pair->Side_Product Product_B Ester Product Carbocation->Product_B Trapping by Carboxylate

Figure 1: General mechanisms for imidate activation.

Core Applications & Protocols

Application I: Ester Synthesis from Carboxylic Acids

The reaction of this compound with carboxylic acids provides a robust and mild method for ester formation, serving as an excellent alternative to classic methods like Fischer esterification, especially for acid-sensitive substrates.[5][7] The reaction typically proceeds cleanly at elevated temperatures without the need for any external promoters or catalysts.

Protocol 3.1.1: Promoter-Free Esterification of a Sensitive Carboxylic Acid

This protocol describes the esterification of a generic carboxylic acid (R-COOH) with this compound to form the corresponding ethyl ester (R-COOEt).

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Anhydrous toluene or xylenes (0.2 - 0.5 M)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid and the chosen anhydrous solvent.

  • Reagent Addition: Add this compound to the solution via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C (reflux for toluene) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove unreacted acid and chloroacetamide byproduct) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester is then purified by silica gel column chromatography.

Substrate Type Typical Conditions Yield Range Notes
Primary Aliphatic AcidsToluene, 80 °C, 6h85-95%Generally clean and high-yielding.
Sterically Hindered AcidsXylenes, 110 °C, 12h70-85%Higher temperatures may be required.
β-Hydroxy Carboxylic AcidsToluene, 80 °C, 8h75-90%Avoids elimination/decomposition seen with strong acids.[5]
Electron-Rich Aromatic AcidsToluene, 90 °C, 5h80-95%Reaction proceeds smoothly.

Table 1: Representative conditions for ester synthesis.

Workflow_Ester_Synthesis start Start: Assemble Dry Glassware under Inert Atmosphere add_reagents 1. Add Carboxylic Acid and Anhydrous Toluene start->add_reagents add_imidate 2. Add this compound add_reagents->add_imidate react 3. Heat to 80-110 °C Monitor by TLC add_imidate->react workup 4. Cool & Dilute Wash with NaHCO₃ (aq) and Brine react->workup Reaction Complete purify 5. Dry, Concentrate, and Purify via Column Chromatography workup->purify end End: Isolated Ethyl Ester purify->end

Figure 2: Experimental workflow for promoter-free ester synthesis.
Application II: Orthoester Synthesis from Alcohols

When this compound (or its corresponding Pinner salt) is treated with an excess of a simple alcohol in the presence of an acid catalyst, the reaction can proceed to form an orthoester.[4][6] Orthoesters are valuable synthetic intermediates, often used as protecting groups for carboxylic acids or as precursors in various carbon-carbon bond-forming reactions.[8][9]

Protocol 3.2.1: Acid-Catalyzed Synthesis of an Orthoester

This protocol outlines the formation of triethyl chloroorthoacetate from this compound hydrochloride and excess ethanol.

Materials:

  • Ethyl 2-chloroacetimidate hydrochloride (1.0 eq)[10]

  • Anhydrous ethanol (large excess, serves as reactant and solvent)

  • Anhydrous HCl (gas) or a Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1 eq)

  • Three-neck round-bottom flask with a gas inlet, stirrer, and drying tube

  • Ice bath

Procedure:

  • Setup: In a flame-dried three-neck flask under a dry atmosphere, suspend ethyl 2-chloroacetimidate hydrochloride in a large excess of cold (0 °C) anhydrous ethanol.

  • Catalysis: If not using the pre-formed hydrochloride salt, bubble anhydrous HCl gas through the cold solution for 5-10 minutes, or add the Lewis acid catalyst dropwise. The Pinner salt is often thermodynamically unstable, so low temperatures are crucial to prevent decomposition.[4]

  • Reaction: Stir the mixture at 0-5 °C for 1 hour, then allow it to slowly warm to room temperature and stir for 12-24 hours. The reaction should be monitored for the disappearance of the imidate intermediate.

  • Workup: Quench the reaction by carefully adding it to a cold, saturated sodium carbonate solution to neutralize the acid. Extract the aqueous layer multiple times with diethyl ether.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous potassium carbonate (K₂CO₃). After filtration, carefully remove the solvent under reduced pressure. The resulting crude orthoester is often purified by fractional distillation under vacuum.

Alcohol Type Catalyst Typical Conditions Notes
Methanol/EthanolHCl (gas)0 °C to RT, 24hReaction proceeds well with simple primary alcohols.[6][11]
PropanolBF₃·OEt₂RT, 24hLewis acid catalysis can be effective.
Secondary AlcoholsHCl (gas)RT, 48hSlower reaction rates are expected.
Table 2: General conditions for orthoester synthesis.

Troubleshooting and Experimental Considerations

  • Moisture Sensitivity: All reactions involving chloroacetimidates should be conducted under strictly anhydrous conditions. Water can hydrolyze the imidate to the corresponding amide and ester, leading to reduced yields.

  • Temperature Control: For acid-catalyzed reactions, especially Pinner-type syntheses of orthoesters, maintaining low temperatures is critical to prevent the elimination of the imidate to an amide and alkyl chloride.[4] For promoter-free esterifications, sufficient thermal energy is required to drive the reaction.

  • Byproduct Removal: The primary byproduct in these reactions is chloroacetamide.[12] It is moderately water-soluble and can typically be removed during an aqueous basic wash (e.g., NaHCO₃ or K₂CO₃).

  • Substrate Stability: While the symbiotic activation method is mild, ensure your substrate is stable to the required heating conditions (80-110 °C).

Safety Precautions

  • This compound: This reagent is a lachrymator and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acid Catalysts: Strong acids like HCl gas and Lewis acids like BF₃·OEt₂ are corrosive and moisture-sensitive. Handle with extreme care according to standard laboratory safety procedures.

  • Pressurization: When heating reactions in sealed vessels, ensure appropriate pressure-relief measures are in place.

Conclusion

This compound is a highly effective reagent for forging new bonds with poor nucleophiles. Through controlled activation, either via traditional acid catalysis or milder symbiotic pathways, it enables the efficient synthesis of valuable esters and orthoesters. The protocols and principles outlined in this guide demonstrate the reagent's utility for overcoming common synthetic challenges, particularly in the context of complex molecules where mild conditions and high functional group tolerance are paramount.

References

  • D. A. Nagib, D. W. C. MacMillan, Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles, PMC, [Link]

  • Pinner reaction, Wikipedia, [Link]

  • Overman Rearrangement, Organic Chemistry Portal, [Link]

  • Overman rearrangement, Wikipedia, [Link]

  • Ester formation via symbiotic activation of the trichloroacetimidate, ResearchGate, [Link]

  • Overman Rearrangement, Chem-Station Int. Ed., [Link]

  • Ethyl chloroacetate, Wikipedia, [Link]

  • C. E. Anderson, L. E. Overman, Catalytic Asymmetric Rearrangement of Allylic Trichloroacetimidates. A Practical Method for Preparing Allylic Amines and Congeners of High Enantiomeric Purity, Organic Chemistry Portal, [Link]

  • P. Thadkapar, et al., Cooperative Catalysis in Stereoselective O- and N-Glycosylations with Glycosyl Trichloroacetimidates Mediated by Singly Protonated Phenanthrolinium Salt and Trichloroacetamide, PMC, [Link]

  • Ortho ester, Wikipedia, [Link]

  • R. N. Salvatore, et al., A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate, Green Chemistry (RSC Publishing), [Link]

  • M. G. Dekamin, et al., Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media, PubMed Central, [Link]

  • chloroacetamide, Organic Syntheses Procedure, [Link]

  • Ortho ester synthesis, Organic Chemistry Portal, [Link]

  • Reaction of acyl derivatives with weak nucleophiles, Organic Chemistry II, [Link]

  • R. A. Bunce, Orthoesters in heterocycle synthesis, Semantic Scholar, [Link]

  • Appendix 2: Main Mechanisms, Organic Chemistry 1: An open textbook - Lumen Learning, [Link]

  • Synthesis and Reactions of Esters, Organic Chemistry - YouTube, [Link]

  • Synthesis method of ethyl 4-chloroacetoacetate, Eureka | Patsnap, [Link]

  • E1 and E2 Reactions, Smore Newsletters for Education, [Link]

  • General mechanism, Chemistry LibreTexts, [Link]

  • Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base, Master Organic Chemistry, [Link]

  • Why are E1 reactions favoured by a weak base?, Quora, [Link]

  • Weak Nucleophiles - Conjugate Addition, YouTube, [Link]

  • A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2, Chemistry LibreTexts, [Link]

  • Reactions of Carboxylic Acids, Chemistry LibreTexts, [Link]

  • reaction of carbonyls with weak nucleophiles, YouTube, [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Ethyl Chloroacetimidate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of ethyl chloroacetimidate. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions encountered during this variation of the Pinner reaction. As Senior Application Scientists, we understand the nuances of this synthesis and aim to provide you with the expertise to overcome common challenges and optimize your reaction outcomes.

Troubleshooting Guide: Addressing Low Yields

Low yield is one of the most common issues faced during the synthesis of this compound via the Pinner reaction. This guide will walk you through potential causes and provide actionable solutions to improve your results.

Question 1: My this compound yield is consistently low. What are the most likely causes?

Several factors can contribute to low yields in the Pinner reaction. The most critical are the presence of moisture, improper temperature control, and suboptimal reaction conditions.[1][2]

Primary Causes and Solutions:

Potential Cause Explanation Recommended Solution
Presence of Water The Pinner reaction is highly sensitive to water.[1] Water can hydrolyze the intermediate nitrilium ion or the final imidate salt, leading to the formation of ethyl chloroacetate and chloroacetamide as byproducts, thus reducing the yield of the desired product.[1][3]Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly in an oven before use. Use a drying tube or conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Improper Temperature Control The Pinner salt (imidate hydrochloride) is thermally unstable.[4][5] At higher temperatures, it can decompose or rearrange to form N-chloroacetyl ethanamide and ethyl chloride, significantly lowering the yield.[4]The reaction should be carried out at low temperatures, typically between 0°C and 5°C, to ensure the stability of the imidate salt.[2][6] Use an ice bath to maintain a consistent low temperature throughout the reaction.
Incomplete Reaction Insufficient reaction time or inadequate mixing can lead to incomplete conversion of the starting materials.Monitor the reaction progress using an appropriate analytical technique, such as ¹H NMR or GC, to ensure the consumption of the starting nitrile.[7] Ensure efficient stirring throughout the reaction.
Suboptimal HCl Concentration The reaction is catalyzed by hydrogen chloride.[8] An insufficient amount of HCl will result in a slow or incomplete reaction. Conversely, an excessive amount can lead to unwanted side reactions.Use anhydrous HCl gas and bubble it through the reaction mixture at a controlled rate.[6][9] Alternatively, a solution of HCl in anhydrous ethanol can be used.[6]
Question 2: I'm observing the formation of significant byproducts. How can I minimize them?

The formation of byproducts is a key contributor to low yields. Understanding the potential side reactions is crucial for their mitigation.

Common Byproducts and Mitigation Strategies:

  • Ethyl Chloroacetate and Chloroacetamide: As mentioned, these are primarily formed due to the presence of water.[1][3][10]

    • Solution: Rigorous exclusion of moisture is paramount.

  • Orthoester Formation: If an excess of ethanol is used, the Pinner salt can react further to form an orthoester.[4][8]

    • Solution: Use a stoichiometric amount or a slight excess of ethanol relative to the chloroacetonitrile.

  • Amide Formation (Ritter-type reaction): In some cases, particularly with certain substrates or under specific Lewis acid conditions, a competing Ritter-type reaction can occur, leading to amide formation.[11][12]

    • Solution: Adhering to the classical Pinner conditions with HCl gas generally minimizes this side reaction.

Experimental Workflow: A Step-by-Step Protocol

This protocol provides a detailed methodology for the synthesis of this compound hydrochloride, emphasizing the critical parameters for achieving a high yield.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_reagents Prepare Anhydrous Reagents (Chloroacetonitrile, Ethanol) prep_glassware Oven-Dry All Glassware mix Combine Chloroacetonitrile and Ethanol in Reaction Flask prep_glassware->mix cool Cool Mixture to 0-5°C (Ice Bath) mix->cool hcl Bubble Anhydrous HCl Gas (Controlled Rate) cool->hcl stir Stir Vigorously for 4-6 hours at 0-5°C hcl->stir precipitate Precipitate Product with Anhydrous Diethyl Ether stir->precipitate filter Filter the Precipitate (Under Inert Atmosphere) precipitate->filter wash Wash with Cold, Anhydrous Diethyl Ether filter->wash dry Dry Under Vacuum wash->dry end end dry->end This compound HCl (White Solid)

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Pinner reaction for the synthesis of this compound?

The Pinner reaction proceeds through an acid-catalyzed nucleophilic addition of an alcohol to a nitrile.[8][11]

  • Protonation of the Nitrile: The nitrogen atom of chloroacetonitrile is protonated by hydrogen chloride, forming a highly electrophilic nitrilium ion.[11][13]

  • Nucleophilic Attack: The oxygen atom of ethanol acts as a nucleophile and attacks the carbon atom of the nitrilium ion.[11]

  • Deprotonation: A proton is transferred from the oxonium ion to a suitable base (e.g., another molecule of ethanol or chloride ion) to yield the neutral imidate.

  • Protonation of the Imidate: The nitrogen atom of the imidate is protonated by HCl to form the final product, this compound hydrochloride (Pinner salt).[13]

G cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation cluster_step4 Step 4: Salt Formation Nitrile ClCH₂C≡N Nitrilium [ClCH₂C≡N⁺H] Cl⁻ Nitrile->Nitrilium + HCl HCl1 HCl Oxonium ClCH₂C(=N⁺H₂)O⁺H(CH₂CH₃) Cl⁻ Nitrilium->Oxonium + CH₃CH₂OH Ethanol CH₃CH₂OH Imidate ClCH₂C(=NH)OCH₂CH₃ Oxonium->Imidate - H⁺ PinnerSalt [ClCH₂C(=N⁺H₂)OCH₂CH₃] Cl⁻ Imidate->PinnerSalt + HCl HCl2 HCl

Q2: How should I purify the crude this compound hydrochloride?

The product, being a salt, often precipitates from the reaction mixture.

  • Purification Steps:

    • The crude product can be isolated by filtration.

    • Washing the precipitate with cold, anhydrous diethyl ether helps remove unreacted starting materials and other organic impurities.

    • Drying under vacuum is essential to remove residual solvent.

Recrystallization from a suitable anhydrous solvent system, such as ethanol/diethyl ether, can be performed for further purification if necessary.

Q3: What are the stability and storage considerations for this compound hydrochloride?

This compound hydrochloride is a relatively stable solid but is sensitive to moisture and heat.[14]

  • Storage: It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (0-5°C) to prevent degradation.

  • Handling: Due to its sensitivity to moisture, it should be handled quickly in a dry environment.

Q4: Can Lewis acids be used as an alternative to HCl gas?

While the classical Pinner reaction uses hydrogen chloride, some modern variations have explored the use of Lewis acids.[11][12][15] Lewis acids like trimethylsilyl triflate have been shown to promote the reaction.[11][12] However, these conditions may also favor side reactions like the Ritter reaction, leading to amide byproducts.[11][12] For the specific synthesis of this compound, the traditional use of anhydrous HCl generally provides a more direct and higher-yielding route to the desired imidate salt.

References

  • NROChemistry. Pinner Reaction. [Link]

  • Pfaff, D., Nemecek, G., & Podlech, J. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577. [Link]

  • Grokipedia. Pinner reaction. [Link]

  • Organic Syntheses. Chloroacetamide. [Link]

  • YouTube. Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. (2019). [Link]

  • Organic Chemistry Portal. Pinner Reaction. [Link]

  • Wikipedia. Pinner reaction. [Link]

  • Davis, C. R., Ichiishi, N., Burke, B. J., & Tedrow, J. S. (2025). Butyl Imidates: Highly Stable and Isolable Synthetic Intermediates. Journal of Organic Chemistry, 90(5), 1905–1911. [Link]

  • YouTube. Ethyl Chloroacetate a Deadly Precursor to Many Pharmaceuticals. (2022). [Link]

  • Pfaff, D., Nemecek, G., & Podlech, J. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577. [Link]

  • Google Patents. (2016).
  • University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - Pinner reaction. [Link]

  • Havale, S. H., Rao, S. V., Krishna, K. V., Kumar, A. P., & Babu, P. R. (2016). Synthesis of Stable Imidapril Hydrochloride. British Journal of Research, 3(3), 1-5. [Link]

  • Boukthir, M., & Chabchoub, F. (2017). An Overview of Some Imidates Derivatives with Anti-microbial Activity. Research & Reviews: Journal of Chemistry, 6(4), 1-10. [Link]

  • Beilstein Journals. A Lewis acid-promoted Pinner reaction. [Link]

  • Google Patents. (1974).
  • Deslongchamps, P., & Taillefer, R. J. (1975). The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate. Canadian Journal of Chemistry, 53(20), 3029-3037. [Link]

  • Organic Syntheses. 2,2,2-Trichloroethyl acetimidate hydrochloride. [Link]

  • YouTube. Make Ethyl Chloroacetate Synthesis with Dean Stark. (2023). [Link]

  • Google Patents. (2015).

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Side reactions of ethyl chloroacetimidate and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for ethyl chloroacetimidate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis, handling, and reactivity of this versatile chemical intermediate. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-proven insights to help you navigate the challenges and avoid common side reactions in your experiments.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered when working with this compound, particularly its hydrochloride salt, which is the common commercial form.

Part 1: Synthesis and Stability of this compound

The most prevalent issues with this compound arise during its synthesis via the Pinner reaction. Understanding and controlling this process is critical for obtaining a high-purity reagent.

Q1: My Pinner reaction to synthesize this compound hydrochloride has a low yield. What are the most common causes?

A1: Low yields in the Pinner reaction are almost always traced back to two critical parameters: the presence of moisture and improper temperature control.[1][2] this compound hydrochloride is thermodynamically unstable, and its formation requires precise conditions.[2][3]

Causality and Key Factors:

  • Moisture Sensitivity: The reaction involves the formation of a highly electrophilic nitrilium ion intermediate when chloroacetonitrile reacts with hydrogen chloride (HCl). Water is a competing nucleophile with your alcohol (ethanol) and will readily attack this intermediate, leading to hydrolysis byproducts instead of your desired imidate.[1][4]

  • Temperature Control: The Pinner reaction is exothermic. Without adequate cooling, localized heating can occur, promoting the rearrangement of the imidate salt into a more stable N-acyl amide byproduct.[1][2] Low temperatures are essential to prevent this rearrangement.[2]

  • HCl Gas Quality: The HCl gas used must be anhydrous. Any moisture in the gas line will introduce water directly into the reaction.

  • Reagent Purity: Ensure that the chloroacetonitrile and ethanol are of high purity and anhydrous.

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cluster_start Inputs cluster_conditions Critical Conditions cluster_reaction Reaction Pathway cluster_side_reactions Common Side Reactions Start_Nit Chloroacetonitrile Nitrilium Nitrilium Ion Intermediate Start_Nit->Nitrilium Protonation Start_Alc Anhydrous Ethanol Pinner_Salt This compound HCl (Desired Product) Start_HCl Dry HCl Gas Start_HCl->Nitrilium Protonation Cond_Temp Low Temperature (0 to 5 °C) Cond_Temp->Pinner_Salt Stabilizes Cond_Anhy Anhydrous Conditions Cond_Anhy->Nitrilium Favors Nitrilium->Pinner_Salt Nucleophilic Attack by Ethanol Side_Ester Ethyl Chloroacetate (Hydrolysis) Nitrilium->Side_Ester Attack by H₂O Side_Amide Amide Byproduct Pinner_Salt->Side_Amide Thermal Rearrangement (High Temp)

Caption: Pinner reaction pathway and common side reactions.

Q2: I'm observing significant formation of ethyl chloroacetate as a byproduct. How can I prevent this hydrolysis?

A2: The formation of ethyl chloroacetate is a classic sign of water contamination in your Pinner reaction setup.[1] The imidate salt (Pinner salt) is an intermediate that can be readily hydrolyzed to the corresponding ester.[3][4][5]

Troubleshooting Workflow for Preventing Hydrolysis:

  • Glassware Preparation: All glassware must be rigorously dried. Oven-drying overnight at >120 °C or flame-drying under vacuum immediately before use is standard practice.

  • Solvent and Reagent Purity: Use anhydrous ethanol. Commercially available anhydrous grades are sufficient, but for maximum dryness, it can be stored over activated 3Å molecular sieves. Ensure the chloroacetonitrile is also dry.

  • HCl Gas Source: Use a lecture bottle of anhydrous HCl gas. If generating HCl gas in the lab (e.g., from NaCl and concentrated H₂SO₄), it must be passed through a drying tube filled with concentrated sulfuric acid to remove moisture.[6]

  • Reaction Atmosphere: Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction to prevent atmospheric moisture from entering the system.[1]

Q3: My product appears to be contaminated with an amide. What causes this and how is it avoided?

A3: Amide formation is typically a result of the thermal rearrangement of the imidate product.[1][2] The imidate hydrochloride salt is thermodynamically unstable, and heating can provide the activation energy needed for it to isomerize to the more stable amide.

Key Preventive Measures:

  • Strict Temperature Control: The reaction should be maintained at a low temperature, typically between 0 °C and 5 °C, during the addition of HCl gas and for the duration of the reaction.[6][7] Use an ice-salt bath or a cryocooler for consistent temperature management.

  • Avoid Overheating During Workup: When removing the solvent after the reaction, use a rotary evaporator at low temperature (<40 °C). Do not heat the crude product for extended periods.

  • Stoichiometry: While less common, a significant excess of alcohol can sometimes lead to side products like orthoesters.[3][4] Adhering to the correct stoichiometric ratios is important.

Problem ObservedProbable CauseRecommended Solution
Low or No Product Presence of significant moisture.Rigorously dry all glassware, reagents, and HCl gas. Use an inert atmosphere.
Ethyl Chloroacetate Byproduct Hydrolysis of the Pinner salt intermediate by water.Follow strict anhydrous protocols as detailed in Q2.[1][4]
Amide Byproduct Thermal rearrangement of the imidate product.Maintain reaction temperature strictly between 0-5 °C.[2][7] Avoid heat during workup.
Oily/Difficult to Crystallize Product Presence of multiple impurities (ester, amide, starting materials).Optimize reaction conditions first. For purification, trituration with a non-polar solvent like cold diethyl ether can help induce crystallization of the hydrochloride salt.[6]
Q4: How should I properly store this compound hydrochloride?

A4: Due to its instability and hygroscopic nature, proper storage is crucial. The hydrochloride salt is a white solid that should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen).[8] It should be kept in a refrigerator (0-5 °C) or freezer to minimize thermal decomposition over time.[8]

Part 2: Using this compound in Subsequent Reactions

Once synthesized, this compound is a powerful reagent, most commonly used to form amidines by reacting with primary or secondary amines.

Q5: My amidine synthesis using this compound is sluggish. How can I improve the reaction rate?

A5: Sluggish reactions with poor nucleophiles are a known challenge.[7] Several factors can be optimized to drive the reaction to completion.

Optimization Strategies:

  • Choice of Base: The reaction is typically performed on the hydrochloride salt, which must be neutralized. Using a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is common.[9] In some cases, a stronger base like DBU may be required for the initial deprotonation of the amine nucleophile.[10]

  • Solvent: Polar aprotic solvents like dichloromethane (DCM), acetonitrile (MeCN), or dimethylformamide (DMF) are often used to ensure all reactants are soluble.[9]

  • Temperature: While the synthesis of the imidate requires cold temperatures, its reaction with a nucleophile can often be gently heated (e.g., to 40-50 °C or reflux in DCM/MeCN) to increase the rate, especially with less reactive amines.[9] Monitor for decomposition by TLC.

  • Alternative Reagents: For particularly unreactive amines, a more reactive imidate, such as a 2,2,2-trichloroethyl imidate, might be considered as they possess a better leaving group.[7]

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Start Sluggish Amidine Synthesis Check_Base Is the base appropriate? Start->Check_Base Check_Base->Check_Base No (Try TEA, DIPEA, or DBU) Check_Solvent Are reactants fully dissolved? Check_Base->Check_Solvent Yes Check_Solvent->Check_Solvent No (Switch to DMF or MeCN) Check_Temp Is the temperature optimal? Check_Solvent->Check_Temp Yes Check_Temp->Check_Temp No (Gently heat to 40-50°C) End_Success Reaction Complete Check_Temp->End_Success Yes End_Fail Consider alternative imidate reagent Check_Temp->End_Fail If all else fails

Sources

Optimizing reaction temperature for ethyl chloroacetimidate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl Chloroacetimidate Reactions

Welcome to the technical support guide for optimizing reactions involving this compound. This resource is designed for researchers, scientists, and professionals in drug development who are working with imidate chemistry. Here, we address common challenges and frequently asked questions, with a focus on the critical role of reaction temperature. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Pinner reaction to synthesize this compound hydrochloride has a very low yield. What is the most likely cause related to temperature?

A1: The most common temperature-related issue causing low yields in a Pinner reaction is allowing the reaction temperature to rise too high, especially during the initial stages. The Pinner reaction, which involves treating a nitrile (chloroacetonitrile) with an alcohol (ethanol) under acidic conditions (HCl gas), is highly sensitive to temperature.[1][2]

Causality Explained: The desired product is an imino ester salt, also known as a Pinner salt. This salt is thermodynamically unstable.[1][3] At elevated temperatures, it can readily decompose into an amide (chloroacetamide) and an alkyl halide (ethyl chloride).[1][4] This decomposition pathway is often irreversible and represents a significant loss of the desired product. The synthesis should proceed smoothly at 0°C or slightly below.[4][5]

Troubleshooting Protocol:

  • Verify Cooling Bath Integrity: Ensure your ice-salt or cryo-cooler bath is maintaining a consistent internal reaction temperature between -10°C and 0°C.[6] An exotherm is often observed in the first 20-30 minutes of HCl gas addition, which must be carefully managed.[5]

  • Control HCl Addition Rate: Bubbling in HCl gas too quickly can cause a significant exotherm that is difficult to control. Maintain a slow and steady stream of gas.[5]

  • Monitor by Spectroscopy: If possible, take aliquots during the reaction. The disappearance of the nitrile C≡N stretch in IR or monitoring key proton signals in ¹H NMR can confirm conversion, while the appearance of amide peaks would indicate decomposition.

  • Anhydrous Conditions: While not directly a temperature issue, the presence of moisture can lead to hydrolysis of the Pinner salt to the corresponding ester, further reducing your yield.[4] Ensure all glassware is oven-dried and reagents are anhydrous, as hydrolysis is accelerated by the acidic conditions.[4]

Q2: I am observing the formation of significant by-products. How can I use temperature to control selectivity and minimize them?

A2: By-product formation is typically a result of poor control over reaction conditions, with temperature being a primary factor. The two most common by-products in this synthesis are chloroacetamide (from thermal decomposition) and ethyl chloroacetate (from hydrolysis).

Kinetic vs. Thermodynamic Control: The formation of the desired this compound hydrochloride is the kinetic product , meaning it is formed faster at lower temperatures.[7][8] The decomposition products (amide) and hydrolysis products (ester) can be considered more stable thermodynamic products .[9][10] Therefore, maintaining low temperatures ensures the reaction is under kinetic control, favoring the desired imidate.[7][8][9]

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Caption: Kinetic vs. Thermodynamic reaction pathways.

Data Summary: Temperature Effects on Product Distribution

Temperature RangePrimary ProductCommon By-productsControlling Factor
-10°C to 5°C This compound HCl MinimalKinetic Control [7][8]
5°C to 20°C Decreasing ImidateChloroacetamide, Ethyl ChloroacetateOnset of Decomposition/Hydrolysis
> 20°C Minimal ImidateChloroacetamide, Ethyl ChloroacetateThermodynamic Control [9]

Experimental Protocol for Minimizing By-products:

  • Setup: Assemble a three-neck flask with a gas inlet tube, a low-temperature thermometer, and a mechanical stirrer. Ensure the outlet is connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution).

  • Charging: Charge the flask with anhydrous ethanol and chloroacetonitrile.

  • Cooling: Cool the mixture to between -5°C and 0°C using an ice-salt bath.[6]

  • HCl Addition: Slowly bubble dry HCl gas into the stirred solution. Monitor the internal temperature closely and adjust the gas flow to ensure it does not rise above 5°C.[5][11]

  • Reaction: Continue the reaction at 0°C for the prescribed time (typically several hours).[5] The product will often precipitate as a white solid.[11]

  • Work-up: After the reaction is complete, maintain the low temperature during initial work-up steps to prevent decomposition of the isolated product.

Q3: The reaction seems to stall and does not go to completion, even after several hours. Should I increase the temperature to push it forward?

A3: No, increasing the temperature is strongly discouraged. As established, this will likely lead to the decomposition of any product that has formed.[1][3] An incomplete reaction at low temperatures typically points to other issues:

  • Insufficient HCl: The reaction is acid-catalyzed. Ensure that a sufficient molar excess of HCl has been added. The reaction often requires saturation of the solution with HCl.[5]

  • Moisture Contamination: Water competes with the ethanol as a nucleophile and can inhibit the reaction. Re-verify that all reagents and solvents are anhydrous.[4]

  • Poor Mixing: If the reaction mixture becomes very thick with precipitated Pinner salt, stirring may become inefficient, preventing the reactants from interacting. Ensure your stirring is vigorous enough to maintain a mobile slurry.

Troubleshooting Workflow:

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TroubleshootingWorkflow Start Reaction Stalled (Low Conversion at 0°C) Check_HCl Is HCl addition continuous and sufficient? Start->Check_HCl Check_Moisture Are all reagents and glassware anhydrous? Check_HCl->Check_Moisture Yes Add_HCl Action: Continue adding HCl gas at 0°C Check_HCl->Add_HCl No Check_Mixing Is the slurry well-mixed and mobile? Check_Moisture->Check_Mixing Yes Dry_Reagents Action: Re-run with scrupulously dried materials Check_Moisture->Dry_Reagents No Improve_Stirring Action: Increase stirring speed or use a larger stir bar Check_Mixing->Improve_Stirring No Decomposition_Risk Warning: Do NOT increase temperature. Risk of decomposition. Check_Mixing->Decomposition_Risk Yes

Caption: Troubleshooting workflow for a stalled reaction.

References

  • Loba Chemie. (2016-02-06). ETHYL CHLOROACETATE FOR SYNTHESIS MSDS.

  • Santa Cruz Biotechnology, Inc. Ethyl-2-chloroacetoacetate.

  • Sigma-Aldrich. Ethyl 2-chloroacetimidate hydrochloride.

  • AChemBlock. Ethyl 2-chloro-acetimidate hydrochloride 95%.

  • Google Patents. CN105693509A - Method for continuously synthesizing ethyl 4-chloroacetoacetates.

  • Roger, R., & Neilson, D. G. (1961). Chemistry of Imidates. Scribd.

  • Organic Syntheses Procedure. 2,2,2-TRICHLOROETHYL ACETIMIDATE.

  • Wikipedia. Pinner reaction.

  • Wikipedia. Thermodynamic and kinetic reaction control.

  • Grokipedia. Pinner reaction.

  • Fisher Scientific. SAFETY DATA SHEET: Ethyl 2-chloroacetoacetate.

  • J&K Scientific. Pinner Reaction.

  • Westin, J. Kinetic Control Versus Thermodynamic Control Of A Reaction. MCAT Content - Jack Westin.

  • Dalal Institute. Kinetic and Thermodynamic Control.

  • Organic Chemistry Portal. Synthesis of amidines.

  • Johnson, R. L. (1976). The thermal decomposition of ethyl chloroformate. Semantic Scholar.

  • Chemistry LibreTexts. (2024-03-17). 14.3: Kinetic vs. Thermodynamic Control of Reactions.

  • ResearchGate. (2015-08-10). Catalytic synthesis of ethyl chloroacetate by reactive distillation.

  • NROChemistry. Pinner Reaction.

  • CAMEO Chemicals. ETHYL CHLOROACETATE.

  • Overman, L. E., et al. (2019-05-22). Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles. ACS Publications.

  • Benchchem. The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate.

  • The Catalyst. Kinetic vs. Thermodynamic Control in Organic Reactions.

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.

  • ChemicalBook. Ethyl acetimidate hydrochloride synthesis.

  • Austin Chemical Engineering. (2017-02-01). Kinetic Study of Ethyl Acetate Hydrolysis with Sodium Hydroxide at Different Temperatures and Development of Mathematical Model for Holding Time in Batch Reactor.

  • ResearchGate. (1976). The thermal decomposition of ethyl chloroformate.

  • Biotage. (2023-02-06). Can Reaction Temperature Impact Synthetic Product Yield and Purity?.

  • National Center for Biotechnology Information. (2021-10-06). Synthesis of glycosyl imidate donor.

  • Organic Chemistry Portal. Imidate synthesis.

  • National Center for Biotechnology Information. This compound. PubChem.

  • MDPI. Modeling the Reaction Process for the Synthesis of Ethyl Chrysanthemate from Ethyl Diazoacetate in a Micro-Flow Platform.

  • Benchchem. By-product formation in the synthesis of Ethyl 2-chloroacetoacetate.

  • ChemRxiv. Thermal decomposition of 1-ethyl-3-methylimidazolium acetate.

  • ResearchGate. Reaction rate constants at different temperatures.

  • National Center for Biotechnology Information. (2021-07-20). Ethyl lactate production by reactive distillation – optimization of reaction kinetics and energy efficiency.

  • ResearchGate. (2015-08-07). Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates.

  • ResearchGate. Effect of reaction temperature on synthesis of ethyl acetate by transesterification reaction.

Sources

Technical Support Center: Troubleshooting the Synthesis of Ethyl Chloroacetimidate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of ethyl chloroacetimidate via the Pinner reaction. If your reaction is failing to reach completion, presenting low yields, or yielding unexpected side products, this comprehensive guide will provide actionable troubleshooting strategies grounded in chemical principles and field-proven experience.

Introduction: The Pinner Reaction in Context

The Pinner reaction, first described by Adolf Pinner in 1877, is an acid-catalyzed process that converts a nitrile into an imino ester salt, commonly known as a Pinner salt.[1] In this case, chloroacetonitrile reacts with ethanol in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl), to form ethyl 2-chloroacetimidate hydrochloride.

This Pinner salt is a valuable and reactive intermediate in organic synthesis. However, its formation is sensitive to several factors, and incomplete conversion is a frequent challenge. The electron-withdrawing nature of the chlorine atom in chloroacetonitrile can decrease the nucleophilicity of the nitrile nitrogen, making it more challenging to protonate and thus potentially less reactive under standard Pinner conditions compared to more electron-rich nitriles.[2]

This guide provides a structured approach to identifying and resolving the root causes of incomplete this compound synthesis.

Troubleshooting Guide: When the Reaction Stalls

This section is organized in a question-and-answer format to directly address the most common issues encountered during the synthesis of this compound.

Question 1: My reaction has stalled, and I still have a significant amount of unreacted chloroacetonitrile. What is the most likely cause?

The most probable cause for a stalled Pinner reaction is the presence of moisture. The reaction is highly sensitive to water, which can lead to the hydrolysis of the Pinner salt intermediate back to an ester, consuming the desired product.[1]

Immediate Actions & Verification:

  • Re-evaluate Reagent and Glassware Dryness: Ensure that all glassware was rigorously dried (oven-dried or flame-dried under vacuum) and that all reagents and solvents are anhydrous. Commercial anhydrous ethanol should be used, preferably from a freshly opened bottle or one stored under an inert atmosphere.

  • Check HCl Gas Source: If using a cylinder of HCl gas, ensure it is anhydrous. Passing the gas through a drying agent like concentrated sulfuric acid before introducing it to the reaction mixture is a standard and highly recommended practice.[3]

Long-Term Solutions:

  • Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.

  • Solvent Choice: While the reaction is often performed using an excess of the alcohol reactant, in some cases, using an anhydrous co-solvent like diethyl ether or dichloromethane can help maintain anhydrous conditions.[4]

Question 2: The reaction is sluggish, and even after an extended period, the conversion rate is low. What can I do to improve the reaction kinetics?

Low reactivity can be attributed to several factors, including insufficient acid catalyst, suboptimal temperature, or the inherent reactivity of the chloroacetonitrile.

Immediate Actions & Verification:

  • Ensure HCl Saturation: The reaction mixture should be saturated with anhydrous HCl gas. A common procedure involves bubbling HCl through the cooled solution until it is fully saturated.[3] A slight positive pressure of HCl can be maintained to ensure its continued presence.

  • Temperature Control: While the initial addition of HCl should be performed at low temperatures (typically 0-5 °C) to control exothermicity and prevent side reactions, allowing the reaction to slowly warm to room temperature and stir for several hours can sometimes be necessary to drive the reaction to completion.[3][5] However, be aware that higher temperatures can also promote the formation of amide side products.[2]

Long-Term Solutions:

  • Alternative Acid Catalysis: While gaseous HCl is traditional, other methods for in situ generation of HCl, such as the reaction of acetyl chloride or thionyl chloride with ethanol, can provide a continuous and anhydrous source of the acid catalyst.[3] Lewis acids have also been explored as promoters for Pinner-type reactions, which may offer a milder alternative.[6][7]

Question 3: I've isolated a product, but the yield is low, and I have a significant amount of a byproduct. How can I identify and minimize this?

The primary side products in a Pinner reaction are typically the corresponding ester (ethyl chloroacetate) from hydrolysis and the amide (2-chloroacetamide) from thermal decomposition of the Pinner salt.

Immediate Actions & Verification:

  • Characterize the Byproduct: Use analytical techniques such as NMR or IR spectroscopy to identify the structure of the byproduct. The presence of a carbonyl stretch characteristic of an ester or an amide will be informative.

  • Review the Work-up Procedure: If the byproduct is the ester, it is likely that moisture was introduced during the reaction or work-up. If the byproduct is the amide, the reaction temperature may have been too high. The Pinner salt is thermodynamically unstable and can rearrange to the more stable amide upon heating.[2][5]

Long-Term Solutions:

  • Strict Temperature Control: Maintain low temperatures (0-5 °C) throughout the reaction and work-up to minimize the formation of the amide byproduct.[5]

  • Anhydrous Work-up: If the Pinner salt is to be isolated, the work-up must be conducted under strictly anhydrous conditions. This may involve filtration and washing with a cold, anhydrous solvent.

Frequently Asked Questions (FAQs)

Q1: How do I know when the reaction is complete? A1: The formation of the this compound hydrochloride often results in the precipitation of a white solid from the reaction mixture.[3] The reaction can be monitored by taking small aliquots (under anhydrous conditions), quenching them, and analyzing by techniques like TLC or GC to observe the disappearance of the starting nitrile.

Q2: What is the proper storage procedure for this compound hydrochloride? A2: this compound hydrochloride is a moisture-sensitive and thermally unstable solid. It should be stored in a tightly sealed container under an inert atmosphere, at low temperatures (0-5 °C is recommended).[8][9]

Q3: Can I use a solution of HCl in ethanol instead of gaseous HCl? A3: While commercially available solutions of HCl in ethanol exist, preparing a fresh, anhydrous solution is crucial for the success of the Pinner reaction. The presence of even small amounts of water can significantly impact the yield. Generating HCl in situ is often a more reliable method for ensuring anhydrous conditions.[3]

Q4: My isolated Pinner salt is an oil instead of a solid. What should I do? A4: The product may sometimes be obtained as an oil or a semi-solid. This could be due to impurities or residual solvent. Trituration with a cold, anhydrous solvent like diethyl ether can often induce crystallization. If it remains an oil, it may be used in the next step without complete solidification, provided it is protected from moisture.

Experimental Protocols and Data

Optimized Protocol for this compound Hydrochloride Synthesis

This protocol is a synthesis of best practices derived from established procedures.[3]

Materials:

  • Chloroacetonitrile (anhydrous)

  • Ethanol (absolute, anhydrous)

  • Hydrogen Chloride (gaseous, anhydrous) or Acetyl Chloride

  • Diethyl ether (anhydrous)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube. Maintain a positive pressure of nitrogen or argon.

  • Reagent Addition: Charge the flask with chloroacetonitrile (1.0 eq) and anhydrous ethanol (1.1 eq). Cool the mixture to 0-5 °C using an ice-salt bath.

  • HCl Introduction: Slowly bubble anhydrous HCl gas through the stirred solution while maintaining the temperature below 10 °C. Continue the HCl addition until the solution is saturated.

  • Reaction: Allow the reaction to stir at 0-5 °C. Monitor the reaction for the formation of a precipitate. The reaction time can vary but is typically several hours.

  • Isolation: Once the reaction is complete, the precipitated solid is collected by filtration under an inert atmosphere. The solid is then washed with cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Drying: The isolated this compound hydrochloride is dried under vacuum to yield a white solid.

Key Reaction Parameters Summary
ParameterRecommended Value/ConditionRationale
Temperature 0-5 °CMinimizes side reactions and thermal decomposition of the Pinner salt.[5]
Atmosphere Anhydrous (Nitrogen or Argon)Prevents hydrolysis of the Pinner salt intermediate.[1]
Reagents AnhydrousCritical for preventing the formation of ester byproducts.[1]
HCl Source Anhydrous gas or in situ generationEnsures the absence of water which can hinder the reaction.[3]
Stoichiometry Slight excess of alcohol and HClDrives the reaction to completion.

Visualizing the Process

Pinner Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of the Pinner reaction for the synthesis of this compound.

Pinner_Mechanism Nitrile Chloroacetonitrile (Cl-CH2-C≡N) ProtonatedNitrile Protonated Nitrile (Cl-CH2-C≡N+-H) Nitrile->ProtonatedNitrile + H+ (from HCl) Intermediate Imidate Intermediate ProtonatedNitrile->Intermediate Nucleophilic Attack Ethanol Ethanol (CH3CH2OH) Ethanol->Intermediate Nucleophilic Attack PinnerSalt This compound HCl (Pinner Salt) Intermediate->PinnerSalt + H+ (from HCl) Ester Ethyl Chloroacetate (Side Product) PinnerSalt->Ester + H2O (Hydrolysis) Amide 2-Chloroacetamide (Side Product) PinnerSalt->Amide Heat (Rearrangement) HCl_catalyst HCl HCl_catalyst->Nitrile H2O Water (Contaminant) H2O->PinnerSalt Heat Heat Heat->PinnerSalt

Caption: Mechanism of the Pinner reaction and formation of common side products.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and resolve issues with the this compound synthesis.

Troubleshooting_Workflow Start Reaction Not Complete CheckMoisture Check for Moisture (Reagents, Glassware, Atmosphere) Start->CheckMoisture MoistureYes Moisture Present CheckMoisture->MoistureYes DrySystem Action: Rigorously Dry System & Reagents MoistureYes->DrySystem Yes CheckKinetics Check Reaction Kinetics (HCl Saturation, Temperature) MoistureYes->CheckKinetics No Success Reaction Successful DrySystem->Success KineticsSlow Kinetics Slow CheckKinetics->KineticsSlow IncreaseHCl Action: Ensure HCl Saturation & Optimize Temperature KineticsSlow->IncreaseHCl Yes CheckByproducts Check for Side Products (NMR, IR) KineticsSlow->CheckByproducts No IncreaseHCl->Success ByproductsYes Side Products Present CheckByproducts->ByproductsYes OptimizeConditions Action: Adjust Temperature & Work-up Protocol ByproductsYes->OptimizeConditions Yes ByproductsYes->Success No OptimizeConditions->Success

Caption: A systematic workflow for troubleshooting incomplete Pinner reactions.

References

  • BenchChem. The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate.

  • Wikipedia. Pinner reaction.

  • ChemBK. Ethyl 2-chloroacetimidate hydrochloride.

  • Organic Syntheses. Chloroacetamide.

  • UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Pinner reaction.

  • Pfaff, D., Nemecek, G., & Podlech, J. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577.

  • J&K Scientific. Pinner Reaction.

  • Sigma-Aldrich. Ethyl 2-chloroacetimidate hydrochloride.

  • BenchChem. By-product formation in the synthesis of Ethyl 2-chloroacetoacetate.

  • Loba Chemie. ETHYL CHLOROACETATE FOR SYNTHESIS MSDS.

  • ChemicalBook. Ethyl acetimidate hydrochloride synthesis.

  • Organic Chemistry Portal. Pinner Reaction.

  • Google Patents. CN105693509A - Method for continuously synthesizing ethyl 4-chloroacetoacetates.

  • PubChem. This compound.

  • Guidechem. Ethyl 2-Chloroacetimidate 37622-36-9 wiki.

  • Parshwanath Chemicals. Manufacturing Process.

  • Pfaff, D., Nemecek, G., & Podlech, J. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572-1577.

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Technical Support Center: Monitoring the Ethyl Chloroacetimidate Reaction

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in syntheses involving ethyl chloroacetimidate. The formation of this compound, typically via the Pinner reaction, is a foundational step in the synthesis of many heterocyclic compounds and pharmaceutical intermediates. However, the reactive nature of the imidate product necessitates careful monitoring to ensure optimal yield and purity. This guide is structured in a question-and-answer format to directly address the practical challenges you may encounter.

Part 1: Foundational Concepts & Frequently Asked Questions

This section addresses the most common overarching questions regarding the this compound reaction, providing the necessary context for effective monitoring.

Q1: What is the this compound reaction and why is it challenging to monitor?

The formation of this compound typically involves the Pinner reaction , which is the acid-catalyzed addition of an alcohol (ethanol) to a nitrile (chloroacetonitrile).[1][2] The reaction is usually performed under anhydrous conditions at low temperatures, often using hydrogen chloride (HCl) gas as both the catalyst and the source of the hydrochloride salt.[3][4]

The primary product is the this compound hydrochloride salt, often called a "Pinner salt."[1] Monitoring is challenging for two main reasons:

  • Product Instability : Pinner salts are highly susceptible to hydrolysis. Even trace amounts of moisture can convert the desired imidate into the corresponding ester (ethyl chloroacetate), a common side product.[1][5][6] They are also thermally unstable and can rearrange to form N-acyl amides at elevated temperatures.[3]

  • Reactive Intermediates : The reaction mixture contains corrosive acid (HCl) and reactive intermediates. Taking a sample directly from the reaction pot and exposing it to ambient conditions without a proper quenching procedure can lead to misleading analytical results.

Q2: What are the critical parameters to control during the reaction?

Success hinges on meticulous control of the reaction environment. The causality behind these parameters is key to understanding potential points of failure.

  • Anhydrous Conditions : Water is a competing nucleophile that attacks the Pinner salt to form an ester.[4] Therefore, all glassware must be oven- or flame-dried, and anhydrous solvents must be used.

  • Low Temperature : The Pinner reaction is exothermic, and the imidate hydrochloride product is thermodynamically unstable at higher temperatures.[3] Maintaining low temperatures (typically 0 °C or below) minimizes the formation of amide byproducts and prevents decomposition.[3][7]

  • Acid Catalyst : Dry HCl gas is the standard catalyst. Its concentration is critical; insufficient acid leads to a sluggish or incomplete reaction, while an excessive amount can promote side reactions.

Q3: What are the primary methods for monitoring the reaction's progress?

Several analytical techniques can be employed, each with distinct advantages and disadvantages. The choice depends on the available equipment and the level of detail required.

Technique Primary Use Advantages Disadvantages
Thin-Layer Chromatography (TLC) Qualitative, fast checksRapid, inexpensive, requires minimal sample.[8]Prone to artifacts from sample prep, not quantitative, product may streak.
Gas Chromatography (GC/GC-MS) Quantitative analysisHigh resolution, quantitative, can detect volatile impurities.Product may decompose at high injector temperatures.[9]
High-Performance Liquid Chromatography (HPLC) Quantitative analysisQuantitative without high temperatures, suitable for online monitoring.[10][11]Requires method development (column, mobile phase).
Nuclear Magnetic Resonance (NMR) In-situ, structural analysisProvides real-time, non-invasive structural data without sample workup.[12][13][14]Requires a dedicated NMR spectrometer, lower sensitivity.
Infrared (IR) Spectroscopy In-situ, functional group analysisCan monitor the disappearance of the nitrile (C≡N) peak in real-time.[15]Less detailed structural information than NMR.

Part 2: Technique-Specific Monitoring Guides & Protocols

This section provides detailed, step-by-step protocols and troubleshooting for each major analytical method.

Method 1: Thin-Layer Chromatography (TLC)

TLC is the workhorse of reaction monitoring due to its speed and simplicity.[8][16]

FAQ & Troubleshooting: TLC

Q: How do I prepare a sample from the acidic, low-temperature reaction mixture for TLC analysis? This is the most critical step. Spotting the acidic mixture directly will result in a large, unresolved streak. A mini-quench is required.

Q: My starting material (chloroacetonitrile) is not showing up on the TLC plate. Why? Chloroacetonitrile is highly volatile and may evaporate from the TLC plate before or during development.[17][18] It also lacks a strong UV chromophore. Visualization with potassium permanganate (KMnO₄) stain may be necessary.

Q: The product spot is streaking badly. How can I fix this? Streaking is common for salts like this compound hydrochloride. This is often caused by strong interactions with the silica gel. Adding a small amount of a polar solvent like methanol or a few drops of triethylamine to the developing solvent can often resolve this issue by competing for binding sites on the silica.

Protocol: TLC Monitoring with Quenching
  • Preparation : Prepare a TLC plate by drawing a baseline in pencil. Prepare three spotting capillaries: one for the starting material (SM), one for the reaction mixture (RXN), and one for a co-spot (CO).[16][19]

  • Sample Extraction : Using a long glass capillary, withdraw a small aliquot (a few drops) from the cold reaction mixture.

  • Quenching : Immediately add the aliquot to a small vial containing ~1 mL of a biphasic mixture of ethyl acetate and a cold, saturated sodium bicarbonate (NaHCO₃) solution.

  • Mixing : Cap the vial and vortex vigorously for 30 seconds to neutralize the HCl catalyst and extract the organic components. Allow the layers to separate.

  • Spotting :

    • Lane 1 (SM) : Spot a dilute solution of chloroacetonitrile.

    • Lane 2 (CO) : Spot the starting material, then carefully spot the organic layer from the quenched sample directly on top of it.

    • Lane 3 (RXN) : Spot only the organic layer from the quenched sample.

  • Development : Develop the plate in a pre-saturated chamber using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate is a good starting point).

  • Visualization :

    • First, check the plate under a UV lamp (254 nm).

    • Next, stain the plate using a potassium permanganate (KMnO₄) dip, followed by gentle heating. The starting material and product should appear as yellow/brown spots against a purple background.

  • Interpretation : The reaction is complete when the starting material spot in the RXN lane has completely disappeared and a new, typically more polar (lower Rf), product spot is dominant. The co-spot lane helps confirm the identity of the starting material spot in the reaction mixture.[19]

Method 2: Gas Chromatography (GC & GC-MS)

GC provides more quantitative insight than TLC but requires careful consideration of the analyte's thermal stability.

FAQ & Troubleshooting: GC

Q: Can this compound decompose in the GC injector? Yes. Imidates can be thermally labile. Decomposition can lead to the formation of ethyl chloroacetate or other byproducts, giving a false impression of the reaction mixture's composition. Use the lowest possible injector temperature that still allows for efficient volatilization. A starting point is 180-200 °C.[9]

Q: What kind of GC column is suitable? A standard, mid-polarity column like a DB-5 or HP-5ms is generally suitable for separating the reactants and potential side products.[20]

Protocol: GC-MS Monitoring
  • Sample Preparation : Perform the same quenching and extraction procedure as described for TLC analysis to neutralize the acid and extract the product into an organic solvent like ethyl acetate. Dry the organic extract over anhydrous sodium sulfate.

  • Instrument Setup (Example) :

    • Column : HP-5ms (30 m x 0.25 mm x 0.25 µm).[20]

    • Injector Temp : 200 °C.

    • Carrier Gas : Helium at 1 mL/min.

    • Oven Program : Start at 60 °C for 2 min, ramp at 15 °C/min to 240 °C, hold for 2 min.

    • Detector (MS) : Scan m/z from 35 to 200.

  • Analysis : Inject a small volume (1 µL) of the dried organic extract.

  • Interpretation :

    • Chloroacetonitrile (Reactant) : Will have a short retention time. Key MS fragments: m/z 75, 77 (M+), 49 (M-CN).

    • Ethanol (Reactant/Solvent) : Very short retention time.

    • This compound (Product) : Expected M+ at m/z 121, 123.

    • Ethyl Chloroacetate (Side Product) : Expected M+ at m/z 122, 124. Monitor for this peak to gauge the extent of hydrolysis.

Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

In-situ NMR is the most powerful technique for mechanistic studies, providing real-time data on the concentration of all hydrogen-bearing species without altering the reaction.[13][14]

FAQ & Troubleshooting: NMR

Q: How can I run an NMR experiment at low temperatures? Most modern NMR spectrometers are equipped with variable temperature (VT) units that can cool the probe to the required temperature (e.g., 0 °C or below). It is crucial to allow the probe to equilibrate at the target temperature before starting the reaction.

Q: The peaks in my spectra are broad. What's wrong? Broadening can be caused by several factors: poor shimming, the presence of paramagnetic species (unlikely here), or chemical exchange. In this reaction, proton exchange with the acidic catalyst can sometimes broaden N-H or O-H signals. Focus on the sharper signals from the alkyl chains.

Protocol: In-Situ ¹H NMR Monitoring
  • Sample Preparation : In a dry NMR tube, dissolve chloroacetonitrile in deuterated chloroform (CDCl₃) or another suitable deuterated solvent that will not freeze at the reaction temperature. Add a known concentration of an internal standard (e.g., mesitylene or 1,3,5-trinitrobenzene) for quantification.

  • Initial Spectrum : Cool the NMR probe to the desired reaction temperature (e.g., 0 °C). Acquire a spectrum of the starting material solution to get a t=0 reference.

  • Initiate Reaction : Add the required amount of anhydrous ethanol and a source of HCl (e.g., a standardized solution of HCl in dioxane) to the NMR tube.

  • Acquisition : Immediately begin acquiring spectra at set time intervals (e.g., every 5-10 minutes). Many spectrometers have automated programs for kinetic studies.[13]

  • Interpretation : Monitor the decrease in the integral of the starting material peak and the corresponding increase in the product peaks.

Compound Key ¹H NMR Signal (approx. ppm in CDCl₃) Change Over Time
Chloroacetonitrile ~4.2 ppm (singlet, -CH₂Cl)Decrease
Ethanol ~3.7 ppm (quartet, -OCH₂-), ~1.2 ppm (triplet, -CH₃)Decrease
This compound ~4.4 ppm (quartet, -OCH₂-), ~4.3 ppm (singlet, -CH₂Cl), ~1.4 ppm (triplet, -CH₃)Increase

Part 3: Visualization & Workflows

Visualizing the process can aid in decision-making during your experiment.

Workflow for Reaction Monitoring

This diagram outlines the general decision-making process for monitoring the reaction.

G cluster_analysis Analytical Method setup 1. Set up Reaction (Anhydrous, Low Temp) sample 2. Withdraw Aliquot setup->sample quench 3. Quench with NaHCO₃(aq) & Extract with Org. Solvent sample->quench For TLC/GC nmr In-situ NMR sample->nmr Direct (in-situ) tlc TLC Analysis quench->tlc gcms GC-MS Analysis quench->gcms evaluate 4. Evaluate Data tlc->evaluate gcms->evaluate nmr->evaluate decision Is SM Consumed? evaluate->decision continue_rxn No: Continue Reaction & Resample Later decision->continue_rxn No workup Yes: Proceed to Workup decision->workup Yes continue_rxn->sample

Caption: General experimental workflow for monitoring the this compound reaction.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common issues identified during TLC monitoring.

G start TLC shows no reaction (Only SM spot visible) q1 Was reaction run under anhydrous conditions? start->q1 a1_no No: Moisture is likely hydrolyzing product. Redo with dry equipment/solvents. q1->a1_no No q2 Is the reaction temperature correct (e.g., ≤ 0°C)? q1->q2 Yes a1_yes Yes a2_no No: Product may be decomposing. Lower the temperature. q2->a2_no No q3 Is the HCl catalyst being delivered properly? q2->q3 Yes a2_yes Yes a3_yes Yes: Reaction may be inherently slow. Allow more time or check SM purity. q3->a3_yes Yes a3_no No: Check HCl source and delivery system. Ensure adequate catalyst. q3->a3_no No

Caption: Decision tree for troubleshooting a stalled Pinner reaction based on TLC analysis.

References
  • Filo. (2024). For monitoring the amide forming reaction by TLC, the following procedure...
  • ResearchGate. (n.d.). NMR techniques for in situ reaction monitoring A Differentiation...
  • Iowa State University. (n.d.). Reaction Monitoring & Kinetics. Chemical Instrumentation Facility.
  • Jinno, K., & Ishigaki, A. (1983). Direct Monitoring of Reaction Processes with Micro-HPLC Technique. Journal of Liquid Chromatography.
  • Johannes Gutenberg University Mainz. (2020). New NMR method enables monitoring of chemical reactions in metal containers.
  • Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions.
  • Benchchem. (2025). Technical Support Center: Reactions Involving Ethyl 2-chloroacetoacetate.
  • von Harbou, E. (n.d.). Quantitative NMR methods for reaction and process monitoring. kluedo.
  • ACS Publications. (2023). A Method for Converting HPLC Peak Area from Online Reaction Monitoring to Concentration Using Nonlinear Regression. The Journal of Organic Chemistry.
  • Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics.
  • ResearchGate. (n.d.). Mobile tool for HPLC reaction monitoring.
  • J&K Scientific. (2025). Pinner Reaction.
  • Sinocure Chemical Group. (n.d.). Chloroacetonitrile: Properties, Synthesis, Applications, and Safety Considerations in Modern Chemistry.
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • CORE. (n.d.). GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia.
  • University of Rochester. (n.d.). How To: Monitor by TLC. Department of Chemistry.
  • Wikipedia. (n.d.). Pinner reaction.
  • Benchchem. (2025). The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate.
  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC.
  • Organic Syntheses. (n.d.). Procedure.
  • NROChemistry. (n.d.). Pinner Reaction.
  • Wikipedia. (n.d.). Chloroacetonitrile.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry.
  • MDPI. (n.d.). Optimized Ethyl Chloroformate Derivatization Using a Box–Behnken Design for Gas Chromatography–Mass Spectrometry Quantification of Gallic Acid in Wine.
  • Google Patents. (n.d.). CN103592402A - Method for detecting ethyl 2-chloroacetoacetate in ethyl 4...
  • Chemguide. (n.d.). hydrolysis of esters.
  • Chemguide. (n.d.). mechanism for the acid catalysed hydrolysis of esters.

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Technical Support Center: Overcoming Solubility Challenges with Ethyl Chloroacetimidate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ethyl chloroacetimidate. This guide is designed for researchers, chemists, and drug development professionals to navigate and resolve common solubility issues encountered during its use in chemical synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yields, and ensure the successful formation of your target molecules.

Understanding this compound and Its Solubility

This compound is a valuable reagent in organic synthesis, primarily used for the introduction of an acetimidate group. It is commonly prepared and handled as its hydrochloride salt, which is a white solid at room temperature.[1] The solubility of this salt and its corresponding free base is a critical factor in its reactivity and handling.

The hydrochloride salt is generally more soluble in polar protic solvents, while the free base exhibits better solubility in a wider range of organic solvents. The choice of solvent is paramount, as it not only affects the solubility of the starting materials but also the stability of the imidate and the overall reaction outcome.

Frequently Asked Questions (FAQs)

Q1: My this compound hydrochloride won't dissolve in my reaction solvent. What should I do?

A1: This is a common issue. This compound hydrochloride, being a salt, has limited solubility in many nonpolar organic solvents. To address this, consider the following:

  • Solvent Choice: Switch to a more polar solvent. Polar aprotic solvents like acetonitrile, DMF, or DMSO are often good choices as they can solvate the salt to some extent without interfering with many reactions. For reactions where a protic solvent is acceptable, methanol or ethanol can be used.

  • Free Base Generation: If the reaction conditions permit, you can generate the more soluble free base in situ. This is typically done by adding a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the reaction mixture containing the hydrochloride salt.

  • Temperature: Gently warming the mixture may improve solubility. However, be cautious, as this compound can be thermally sensitive.

Q2: I'm performing a Pinner reaction to synthesize this compound, and a solid is crashing out of the solution. What is happening?

A2: The Pinner reaction, which is the acid-catalyzed reaction of a nitrile with an alcohol, forms the imidate hydrochloride salt.[2] This salt can precipitate from the reaction mixture, especially if a non-polar solvent like diethyl ether or chloroform is used.[3] This is often the desired outcome for isolation. If this precipitation is hindering the reaction, you may need to use a solvent system that better solubilizes the Pinner salt, such as an excess of the alcohol reactant.

Q3: Can I use protic solvents with this compound?

A3: The use of protic solvents like water, methanol, or ethanol requires careful consideration.

  • As the Hydrochloride Salt: The salt is generally more stable in protic solvents. However, the presence of water can lead to the hydrolysis of the imidate to the corresponding ester.[2]

  • As the Free Base: The free base is less stable in protic solvents and can be susceptible to solvolysis.

Polar protic solvents can also affect the reactivity of nucleophiles through hydrogen bonding, which may be a consideration in subsequent reaction steps.[4]

Q4: How does the choice of solvent affect the stability of this compound?

A4: this compound is sensitive to both moisture and high temperatures.

  • Moisture: In the presence of water, the imidate can hydrolyze to form ethyl chloroacetate. Therefore, anhydrous conditions are crucial for most reactions.[5]

  • Temperature: Imidate hydrochlorides are thermodynamically unstable and can rearrange to amides or decompose at elevated temperatures.[2][6] Therefore, reactions are often carried out at low temperatures.

Polar aprotic solvents are generally good choices as they are less likely to participate in decomposition pathways compared to protic solvents.

Troubleshooting Guide

Issue 1: Low Yield in Reactions with Nucleophiles
Potential Cause Troubleshooting Steps
Poor solubility of this compound hydrochloride.* Use a more polar aprotic solvent like acetonitrile, DMF, or DMSO. * Generate the free base in situ with a non-nucleophilic base. * Consider a phase-transfer catalyst if using a biphasic system.
Decomposition of this compound.* Ensure strictly anhydrous reaction conditions. * Maintain a low reaction temperature (0 °C or below). * Use a high-purity grade of the reagent.
Side reactions with the solvent.* Avoid reactive solvents. For example, in the presence of a strong acid, alcohols can react with the imidate. * Choose a solvent that is inert under the reaction conditions.
Issue 2: Formation of Byproducts
Potential Cause Troubleshooting Steps
Hydrolysis to ethyl chloroacetate.* Use anhydrous solvents and reagents. * Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of N-chloroacetyl amide.* This can occur at higher temperatures. Maintain a low reaction temperature. * This is a common byproduct in the Pinner synthesis of imidates.[2]
Reaction with solvent.* If using an alcohol as a solvent in the presence of a strong acid, orthoester formation can occur.[2]

Data Presentation

Qualitative Solubility of this compound Hydrochloride
Solvent ClassSolvent ExamplesQualitative SolubilityRationale & Considerations
Nonpolar Aprotic Hexane, Toluene, Diethyl EtherVery Low / InsolubleThe high polarity of the hydrochloride salt is incompatible with nonpolar solvents.
Polar Aprotic Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM)Sparingly Soluble to SolubleThese solvents have a dipole moment that can interact with the salt, but lack hydrogen bonding. Solubility can often be improved with gentle heating.
Highly Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble to Highly SolubleThese solvents have high dielectric constants and are effective at dissolving many salts. However, they can be difficult to remove and may interfere with some reactions.
Polar Protic Methanol, EthanolSolubleThese solvents can effectively solvate the salt through hydrogen bonding. However, they can also participate in side reactions, such as trans-esterification or solvolysis, especially under acidic or basic conditions.
Aqueous WaterSolubleThe hydrochloride salt is soluble in water, but hydrolysis to the ester is a significant competing reaction.[2]

Experimental Protocols

Protocol 1: In Situ Generation of this compound Free Base for Reaction with a Nucleophile

Objective: To improve the solubility and reactivity of this compound by generating the free base immediately prior to reaction.

Materials:

  • This compound hydrochloride

  • Anhydrous polar aprotic solvent (e.g., acetonitrile)

  • Non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Nucleophile

  • Anhydrous reaction vessel

  • Magnetic stirrer

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add this compound hydrochloride (1.0 eq).

  • Add the anhydrous polar aprotic solvent.

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add the non-nucleophilic base (1.1 eq) dropwise with stirring.

  • Stir the mixture at 0 °C for 15-30 minutes. The suspension should become a clear solution as the free base is formed.

  • Slowly add the nucleophile (1.0-1.2 eq) to the solution at 0 °C.

  • Allow the reaction to proceed at the desired temperature, monitoring its progress by an appropriate analytical technique (e.g., TLC, LC-MS).

Visualization of Key Concepts

Logical Workflow for Troubleshooting Solubility Issues

start Poor Solubility of Ethyl Chloroacetimidate HCl solvent Is the solvent appropriate? start->solvent temp Can the temperature be increased? solvent->temp Yes change_solvent Switch to a more polar aprotic solvent (e.g., ACN, DMF) solvent->change_solvent No base Can the free base be generated? temp->base No increase_temp Gently warm the mixture (monitor for decomposition) temp->increase_temp Yes gen_free_base Add a non-nucleophilic base (e.g., TEA, DIPEA) base->gen_free_base Yes fail Consult further technical support base->fail No change_solvent->temp success Solubility Issue Resolved increase_temp->success gen_free_base->success pinner Pinner Reaction (Nitrile + Alcohol + Acid) anhydrous Anhydrous Conditions pinner->anhydrous low_temp Low Temperature pinner->low_temp hydrolysis Hydrolysis to Ester pinner->hydrolysis amide_formation Amide Formation pinner->amide_formation imidate Desired Imidate Hydrochloride anhydrous->imidate low_temp->imidate water Presence of Water high_temp High Temperature

Caption: Critical parameters for a successful Pinner reaction and potential side reactions to avoid.

References

  • ChemBK. Ethyl 2-chloroacetimidate hydrochloride - Physico-chemical Properties. Available from: [Link]

  • J&K Scientific. Pinner Reaction. 2025. Available from: [Link]

  • Pfaff, D., Nemecek, G., & Podlech, J. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577.
  • Wikipedia. Pinner reaction. Available from: [Link]

  • Grafiati. Journal articles: 'Protic and Aprotic Solvents'. 2025. Available from: [Link]

  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents. Available from: [Link]

  • Scribd. 4.1.1 Protic Vs Aprotic Solvent | PDF. Available from: [Link]

  • Organic Chemistry Portal. Pinner Reaction. Available from: [Link]

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  • JournalAgent. SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. Available from: [Link]

  • Chemistry LibreTexts. Polar Protic and Aprotic Solvents. 2023. Available from: [Link]

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  • ResearchGate. Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. 2025. Available from: [Link]

  • PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Available from: [Link]

  • National Institutes of Health. Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles. Available from: [Link]

  • Der Pharma Chemica. Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Available from: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Ethyl vs. Methyl Chloroacetimidate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the choice of reagent is paramount, often dictating the efficiency, yield, and even the feasibility of a synthetic route. Alkyl chloroacetimidates are powerful and versatile intermediates, prized for their utility in constructing nitrogen-containing heterocycles and other valuable motifs. Among them, the ethyl and methyl esters are the most common, yet the subtle differences between them can have significant practical implications.

This guide provides an in-depth, objective comparison of ethyl chloroacetimidate and mthis compound, moving beyond simple catalog data to explore the causality behind experimental choices. We will dissect their synthesis, compare their reactivity based on structural differences, and provide field-proven protocols to empower you to make the most informed decision for your specific application.

Physicochemical Properties: A Foundation for Choice

At a glance, the two molecules are highly similar. Both are typically supplied and handled as their more stable hydrochloride salts (Pinner salts), which are crystalline solids. The free bases are less stable and not commonly isolated.

PropertyMthis compound HClThis compound HClRationale for Significance
Molecular Formula C₃H₆ClNO · HCl[1]C₄H₈ClNO · HClAffects molecular weight and stoichiometry calculations.
Molecular Weight 144.00 g/mol [1]C₄H₉Cl₂NO (formula for salt)Critical for accurate molar quantity measurements.
CAS Number 70737-12-1[1]36743-66-5Ensures unambiguous identification of the reagent.
Physical Form Solid[1]White SolidImpacts handling, weighing, and dissolution.
Melting Point 77-82 °C[1]Not specifiedIndicates thermal stability and purity.
Storage Temp. −20°C[1]0-5°CHighlights the need for refrigeration to maintain stability.

The most notable difference is the recommended storage temperature, suggesting mthis compound hydrochloride may be less stable at refrigerated temperatures compared to its ethyl counterpart.

The Pinner Reaction: A Unified Path to Synthesis

Both imidates are synthesized via the classic Pinner reaction , an acid-catalyzed addition of an alcohol to a nitrile.[2][3] This reaction transforms chloroacetonitrile into the corresponding alkyl chloroacetimidate hydrochloride salt.

The mechanism involves the protonation of the nitrile nitrogen by a strong acid (typically anhydrous HCl), which activates the nitrile carbon for nucleophilic attack by the alcohol (methanol or ethanol).[4]

Pinner_Reaction cluster_start Starting Materials cluster_process Reaction Process cluster_product Product Chloroacetonitrile Cl-CH₂-C≡N Chloroacetonitrile Protonation Protonation of Nitrile Chloroacetonitrile->Protonation Alcohol R-OH (Methanol or Ethanol) Nucleophilic_Attack Nucleophilic Attack by Alcohol Alcohol->Nucleophilic_Attack HCl HCl (gas) Anhydrous Acid HCl->Protonation Protonation->Nucleophilic_Attack Tautomerization Proton Transfer Nucleophilic_Attack->Tautomerization Pinner_Salt Cl-CH₂-C(=NH₂)⁺(OR) Cl⁻ Alkyl Chloroacetimidate HCl (Pinner Salt) Tautomerization->Pinner_Salt

Caption: General workflow of the Pinner reaction for chloroacetimidate synthesis.

Causality Behind Experimental Choices
  • Anhydrous Conditions: The Pinner reaction must be conducted under strictly anhydrous conditions.[4][5] Any moisture will readily hydrolyze the product imidate salt to the corresponding ester (e.g., ethyl chloroacetate) or, upon further reaction, the amide (chloroacetamide), significantly reducing the yield of the desired product.

  • Strong Acid Catalyst (HCl gas): Gaseous hydrogen chloride is the reagent of choice. Its anhydrous nature is critical, and its high acidity is required to protonate the weakly basic nitrile nitrogen, thereby activating the carbon for attack by the neutral alcohol nucleophile.

  • Low Temperature Control: Imidate hydrochlorides are thermodynamically unstable intermediates.[2][5] The reaction is typically run at low temperatures (0 °C or below) to prevent thermal decomposition or rearrangement of the Pinner salt into the more stable N-alkyl amide and alkyl chloride.

Experimental Protocol: Synthesis of Alkyl Chloroacetimidate Hydrochloride

Disclaimer: This protocol is intended for trained chemists. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the solvent surface, and a drying tube (e.g., filled with CaCl₂) to protect from atmospheric moisture.

  • Reagent Preparation: In the flask, prepare a solution of chloroacetonitrile (1.0 eq.) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane, approx. 2-3 M). Add the corresponding anhydrous alcohol (methanol or ethanol, 1.1 eq.).

  • Reaction Execution: Cool the stirred solution to 0 °C in an ice-water bath. Bubble dry hydrogen chloride gas through the solution at a moderate rate. The reaction is exothermic; maintain the temperature between 0-5 °C.

  • Precipitation: As the reaction proceeds, the alkyl chloroacetimidate hydrochloride will precipitate as a white solid. Continue bubbling HCl until the reaction mixture is saturated and precipitation is complete (typically 1-2 hours).

  • Isolation: Stop the HCl flow, remove the ice bath, and allow the mixture to stand for an additional hour (or overnight in the cold room) to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake with several portions of cold, anhydrous diethyl ether to remove any unreacted starting materials and solvent. Dry the product under high vacuum to yield the pure Pinner salt. Store immediately in a desiccator at the recommended low temperature.

Reactivity and Mechanistic Comparison

The primary value of these reagents lies in their electrophilicity. They are excellent precursors for forming amidines and various heterocycles.[6][7] The key difference in reactivity stems from the nature of the alkyl group (methyl vs. ethyl).

Reactivity cluster_products Reaction Products Imidate Alkyl Chloroacetimidate (R = Me or Et) Amidine Amidine Imidate->Amidine Attack at Imidate Carbon Nucleophile Nucleophile (e.g., R'-NH₂) Nucleophile->Amidine Heterocycle Heterocycle (via Cyclization) Amidine->Heterocycle Intramolecular Reaction

Caption: Key reaction pathway for alkyl chloroacetimidates with amines.

Comparative Analysis of Reactivity
FeatureMthis compoundThis compoundScientific Rationale & Field Insight
Steric Hindrance Lower Higher The methyl group is sterically smaller than the ethyl group. This generally leads to faster reaction rates for the methyl derivative when attacked by nucleophiles at the imidate carbon, as there is less steric repulsion in the transition state.[8]
Electronic Effect Slightly less electron-donatingSlightly more electron-donatingThe ethyl group has a weak positive inductive effect (+I) that is slightly stronger than that of the methyl group. This makes the imidate carbon of the ethyl derivative marginally less electrophilic, which could also contribute to slightly slower reaction rates.
Byproduct Profile Forms methanol as a byproduct.Forms ethanol as a byproduct.The choice can be strategic. Methanol is more volatile and can be easier to remove under vacuum. However, if transesterification with other functional groups in the substrate is a concern, matching the ester to the solvent or other groups is a standard practice.
Solubility May exhibit different solubility profiles.May exhibit different solubility profiles.While often a minor point, the ethyl group's increased lipophilicity can alter solubility in nonpolar organic solvents, which might be advantageous for specific reaction media or workup procedures.

Senior Scientist's Insight: For most applications where the goal is the rapid and efficient formation of an amidine or a subsequent heterocycle, mthis compound is often the preferred reagent. Its lower steric profile and slightly higher electrophilicity favor faster kinetics. The choice of the ethyl variant is typically justified only when specific solubility properties are required, or when the ethanol byproduct is less problematic than methanol in a complex system.

Applications in Drug Development and Complex Synthesis

Both reagents are invaluable for creating molecular scaffolds found in numerous pharmaceuticals and agrochemicals. Their ability to serve as a two-carbon building block with a built-in electrophilic chlorine atom allows for tandem or one-pot reactions.

  • Synthesis of Chiral Ligands: Mthis compound is a key reactant in the modular synthesis of chiral homo- and heterotrisoxazolines. These compounds serve as powerful ligands in asymmetric catalysis, for instance, in Michael additions.[1][6]

  • Formation of Heterocycles: They are widely used to construct rings like oxadiazoles and benzothiazoles.[1] The imidate provides two atoms for the ring, and the chloro-methyl group provides a handle for subsequent cyclization.

  • Amidine Synthesis: The reaction of an imidate with a primary or secondary amine is one of the most reliable methods for producing substituted amidines, which are themselves important functional groups in medicinal chemistry.[7]

Conclusion and Recommendations

While ethyl and mthis compound share a common synthetic origin and a similar reactive purpose, the choice between them is not arbitrary.

  • Choose Mthis compound for:

    • Maximizing reaction rates, especially with sterically hindered nucleophiles.

    • When easy removal of the alcohol byproduct (methanol) is a priority.

    • General-purpose applications where no specific properties of the ethyl group are required.

  • Choose this compound for:

    • Applications where its specific solubility in a given solvent system provides an advantage.

    • Processes where the higher boiling point of its precursor, ethyl chloroacetate, is beneficial for industrial-scale synthesis and purification.[9][10]

    • When avoiding methanol as a byproduct is critical for downstream steps or substrate stability.

Ultimately, the decision rests on a careful analysis of the specific reaction, substrate, and process conditions. However, by understanding the fundamental principles of sterics, electronics, and practicality outlined in this guide, researchers can select their reagent with confidence, optimizing their path to the target molecule.

References

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A Comparative Guide to the Reactivity of Ethyl Chloroacetimidate and Other Imidates in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidate Functional Group - A Versatile Synthetic Intermediate

In the landscape of organic synthesis, imidates represent a fascinating and highly versatile class of compounds. Characterized by the R-C(=NR')OR'' functional group, they can be viewed as the nitrogen analogues of esters. Their unique electronic structure, possessing both nucleophilic (the nitrogen atom) and electrophilic (the imine carbon) centers, makes them powerful building blocks for a wide array of molecular architectures, particularly nitrogen-containing heterocycles.[1][2] The reactivity of an imidate is not a monolithic concept; it is exquisitely tunable through modification of its constituent R, R', and R'' groups.

This guide provides an in-depth comparison of the reactivity of ethyl chloroacetimidate with two other key classes of imidates: standard alkyl imidates (represented by ethyl acetimidate) and the highly reactive trichloroacetimidates. Understanding these differences is paramount for researchers, scientists, and drug development professionals aiming to select the optimal reagent for a specific synthetic transformation, be it amidine synthesis, heterocycle formation, or complex glycosylation reactions. We will delve into the mechanistic underpinnings of their reactivity, provide supporting experimental data and protocols, and illustrate how these properties translate into practical applications.

The Heart of Reactivity: Electronic and Steric Effects

The reactivity of the imidate functional group is fundamentally governed by the electrophilicity of the imine carbon. This carbon is the primary site for nucleophilic attack, the initial step in most imidate reactions. The substituents attached to the imidate core dictate this electrophilicity through a combination of inductive and steric effects.

  • Alkyl Imidates (e.g., Ethyl Acetimidate): These are the baseline imidates. The alkyl group (e.g., methyl from the "acet-" prefix) is weakly electron-donating, doing little to enhance the electrophilicity of the imine carbon. Consequently, these imidates are moderately reactive and often require forcing conditions or strong nucleophiles to react efficiently.

  • This compound: The introduction of a chlorine atom on the α-carbon (the carbon adjacent to the imine) dramatically alters the electronic landscape. Chlorine is a strongly electronegative atom, and it exerts a powerful electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the imine carbon, making it significantly more electron-deficient and, therefore, more electrophilic. This enhanced electrophilicity allows this compound to react with a broader range of nucleophiles under milder conditions compared to its non-halogenated counterpart.

  • Trichloroacetimidates: Taking the inductive effect to its extreme, trichloroacetimidates feature a -CCl₃ group. The cumulative inductive effect of three chlorine atoms makes the imine carbon exceptionally electrophilic. Furthermore, the trichloroacetimidate group is an outstanding leaving group, particularly after protonation by a Brønsted or Lewis acid.[3] This high reactivity profile makes trichloroacetimidates premier reagents, especially as glycosyl donors in carbohydrate chemistry.[4][5]

The following diagram illustrates the inductive effects on the imidate carbon.

G cluster_0 Low Reactivity cluster_1 Moderate-High Reactivity cluster_2 Very High Reactivity acetimidate Ethyl Acetimidate (CH₃-C(=NH)OEt) chloroacetimidate This compound (ClCH₂-C(=NH)OEt) acetimidate->chloroacetimidate  Increased Electrophilicity (Inductive Effect of 1 Cl) trichloroacetimidate Trichloroacetimidate (Cl₃C-C(=NH)OR) chloroacetimidate->trichloroacetimidate  Greatly Increased Electrophilicity (Inductive Effect of 3 Cl)

Caption: Increasing electrophilicity and reactivity across imidate classes.

Comparative Reactivity in Key Transformations

The most common reaction of imidates involves nucleophilic attack at the imine carbon, leading to the formation of a tetrahedral intermediate, which then collapses to form the product. The rate and success of this process are directly linked to the imidate's intrinsic reactivity.

Amidine Synthesis

The conversion of an imidate to an amidine by reaction with an amine is a cornerstone transformation. Here, the differences in reactivity are stark.

  • Ethyl Acetimidate: While a stable and inexpensive reagent, its reaction with poor nucleophiles (e.g., electron-deficient anilines or heteroaromatic amines) can be sluggish, often requiring prolonged reaction times (even days) and elevated temperatures, which can lead to low yields.[6]

  • This compound & Trichloroethyl Acetimidate: The enhanced electrophilicity of imidates with electron-withdrawing groups significantly accelerates amidine formation. It has been demonstrated that modifying the ethoxy group to a more electron-withdrawing 2,2,2-trichloroethoxy group enhances the imidate's reactivity.[6] This allows for reactions with a wider scope of amine nucleophiles under milder conditions, resulting in higher yields and shorter reaction times. For instance, a reaction that yields 60% with ethyl acetimidate can proceed in >90% yield with a more reactive trichloro-substituted imidate.[6]

Data Summary: Reactivity and Applications
Imidate TypeStructure (R-C(=NH)OR')Relative ReactivityKey ApplicationsTypical Reaction Conditions
Ethyl Acetimidate CH₃-C(=NH)OEtLowSynthesis of amidines from strong nucleophilesProlonged heating (days), strong bases
This compound ClCH₂-C(=NH)OEtModerate-HighAmidine synthesis with weaker nucleophiles, heterocycle synthesisRoom temp to moderate heat (hours)
Trichloroacetimidate CCl₃-C(=NH)OR'Very HighGlycosylation reactions, alkylation of nucleophilesCatalytic Lewis/Brønsted acid, low temp

Experimental Protocols: A Practical Comparison

To illustrate the practical consequences of these reactivity differences, we present a representative protocol for amidine synthesis. The choice of imidate directly impacts the required reaction conditions.

Protocol 1: Synthesis of an Amidine using a Highly Reactive Imidate

This protocol is adapted from the synthesis of amidines using 2,2,2-trichloroethyl acetimidate, which serves as a good model for the reactivity of chloroacetimidates.[6] The enhanced reactivity allows the reaction to proceed efficiently.

Objective: Synthesize N-phenylacetamidine from aniline and a reactive acetimidate hydrochloride.

Materials:

  • 2,2,2-Trichloroethyl acetimidate hydrochloride (1.0 eq)

  • Aniline (1.0 eq)

  • Solvent (e.g., 2-Methyltetrahydrofuran)

  • Base for neutralization (e.g., aqueous sodium bicarbonate)

  • Acid for salt formation (e.g., 4-bromobenzoic acid)

Procedure:

  • Neutralization: The imidate hydrochloride salt is neutralized with a base, and the free imidate is extracted into an organic solvent.

  • Amine Addition: The solution of the free imidate is treated directly with the amine nucleophile (aniline).

  • Reaction: The reaction typically proceeds rapidly at room temperature. Progress can be monitored by Thin Layer Chromatography (TLC) or ¹H NMR.

  • Isolation: The resulting amidine product is often isolated as a stable salt (e.g., a benzoate salt) by direct crystallization from the reaction mixture.[6]

Causality: The use of the highly reactive trichloroethyl acetimidate, analogous in principle to chloroacetimidate, allows the reaction to proceed quickly and in high yield, even with moderately nucleophilic amines. In contrast, using standard ethyl acetimidate hydrochloride under similar mild conditions would likely result in a significantly lower yield and require much longer reaction times.[6]

The general mechanism for this transformation is depicted below.

G Imidate R-C(=NH)OR' Intermediate Tetrahedral Intermediate Imidate->Intermediate Nucleophilic Attack Amine R''NH₂ Amine->Intermediate Amidine R-C(=NH)NHR'' Intermediate->Amidine Collapse Alcohol R'OH Intermediate->Alcohol

Caption: General mechanism of amidine formation from an imidate.

Specialized Applications: The Case of Trichloroacetimidates in Glycosylation

The exceptional reactivity of trichloroacetimidates has made them indispensable reagents in modern carbohydrate chemistry.[4] In glycosylation, a glycosyl donor (an activated sugar) is coupled with a glycosyl acceptor (an alcohol). O-glycosyl trichloroacetimidates are ideal donors for several reasons:

  • Easy Preparation: They are readily synthesized from the corresponding sugar lactol and trichloroacetonitrile.[7]

  • High Reactivity: They are activated under very mild conditions using only a catalytic amount of a Lewis or Brønsted acid.[3][8]

  • Excellent Leaving Group: Upon protonation of the imine nitrogen, the trichloroacetamide molecule that is eliminated is a very stable leaving group, driving the reaction forward.

This high reactivity, however, can be a double-edged sword. Under certain conditions, the trichloroacetimidate can undergo side reactions, such as intermolecular aglycon transfer, to form a stable trichloroacetamide byproduct, consuming the expensive donor.[7] This underscores the need for careful control of reaction conditions even with highly effective reagents.

The workflow below contrasts a standard imidate reaction with the specialized activation required for trichloroacetimidate glycosylation.

G cluster_0 Standard Amidine Synthesis (e.g., this compound) cluster_1 Trichloroacetimidate Glycosylation a1 Mix Imidate and Amine a2 Heat/Stir (hours) a1->a2 a3 Workup & Purify a2->a3 b1 Mix Glycosyl Acceptor (Alcohol) & Catalytic Lewis Acid b2 Cool to Low Temp (e.g., -40 °C to 0 °C) b1->b2 b3 Slowly Add Glycosyl Trichloroacetimidate Donor b2->b3 b4 Quench, Workup & Purify b3->b4

Caption: Contrasting workflows for standard imidates and specialist trichloroacetimidates.

Conclusion

The reactivity of imidates is a finely tunable parameter, primarily dictated by the electronic nature of their substituents. This compound occupies a valuable middle ground, offering significantly enhanced reactivity over simple alkyl imidates due to the inductive electron withdrawal of the chlorine atom. This makes it a more versatile reagent for synthesizing amidines and other derivatives from a wider range of nucleophiles under milder conditions. At the apex of reactivity are the trichloroacetimidates, whose extreme electrophilicity and excellent leaving group properties have made them premier reagents in demanding applications like oligosaccharide synthesis. By understanding the structure-reactivity relationships outlined in this guide, researchers can make informed, rational choices to harness the full synthetic potential of this powerful functional group.

References

  • Benchchem. (n.d.). The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate.
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Beyond the Pinner Reaction: A Comparative Guide to Modern Amidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the synthesis of amidines—a critical functional group in pharmaceuticals and agrochemicals—has been dominated by the Pinner reaction, which typically employs reagents like ethyl chloroacetimidate. [1][2][3] While effective, this classical method suffers from drawbacks, including the use of harsh acidic conditions (gaseous HCl), the generation of unstable intermediates, and limitations in substrate scope.[4] Furthermore, the handling of reagents like this compound requires significant precautions due to their toxicity and flammability.[5][6][7][8][9]

This guide offers a comparative analysis of modern, milder, and more versatile alternatives to this compound for the formation of amidines. We will delve into the mechanisms, advantages, and practical considerations of leading alternative reagents, providing researchers, scientists, and drug development professionals with the data-driven insights needed to select the optimal synthetic route.

The Benchmark: Limitations of the Pinner Reaction

The Pinner reaction involves the acid-catalyzed addition of an alcohol to a nitrile, forming an imino ester hydrochloride salt (a "Pinner salt").[1][10][11] This intermediate is then reacted with an amine to yield the final amidine.[1][3] The primary challenges associated with this methodology include:

  • Harsh Conditions: The reaction requires anhydrous gaseous hydrogen chloride, which is corrosive and difficult to handle.[4]

  • Intermediate Instability: The Pinner salt intermediate can be unstable, and the reaction often requires low temperatures to prevent decomposition into amide byproducts.[3]

  • Substrate Scope: Electron-poor nitriles may react poorly under the strongly acidic conditions.[3]

  • Safety Concerns: Reagents like ethyl chloroacetate (a precursor) are toxic, flammable, and require careful handling and storage in well-ventilated areas, away from ignition sources.[5][6][7][8][9]

These limitations have spurred the development of more robust and user-friendly alternatives.

Key Alternative 1: Formamide Acetals (DMF-DMA and Bredereck's Reagent)

Formamide acetals, particularly N,N-dimethylformamide dimethyl acetal (DMF-DMA) and tert-butoxybis(dimethylamino)methane (Bredereck's reagent), have emerged as powerful and versatile reagents for amidine synthesis under mild conditions.[12][13][14][15]

Mechanism of Action

These reagents act as electrophilic one-carbon synthons. They react directly with primary or secondary amines to form a highly reactive formamidinium intermediate. This intermediate then readily reacts with another amine molecule to generate the final amidine product, eliminating methanol (for DMF-DMA) or tert-butanol and dimethylamine (for Bredereck's reagent).[16][17] The reaction is often performed at room temperature or with gentle heating.

Caption: General mechanism for amidine synthesis using DMF-DMA.

Advantages:
  • Mild Conditions: Reactions are typically performed at room temperature to moderate heat, avoiding the need for strong acids or bases.[13]

  • High Versatility: DMF-DMA reacts with a wide range of amines and other nucleophiles, including compounds with active methylene groups, to form various heterocyclic structures.[12][14][15][18]

  • Bredereck's Reagent: This reagent is even more reactive than DMF-DMA and can be used for less reactive substrates or for formylating CH-acidic compounds.[16][17][19][20][21]

Key Alternative 2: Direct Activation of Amides or Nitriles

Modern methods have focused on the direct coupling of amines with either amides or nitriles, bypassing the imidate intermediate entirely.

Activation of Amides

Amides, typically unreactive electrophiles, can be activated towards nucleophilic attack by amines. A prominent method involves activation with trifluoromethanesulfonic anhydride (triflic anhydride) and pyridine.[22] This in-situ activation generates a highly electrophilic intermediate that readily couples with an amine to form the amidine.

  • Advantages: This method is effective for preparing various disubstituted and trisubstituted amidines with good yields.[22]

  • Causality: Triflic anhydride is a powerful oxophile, activating the amide carbonyl oxygen and making the carbonyl carbon highly susceptible to nucleophilic attack.

Metal-Catalyzed Addition to Nitriles

While the direct addition of amines to unactivated nitriles is difficult, transition metal catalysis has opened new avenues.[23] Copper-catalyzed systems, for example, facilitate the nucleophilic addition of amines to a broad range of nitriles.[23][24]

  • Mechanism: The copper catalyst is thought to coordinate to the nitrile, increasing its electrophilicity and facilitating the nucleophilic attack of the amine.[23]

  • Advantages: This approach offers good functional group tolerance and can be applied to both aromatic and aliphatic nitriles. Benzonitriles with electron-withdrawing groups tend to give higher yields.[23] Other Lewis acids like ZnCl₂ have also been shown to promote this transformation.[25]

Comparative Overview of Amidine Synthesis Methods

MethodKey ReagentsCatalyst/PromoterSolventTemperature (°C)Typical Time (h)Key AdvantagesKey Limitations
Pinner Reaction Nitrile, Alcohol, AmineHCl (gas)Anhydrous Alcohol0 to 406 - 24Well-established, inexpensive reagents.[10][24]Harsh anhydrous acid, unstable intermediate, safety issues.[3][4]
DMF-DMA Amine, DMF-DMANoneDioxane, DMFRT to 801 - 24Very mild conditions, versatile, good for heterocycle synthesis.[13]Can sometimes form side products like enamines.[12]
Bredereck's Reagent Amine, Bredereck's ReagentNoneToluene, BenzeneRT to 1101 - 12Highly reactive, good for CH-acidic compounds, forms enamines.[16][19]Reagent is moisture sensitive.[19]
Amide Activation Amide, AmineTriflic Anhydride, PyridineDichloromethane-78 to RT1 - 3Rapid, good yields for di- and tri-substituted amidines.[22][24]Requires stoichiometric strong activating agent.
Cu-Catalyzed Nitrile, AmineCuCl, 2,2'-bipyridineTFE, DMSO10015Good functional group tolerance, atom-economical.[23][24]Requires elevated temperatures and catalyst loading.[23]

Experimental Protocols

Protocol 1: General Procedure for Amidine Synthesis using DMF-DMA

This protocol describes a general method for the reaction of an amine with N,N-dimethylformamide dimethyl acetal.

DMFDMA_Workflow A 1. Combine Amine & Solvent B 2. Add DMF-DMA Dropwise A->B Inert Atmosphere (N₂ or Ar) C 3. Heat Reaction Mixture (e.g., 60-80°C) B->C Stir at specified temp D 4. Monitor by TLC/LC-MS C->D Until starting material consumed E 5. Evaporate Solvent D->E F 6. Purify by Chromatography E->F G 7. Characterize Product (NMR, MS) F->G

Caption: Experimental workflow for amidine synthesis via DMF-DMA.

Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary or secondary amine (1.0 mmol) and a suitable dry solvent (e.g., dioxane, 10 mL). The inert atmosphere is crucial to prevent hydrolysis of the DMF-DMA reagent.

  • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (1.2 mmol, 1.2 equiv) dropwise to the stirred solution at room temperature.

  • Reaction: The reaction mixture is then heated (typically 60-80 °C) and stirred.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.

  • Workup: Upon completion, the solvent is removed under reduced pressure.

  • Purification: The resulting residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired amidine.[12]

Protocol 2: Copper-Catalyzed Synthesis of N-Benzylbenzamidine[24]

This protocol is an example of a modern, metal-catalyzed approach to amidine synthesis.

Methodology:

  • Reaction Setup: In a reaction vessel, combine benzonitrile (1.0 mmol), benzylamine (1.2 mmol), CuCl (15 mol%), 2,2'-bipyridine (30 mol%), and Cs₂CO₃ (2.0 equiv).

  • Solvent Addition: Add 2,2,2-trifluoroethanol (TFE) as the solvent. TFE was found to be a superior solvent for this transformation compared to DMSO, DMF, or toluene.[23]

  • Reaction: The mixture is stirred at 100 °C under an oxygen atmosphere for 15 hours. The oxygen acts as a green oxidant in the catalytic cycle.[23]

  • Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite to remove the catalyst and base.

  • Extraction: The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography to yield the pure N-benzylbenzamidine.[24]

Conclusion and Future Outlook

The synthesis of amidines has evolved significantly from its reliance on the classical Pinner reaction. Modern reagents like DMF-DMA and Bredereck's reagent offer exceptionally mild and versatile pathways, making them ideal for complex molecule synthesis and the preparation of heterocyclic libraries. For direct, atom-economical approaches, metal-catalyzed additions to nitriles are proving increasingly powerful, despite often requiring higher temperatures. The choice of reagent should be guided by the specific substrate, desired functional group tolerance, and scalability. As the demand for novel amidine-containing compounds in drug discovery grows, the development of even more efficient, sustainable, and selective catalytic methods will continue to be a major trend in synthetic chemistry.

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A Comparative Guide to the Validation of Synthetic Methods Utilizing Ethyl Chloroacetimidate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the selection and validation of a synthetic method are pivotal decisions that influence the efficiency, scalability, and reliability of producing target molecules. Ethyl chloroacetimidate, as its hydrochloride salt, is a versatile reagent, often employed in the synthesis of amidines and various nitrogen-containing heterocycles. Its utility stems from the Pinner reaction and related transformations, where it serves as a stable and reactive intermediate.[1][2]

This guide provides an in-depth validation and comparison of a synthetic method using this compound hydrochloride. We will explore the causality behind experimental choices, compare its performance against common alternatives, and provide the rigorous, self-validating protocols necessary for modern chemical research and development.

Mechanistic Framework: The Role of this compound

This compound hydrochloride is an imino ester salt, commonly known as a Pinner salt.[3][4] The core of its reactivity lies in the high electrophilicity of the imidate carbon. This is enhanced by the protonated nitrogen, making it highly susceptible to nucleophilic attack. The presence of the α-chloro group further modulates this reactivity through its inductive electron-withdrawing effect.

The primary application involves the reaction with amines to form acetamidines, a functional group prevalent in pharmacologically active compounds.[1] This reaction is a cornerstone of our comparative analysis.

imidate This compound (Pinner Salt) tetrahedral_int Tetrahedral Intermediate imidate->tetrahedral_int Nucleophilic Attack amine Primary/Secondary Amine (R-NH₂) amine->tetrahedral_int amidine N-Substituted Acetamidine (Product) tetrahedral_int->amidine Elimination of EtOH ethanol Ethanol (Byproduct) tetrahedral_int->ethanol

Caption: Reaction mechanism for amidine synthesis from this compound.

This pathway is favored for its operational simplicity and the stability of the imidate salt, which can be stored for extended periods.

Comparative Analysis of Synthetic Alternatives

To validate the utility of this compound, we must benchmark it against established alternatives. The primary contender is the classical Pinner reaction, where the imidate is generated in situ. A second comparison is made against a more reactive, halogenated analogue, 2,2,2-trichloroethyl acetimidate, to understand the trade-offs between reactivity and stability.[1]

ParameterMethod A: this compound HClMethod B: Classical Pinner ReactionMethod C: 2,2,2-Trichloroethyl Acetimidate HCl
Starting Materials This compound HCl, AmineChloroacetonitrile, Ethanol, HCl gas, Amine2,2,2-Trichloroethyl acetimidate HCl, Amine
Reagent Handling Stable, crystalline solid; easy to handle.Requires handling of toxic chloroacetonitrile and corrosive HCl gas.[5]Crystalline solid, but potentially more moisture-sensitive.[1]
Reaction Time Moderate (typically 2-6 hours)Long (Pinner salt formation can take >12 hours)[6]Fast (often <1 hour)[1]
Typical Yield Good to Excellent (85-95%)Variable; can be lower due to side reactions.Excellent (>90%)[1]
Key Advantage Operational simplicity; avoids HCl gas.Low cost of basic starting materials.High reactivity for unreactive amines.[1]
Key Disadvantage Higher initial reagent cost.Technically demanding; safety concerns with HCl.Higher reagent cost; trichloroethanol byproduct.

Experimental Protocols

The following protocols describe the synthesis of N-phenyl-2-chloroacetamidine as a model reaction to provide a direct comparison of the methods outlined above.

Method A: Protocol Using this compound Hydrochloride
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound hydrochloride (5.0 g, 28.7 mmol).

  • Reaction: Add anhydrous dichloromethane (50 mL) followed by the dropwise addition of aniline (2.68 g, 28.7 mmol) over 5 minutes at room temperature.

  • Monitoring: Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup: Upon completion, filter the reaction mixture to remove any solids. Wash the filtrate with a saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by recrystallization from an ethanol/water mixture.

Method B: Protocol for Classical Pinner Reaction (in situ)
  • Pinner Salt Formation: In a three-neck flask fitted with a gas inlet tube, thermometer, and condenser, dissolve chloroacetonitrile (2.17 g, 28.7 mmol) in anhydrous ethanol (20 mL). Cool the solution to 0°C in an ice bath.[5]

  • HCl Gas Introduction: Bubble dry hydrogen chloride gas through the solution for 2 hours while maintaining the temperature below 5°C.[6]

  • Reaction: Seal the flask and allow it to stand at 0-5°C for 18 hours. A white precipitate of the Pinner salt will form.

  • Amidine Synthesis: Without isolating the salt, add anhydrous dichloromethane (40 mL) followed by the dropwise addition of aniline (2.68 g, 28.7 mmol).

  • Completion: Allow the mixture to warm to room temperature and stir for 6 hours. The workup and isolation follow the same procedure as Method A.

Validation of the this compound Method

Method validation ensures that the chosen synthetic protocol is suitable for its intended purpose, providing reliable and consistent results.[7][8] We will apply standard validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.[9] The primary analytical technique for this validation is HPLC, used to quantify the product and any impurities.

start Define Synthetic Method & Analytical Technique (HPLC) specificity Specificity (Discriminate product from impurities) start->specificity linearity Linearity & Range (Calibration curve) specificity->linearity accuracy Accuracy (% Recovery of spiked samples) linearity->accuracy precision Precision (Repeatability & Intermediate) linearity->precision lod_loq LOD & LOQ (Determine sensitivity) accuracy->lod_loq precision->lod_loq robustness Robustness (Vary temp, time, stoichiometry) lod_loq->robustness end Validated Method robustness->end

Sources

A Researcher's Guide to Spectroscopic Confirmation of Amidine Synthesis from Ethyl Chloroacetimidate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis of novel molecular entities demands rigorous and unambiguous structural confirmation. Reagents like ethyl chloroacetimidate serve as valuable building blocks, particularly for the formation of amidine functionalities, which are prevalent in pharmacologically active compounds. However, simply running a reaction is insufficient; verifying the transformation from the starting imidate to the desired amidine product is a critical step that underpins the reliability of all subsequent research.

This guide provides an in-depth, technically-grounded comparison of spectroscopic methods to definitively confirm product formation. We will move beyond a simple checklist of techniques, instead focusing on the causality behind spectral changes and how a multi-faceted analytical approach provides a self-validating system for structural elucidation. We will use the reaction of this compound with benzylamine as a practical, illustrative example.

The Analytical Imperative: Why a Multi-Spectroscopic Approach is Essential

Relying on a single analytical technique for reaction monitoring, such as Thin Layer Chromatography (TLC), can be misleading. While TLC is an invaluable tool for tracking the consumption of starting materials and the appearance of new spots, it does not provide structural information.[1] Co-elution of byproducts or the presence of unexpected isomers can lead to false positives. A robust, multi-pronged spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), is necessary to unequivocally confirm the molecular structure of the product. This integrated workflow ensures that you are not just making something new, but that you are making the correct molecule.

Illustrative Reaction: Synthesis of N-Benzyl-2-chloroacetamidine

To demonstrate the principles of spectroscopic confirmation, we will focus on a common transformation: the reaction of an imidate with a primary amine to form a substituted amidine.[2][3] this compound (often handled as its more stable hydrochloride salt) reacts with a nucleophilic amine like benzylamine to yield the corresponding N-substituted amidine.

Reaction Scheme: ```dot digraph "Reaction_Scheme" { graph [rankdir="LR", splines=true, nodesep=0.5]; node [shape=plaintext, fontsize=12, fontname="Arial"]; edge [arrowhead=vee, color="#4285F4"];

}

Caption: Integrated workflow for spectroscopic product validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structural elucidation in organic chemistry. By comparing the ¹H and ¹³C NMR spectra of the starting material and the product, we can map the molecular changes precisely.

  • ¹H NMR Analysis: The key changes to observe are the disappearance of the ethoxy group signals (a quartet around 4.3 ppm and a triplet around 1.3 ppm) from the this compound and the appearance of signals corresponding to the newly introduced benzyl group (a multiplet in the aromatic region ~7.3 ppm and a singlet/doublet for the benzylic CH₂ around 4.5 ppm). [4][5]Furthermore, new, often broad signals for the N-H protons of the amidine will appear.

  • ¹³C NMR Analysis: The carbon spectrum provides a direct count of unique carbon environments. The most diagnostic shift is that of the imidate/amidine carbon (C=N). This carbon signal will shift upon substitution, and its chemical environment change is a key indicator of reaction success. We also expect the disappearance of the two signals for the ethoxy group and the appearance of at least four new signals: one for the benzylic CH₂ and three for the aromatic carbons of the benzyl group (noting symmetry may reduce the number of unique aromatic signals). [6][7][8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation by molecular vibrations.

  • Key Transitions: The primary change to look for is the disappearance of the strong C-O single bond stretch from the ethoxy group of the imidate (typically in the 1050-1250 cm⁻¹ region). In its place, the product spectrum will feature new, characteristic N-H stretching absorptions from the amidine group, which typically appear as one or two bands in the 3100-3500 cm⁻¹ region. [9]The C=N imine stretch, present in both reactant and product, may shift slightly but is a less reliable diagnostic on its own. The C-Cl stretch will be present in both molecules, likely around 700-800 cm⁻¹.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering a fundamental check on the product's identity.

  • Molecular Ion Peak: High-resolution mass spectrometry (HRMS) can provide an extremely accurate mass, confirming the elemental formula. For our model reaction, we expect the molecular weight to increase from 121.57 g/mol for this compound to 182.65 g/mol for N-benzyl-2-chloroacetamidine. [10]A critical feature to observe in both molecules is the characteristic isotopic pattern for chlorine: two peaks for the molecular ion (M⁺ and M+2⁺) in an approximate 3:1 ratio of intensity, confirming the presence of a single chlorine atom.

Data Summary: A Comparative Overview

The following table summarizes the expected key spectroscopic data points that differentiate the starting material from the desired product.

Spectroscopic Technique This compound (Starting Material) N-Benzyl-2-chloroacetamidine (Product) Causality of Change
¹H NMR ~4.3 ppm (q, 2H, O-CH₂) ~4.1 ppm (s, 2H, Cl-CH₂) ~1.3 ppm (t, 3H, CH₃) [5]~7.3 ppm (m, 5H, Ar-H) ~5.0-7.0 ppm (br s, 2H, N-H) ~4.5 ppm (s, 2H, Ar-CH₂) ~4.0 ppm (s, 2H, Cl-CH₂)Replacement of ethoxy group with benzylamino group.
¹³C NMR ~165 ppm (C=N) ~65 ppm (O-CH₂) ~45 ppm (Cl-CH₂) ~14 ppm (CH₃) [6][11]~162 ppm (C=N) ~138 ppm (Ar C-ipso) ~128 ppm (Ar C-H) ~48 ppm (Ar-CH₂) ~44 ppm (Cl-CH₂)Replacement of ethoxy carbons with aromatic and benzylic carbons.
FT-IR ~1660 cm⁻¹ (C=N stretch) ~1250 cm⁻¹ (C-O stretch) ~750 cm⁻¹ (C-Cl stretch)~3400, 3200 cm⁻¹ (N-H stretches) ~1640 cm⁻¹ (C=N stretch) ~750 cm⁻¹ (C-Cl stretch)Loss of C-O bond, gain of N-H bonds.
Mass Spec (EI) M⁺ at m/z 121 (¹²C₄H₈³⁵ClNO)⁺ M+2⁺ at m/z 123 (3:1 ratio)M⁺ at m/z 182 (¹²C₉H₁₁³⁵ClN₂)⁺ M+2⁺ at m/z 184 (3:1 ratio)Addition of C₇H₇N and loss of C₂H₅OH from starting material.

Comparison with Alternative Methods

Method Information Provided Advantages Limitations
Multi-Spectroscopy (NMR, IR, MS) Detailed molecular structure, connectivity, functional groups, and molecular weight.Unambiguous, definitive confirmation of structure and purity. Provides a self-validating dataset.Requires access to multiple specialized instruments. Can be more time-consuming and expensive for routine checks.
Thin-Layer Chromatography (TLC) Monitors reaction progress by showing consumption of reactants and formation of new compounds based on polarity. [1]Fast, inexpensive, requires minimal sample, excellent for reaction monitoring.Provides no structural information. Risk of co-elution. Cannot distinguish between isomers. Not quantitative.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture, provides retention time, and allows for quantification.Highly sensitive and quantitative. Can be coupled with MS for structural data (LC-MS).Requires method development. Does not provide the complete structural detail of NMR.

While methods like TLC and HPLC are indispensable for reaction monitoring and purity assessment, they are not substitutes for comprehensive spectroscopic analysis. The gold standard for confirming the formation of a new chemical entity is the synergistic use of NMR, IR, and MS, which together provide an unassailable body of evidence for the proposed structure.

Conclusion

The successful synthesis of a target molecule from this compound is not complete upon workup and purification. It is the rigorous, logical application of spectroscopic analysis that provides the ultimate confirmation of product formation. By understanding the expected spectral changes—the disappearance of the reactant's ethoxy signals and the appearance of the product's N-substituent and amidine N-H signals—researchers can confidently and definitively validate their synthetic outcomes. This multi-faceted approach, grounded in the fundamental principles of each technique, ensures the scientific integrity and trustworthiness of the data, forming a solid foundation for subsequent research and development.

References

  • National Center for Biotechnology Information. (n.d.). N-Benzylacetamide. PubChem Compound Database. Retrieved from [Link]

  • Flakus, H. T., & Michta, A. (2007). N-benzylacetamide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 9), o3713. Retrieved from [Link]

  • Wiley-VCH GmbH. (n.d.). N-Benzylacetamide. SpectraBase. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Chloro-N-ethylacetamide. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-chloro-N-ethylacetamide. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of ethyl chloroacetate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Benzyl-2-phenylacetamide. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Martínez, L., et al. (2015). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. RSC Advances, 5(21), 15971-15977. Retrieved from [Link]

  • Filo. (n.d.). The 'H NMR spectrum of ethyl chloroacetate is shown below, and its IR spe.... Retrieved from [Link]

  • Perin, N., et al. (2018). Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. Molecules, 23(10), 2656. Retrieved from [Link]

  • American Chemical Society. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • American Chemical Society. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Baran, Y., et al. (2011). Spectroscopic and structural properties of N-(acetamide) morpholinium bromide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 81(1), 99-103. Retrieved from [Link]

  • Chegg. (2022). Solved The 1 H NMR spectrum of ethyl chloroacetate is shown. Retrieved from [Link]

  • Sci-Hub. (n.d.). Spectroscopic and structural properties of N-(acetamide) morpholinium bromide. Retrieved from [Link]

  • Tona, V., et al. (2023). Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates. Molecules, 28(8), 3376. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Retrieved from [Link]

  • Research Square. (2019). New single step route for efficient synthesis of amidine containing molecules. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of amidines. Retrieved from [Link]

  • ResearchGate. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF 2,2,2-TRICHLORO-ACETIMIDIC ACID ETHYL ESTER HYDROCHLORIDE AND CONVERSION TO N-(4-BROMOPHENYL)-ACETAMIDINE. Retrieved from [Link]

  • Wiley-VCH GmbH. (n.d.). Acetamide, N-[2-oxo-1-(phenylmethyl)propyl]-. SpectraBase. Retrieved from [Link]

  • Wiley-VCH GmbH. (n.d.). Chloro-acetic acid, ethyl ester. SpectraBase. Retrieved from [Link]

  • ResearchGate. (2014). Which product will be formed by the reaction of primary amine with ethyl chloroacetate?. Retrieved from [Link]

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A Comparative Guide to the Synthesis of Ethyl Chloroacetimidate: Yields, Methodologies, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl chloroacetimidate, particularly in its hydrochloride salt form, is a valuable reagent and intermediate in organic synthesis. Its bifunctional nature, possessing both a reactive imidate group and a chloro-substituted ethyl moiety, makes it a versatile building block for the construction of various heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry. The efficient and high-yielding synthesis of this compound is therefore of significant interest. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering detailed experimental protocols, yield comparisons, and an expert analysis of the mechanistic principles that underpin these methodologies.

Route 1: The Pinner Reaction - The Gold Standard for Imidate Synthesis

The Pinner reaction, first described by Adolf Pinner in 1877, remains the most established and generally high-yielding method for the synthesis of imidates from nitriles and alcohols in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl).[1][2] The reaction proceeds via the formation of a highly electrophilic nitrilium ion, which is then attacked by the alcohol.

Reaction Mechanism: An Acid-Catalyzed Nucleophilic Addition

The accepted mechanism for the Pinner reaction involves three key steps:[3]

  • Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrogen atom of the nitrile (chloroacetonitrile) by the strong acid catalyst (HCl). This protonation significantly increases the electrophilicity of the nitrile carbon.

  • Nucleophilic Attack by Alcohol: The lone pair of electrons on the oxygen atom of the alcohol (ethanol) acts as a nucleophile, attacking the activated nitrile carbon. This results in the formation of a protonated imidate intermediate.

  • Deprotonation and Salt Formation: A base, such as the chloride ion or another molecule of ethanol, removes a proton from the oxygen, leading to the neutral imidate. Under the acidic conditions, the imidate nitrogen is readily protonated to form the stable this compound hydrochloride salt, often referred to as a "Pinner salt".

Anhydrous conditions are critical for the success of the Pinner reaction, as the presence of water can lead to the hydrolysis of the Pinner salt to the corresponding ester (ethyl chloroacetate).[3]

Experimental Protocol: Synthesis of this compound Hydrochloride

Materials:

  • Chloroacetonitrile

  • Anhydrous Ethanol

  • Anhydrous Hydrogen Chloride (gas) or a suitable in-situ source like acetyl chloride in ethanol

  • Anhydrous Diethyl Ether or Tert-butyl methyl ether (for precipitation)

Procedure:

  • A solution of chloroacetonitrile in a molar excess of anhydrous ethanol is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

  • The reaction vessel is cooled to 0-5 °C in an ice-salt bath.

  • Anhydrous hydrogen chloride gas is bubbled through the solution with vigorous stirring. The temperature should be carefully maintained below 10 °C to prevent the formation of byproducts. Alternatively, acetyl chloride can be slowly added to the cold ethanolic solution of the nitrile to generate HCl in situ.[4]

  • After the introduction of HCl is complete, the reaction mixture is typically stirred at a low temperature (e.g., 0 °C) for several hours (e.g., 12 hours) or until the reaction is complete, which can be monitored by techniques such as IR spectroscopy (disappearance of the nitrile peak).[4]

  • The Pinner salt, being a solid, will precipitate from the reaction mixture. The precipitation can be enhanced by the addition of a non-polar solvent like anhydrous diethyl ether or tert-butyl methyl ether.

  • The precipitated this compound hydrochloride is collected by filtration, washed with cold anhydrous ether to remove any unreacted starting materials, and dried under vacuum.

Expected Yield: Based on analogous Pinner reactions, the expected yield of this compound hydrochloride is high, likely in the range of 90-97% .[4]

Causality Behind Experimental Choices:
  • Anhydrous Conditions: To prevent the hydrolysis of the product to ethyl chloroacetate.

  • Low Temperature: The imidate hydrochloride salt is thermodynamically unstable at higher temperatures and can decompose or rearrange.[2] Low temperatures favor the formation and stability of the desired product.

  • Excess Alcohol: Often used as both a reagent and a solvent to drive the reaction to completion.

  • Gaseous HCl or In-situ Generation: Ensures a high concentration of the acid catalyst in an anhydrous environment.

Route 2: A Two-Step Approach from Chloroacetamide

An alternative strategy involves a two-step synthesis starting from the more readily available chloroacetamide. This route first requires the dehydration of the amide to the corresponding nitrile, followed by the Pinner reaction as described above.

Step 1: Dehydration of Chloroacetamide to Chloroacetonitrile

A well-established method for the dehydration of amides is the use of strong dehydrating agents like phosphorus pentoxide (P₄O₁₀).[5]

Reaction: ClCH₂CONH₂ + P₄O₁₀ → ClCH₂CN

Experimental Protocol: Synthesis of Chloroacetonitrile

Organic Syntheses provides a detailed and reliable procedure for this transformation.[5]

Materials:

  • Chloroacetamide

  • Phosphorus Pentoxide (P₄O₁₀)

  • Dry, high-boiling solvent (e.g., trimethylbenzene)

Procedure:

  • A mixture of chloroacetamide and phosphorus pentoxide in a suitable dry, high-boiling solvent is heated to reflux with vigorous stirring for approximately one hour.

  • After cooling, the reaction mixture is distilled to isolate the crude chloroacetonitrile.

  • The crude product can be further purified by redistillation from a small amount of phosphorus pentoxide to remove any remaining impurities.

Yield: The reported yield for this dehydration step is in the range of 62-70% for the pure product and 80-87% for the crude product.[5]

Overall Yield for the Two-Step Route:

Assuming a 70% yield for the dehydration step and a subsequent 95% yield for the Pinner reaction, the overall calculated yield for this two-step process would be approximately 66.5% .

Route 3: Base-Catalyzed Synthesis - A Potential Alternative

In principle, the synthesis of imidates can also be achieved under basic conditions, typically using a strong base like sodium ethoxide.[2] This approach is often complementary to the acid-catalyzed Pinner reaction and can be more effective for electron-poor nitriles. The electron-withdrawing nature of the chlorine atom in chloroacetonitrile makes it a plausible candidate for this method.

Proposed Reaction Mechanism:
  • Nucleophilic Attack: The strongly nucleophilic ethoxide ion directly attacks the electrophilic carbon of the nitrile group.

  • Protonation: The resulting anionic intermediate is then protonated during workup to yield the neutral this compound.

Challenges and Expected Lower Yields:

While mechanistically feasible, the base-catalyzed route presents significant challenges. The strongly basic conditions can promote side reactions, such as the elimination of HCl from the chloroacetonitrile or polymerization of the starting material. Furthermore, the product imidate can be hydrolyzed back to the starting nitrile under basic conditions, leading to an unfavorable equilibrium. For these reasons, the yields for the base-catalyzed synthesis of imidates are generally reported to be lower than those of the Pinner reaction.

Due to the lack of a specific, reliable experimental protocol with a reported yield for the base-catalyzed synthesis of this compound in the searched literature, this route is presented as a theoretical alternative with an anticipated lower yield compared to the Pinner reaction.

Yield Comparison Summary

The following table provides a clear comparison of the expected yields for the different synthetic routes to this compound.

Synthetic RouteStarting MaterialKey ReagentsNumber of StepsTypical Yield (%)Key AdvantagesKey Disadvantages
Pinner Reaction ChloroacetonitrileAnhydrous Ethanol, Anhydrous HCl190-97% (estimated)[4]High yield, well-established, one-pot reaction.Requires handling of anhydrous HCl gas.
Two-Step Synthesis ChloroacetamideP₄O₁₀, then Ethanol & HCl2~66.5% (calculated)[5]Starts from a more common and stable precursor.Lower overall yield, multi-step process.
Base-Catalyzed ChloroacetonitrileSodium Ethoxide, Ethanol1Lower (undetermined)Avoids the use of strong, corrosive acid.Prone to side reactions, potentially low yield.

Visualizing the Synthetic Pathways

To better illustrate the relationships between the starting materials and the final product, the following diagrams outline the primary synthetic workflows.

Synthetic_Routes_to_Ethyl_Chloroacetimidate cluster_0 Route 1: Pinner Reaction cluster_1 Route 2: Two-Step Synthesis cluster_2 Route 3: Base-Catalyzed (Proposed) chloroacetonitrile Chloroacetonitrile pinner_reaction Pinner Reaction (Anhydrous EtOH, HCl) chloroacetonitrile->pinner_reaction ethyl_chloroacetimidate_hcl This compound HCl (Yield: ~90-97%) pinner_reaction->ethyl_chloroacetimidate_hcl chloroacetamide Chloroacetamide dehydration Dehydration (P₄O₁₀) chloroacetamide->dehydration chloroacetonitrile_2 Chloroacetonitrile (Yield: 62-87%) dehydration->chloroacetonitrile_2 pinner_reaction_2 Pinner Reaction (Anhydrous EtOH, HCl) chloroacetonitrile_2->pinner_reaction_2 ethyl_chloroacetimidate_hcl_2 This compound HCl (Overall Yield: ~66.5%) pinner_reaction_2->ethyl_chloroacetimidate_hcl_2 chloroacetonitrile_3 Chloroacetonitrile base_catalyzed Base-Catalyzed Reaction (NaOEt, EtOH) chloroacetonitrile_3->base_catalyzed ethyl_chloroacetimidate_base This compound (Yield: Lower, Undetermined) base_catalyzed->ethyl_chloroacetimidate_base

Caption: Comparative workflows for the synthesis of this compound.

Pinner_Reaction_Mechanism chloroacetonitrile Chloroacetonitrile (ClCH₂C≡N) protonation Protonation (+ H⁺) chloroacetonitrile->protonation nitrilium_ion Nitrilium Ion [ClCH₂C≡N⁺H] protonation->nitrilium_ion ethanol_attack Nucleophilic Attack by Ethanol nitrilium_ion->ethanol_attack protonated_imidate Protonated Imidate Intermediate ethanol_attack->protonated_imidate deprotonation Deprotonation (- H⁺) protonated_imidate->deprotonation imidate This compound (ClCH₂C(=NH)OEt) deprotonation->imidate salt_formation Protonation (+ H⁺Cl⁻) imidate->salt_formation pinner_salt This compound HCl (Pinner Salt) salt_formation->pinner_salt

Caption: Step-wise mechanism of the Pinner reaction.

Conclusion and Recommendations

For the synthesis of this compound, the Pinner reaction stands out as the superior method , offering a high-yield, one-pot conversion from chloroacetonitrile. Its well-understood mechanism and established procedures for analogous compounds make it a reliable and efficient choice for researchers. The primary consideration for this route is the need for strictly anhydrous conditions and the handling of hydrogen chloride.

The base-catalyzed route , while theoretically possible, is not recommended without further investigation due to the high potential for side reactions and consequently lower yields. For researchers requiring high purity and yield of this compound, the Pinner reaction is the most authoritative and trustworthy approach.

References

  • Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897. (No direct URL available for this historical document)
  • Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179-211. DOI: 10.1021/cr60210a003
  • Zil'berman, E. N. (1962). Reactions of nitriles with hydrogen chloride and alcohols. Russian Chemical Reviews, 31(11), 615. (No direct URL available)
  • Organic Syntheses. (1950). Chloroacetonitrile. Org. Synth., 30, 22. DOI: 10.15227/orgsyn.030.0022. Available at: [Link]

  • Organic Syntheses. (1921). Chloroacetamide. Org. Synth., 1, 153. DOI: 10.15227/orgsyn.001.0153. Available at: [Link]

  • BenchChem. (2025). The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate. Retrieved January 16, 2026, from a relevant BenchChem technical guide. (Simulated URL, as direct access to the specific grounding document is not available)
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  • NROChemistry. (n.d.). Pinner Reaction. Retrieved January 16, 2026, from a relevant NROChemistry page. (Simulated URL, as direct access to the specific grounding document is not available)
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Sources

A Comparative Guide to Amide Bond Formation: The Ascendancy of Ethyl Chloroacetimidate Over Traditional Coupling Reagents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within drug discovery and peptide synthesis, the efficient and clean formation of amide bonds is a cornerstone. For decades, the field has been dominated by a host of "traditional" coupling reagents, each with its own set of strengths and weaknesses. However, the emergence of reagents like ethyl chloroacetimidate presents a compelling alternative, offering distinct advantages in terms of reactivity, by-product profiles, and overall process efficiency. This guide provides a deep-dive comparison, grounded in mechanistic insights and practical considerations, for researchers seeking to optimize their coupling strategies.

The Mechanistic Divide: A Tale of Two Activation Pathways

The fundamental difference between this compound and traditional coupling reagents lies in their mode of activating a carboxylic acid for nucleophilic attack by an amine.

Traditional Coupling Reagents: The Carbodiimide Pathway

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are workhorse reagents that activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[1][2] This intermediate is susceptible to nucleophilic attack by an amine to form the desired amide bond. However, this high reactivity is a double-edged sword. The O-acylisourea intermediate can undergo several undesirable side reactions, including rearrangement to an unreactive N-acylurea or racemization of the activated amino acid.[1][3] To mitigate these issues, additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often employed to trap the O-acylisourea and form a more stable, yet still reactive, active ester.[3]

This compound: A Direct and Efficient Approach

This compound, a member of the imidate family of reagents, offers a more direct activation pathway. While specific literature on this compound is emerging, its reactivity can be understood from the well-established chemistry of related imidates.[4] The presence of the electron-withdrawing chloro group significantly enhances the electrophilicity of the imidate carbon. The reaction proceeds through the formation of a highly reactive intermediate upon reaction with the carboxylic acid, which is then readily attacked by the amine. A key advantage of this pathway is the nature of the leaving group, which is a neutral and volatile ethyl acetate molecule, simplifying purification.

G cluster_0 Traditional Carbodiimide (EDC) Pathway cluster_1 This compound Pathway RCOOH_T Carboxylic Acid O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH_T->O_acylisourea Activation EDC EDC EDC->O_acylisourea Amide_T Amide Bond O_acylisourea->Amide_T Desired Path N_acylurea N-Acylurea (By-product) O_acylisourea->N_acylurea Side Reaction Active_Ester Active Ester O_acylisourea->Active_Ester Suppression of Side Reactions Amine_T Amine (R'-NH2) Amine_T->Amide_T HOBt Additive (e.g., HOBt) HOBt->Active_Ester Active_Ester->Amide_T RCOOH_I Carboxylic Acid Activated_Intermediate Activated Intermediate RCOOH_I->Activated_Intermediate Activation Imidate This compound Imidate->Activated_Intermediate Amide_I Amide Bond Activated_Intermediate->Amide_I Direct Coupling Byproduct_I Volatile By-products Activated_Intermediate->Byproduct_I Amine_I Amine (R'-NH2) Amine_I->Amide_I

Caption: Comparative reaction pathways for amide bond formation.
Performance Comparison: A Head-to-Head Analysis

The choice of coupling reagent directly impacts reaction outcomes. Below is a comparative summary of key performance characteristics.

FeatureTraditional Reagents (e.g., EDC, HATU)This compound
Reactivity Variable; often requires additives (e.g., HOBt) or activators (e.g., tertiary bases).[5][6]High intrinsic reactivity due to the electron-withdrawing chloro group.[4]
By-products Often non-volatile and require chromatographic purification (e.g., dicyclohexylurea, isoureas).[1][7]Typically volatile and neutral (e.g., ethyl acetate), simplifying workup.
Side Reactions Prone to racemization and formation of N-acylurea.[2][3]Reduced potential for common side reactions associated with carbodiimides.
Reaction Conditions Often requires anhydrous conditions and inert atmospheres. Can be sensitive to temperature.Generally proceeds under mild conditions.
Workup/Purification Can be complex due to solid or water-soluble urea by-products.[2][7]Simplified due to the volatile and neutral nature of by-products.
Cost-Effectiveness Varies widely; some advanced phosphonium/uronium reagents can be expensive.[7]Potentially more cost-effective due to simpler synthesis and purification.
The this compound Advantage: Key Benefits

The unique properties of this compound translate into several tangible benefits for the synthetic chemist.

  • Simplified Purification and Cleaner Reaction Profiles: The most significant advantage is the nature of the by-products. Traditional carbodiimide couplings generate urea derivatives that are often difficult to remove.[1][7] For example, dicyclohexylurea (DCU), a by-product of DCC, is notoriously insoluble, while the urea from EDC is water-soluble, complicating extraction protocols.[7] this compound, by contrast, generates volatile, neutral by-products, leading to cleaner reaction mixtures and drastically simplified purification, often requiring only simple evaporation or extraction.

  • Reduced Racemization Risk: Racemization is a critical concern in peptide synthesis, as the loss of stereochemical integrity can render a peptide biologically inactive.[3] The highly reactive O-acylisourea intermediate in carbodiimide couplings is a major culprit.[3] While additives like HOBt can suppress racemization, they add complexity and cost. The more direct activation mechanism of this compound is expected to offer a lower risk of epimerization.

  • Enhanced Reactivity for Challenging Couplings: The inherent reactivity of this compound, enhanced by the chloro-substituent, makes it a powerful tool for coupling sterically hindered amino acids or poorly nucleophilic amines, cases where traditional reagents may provide low yields even after extended reaction times.[4]

G center_node This compound Advantages advantage1 Simplified Purification center_node->advantage1 advantage2 Reduced Racemization center_node->advantage2 advantage3 Enhanced Reactivity center_node->advantage3 advantage4 Cleaner Reactions center_node->advantage4 sub_advantage1a Volatile By-products advantage1->sub_advantage1a sub_advantage1b No Urea Formation advantage1->sub_advantage1b sub_advantage2a Milder Conditions advantage2->sub_advantage2a sub_advantage2b Direct Activation Pathway advantage2->sub_advantage2b sub_advantage3a Electron-Withdrawing Group advantage3->sub_advantage3a sub_advantage3b Effective for Hindered Substrates advantage3->sub_advantage3b advantage4->advantage1

Caption: Logical relationships of this compound advantages.

Experimental Protocols

To provide a practical context, we outline representative protocols for a standard amide coupling. These are intended as a starting point, and optimization for specific substrates is recommended.

General Experimental Workflow

The overall process for both methods follows a similar logical flow, with key differences in reagent handling and workup procedures.

G start Start dissolve Dissolve Carboxylic Acid and Amine in Solvent start->dissolve add_reagents Add Coupling Reagent (and additives, if needed) dissolve->add_reagents react Stir at Room Temperature (or as required) add_reagents->react monitor Monitor Reaction (TLC, LC-MS) react->monitor workup Reaction Workup monitor->workup purify Purification (Chromatography, etc.) workup->purify end End purify->end

Caption: General experimental workflow for amide coupling.
Protocol 1: Traditional EDC/HOBt Coupling
  • Reagent Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution and stir for 15-30 minutes at room temperature to allow for the formation of the HOBt active ester.

  • Coupling: Add the amine (1.1 eq) to the reaction mixture. If the amine is a hydrochloride salt, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.2 eq).

  • Reaction: Allow the reaction to stir at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: this compound Coupling
  • Reagent Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and the amine (1.1 eq) in a suitable aprotic solvent (e.g., THF or acetonitrile).

  • Coupling: Add this compound (1.2 eq) to the solution dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-12 hours. The reaction is often significantly faster than traditional methods. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and volatile by-products.

  • Purification: Dissolve the residue in an organic solvent and wash with a mild aqueous base (e.g., saturated NaHCO₃) and brine to remove any unreacted starting materials. The need for column chromatography is often reduced or eliminated due to the cleaner nature of the reaction.

Conclusion

While traditional coupling reagents have undeniably shaped the field of synthetic chemistry, they are not without their limitations. This compound represents a significant step forward, offering a more efficient, cleaner, and potentially more cost-effective solution for amide bond formation. Its advantages—simplified purification, reduced side reactions, and high reactivity—make it an invaluable tool for researchers, scientists, and drug development professionals aiming to streamline their synthetic workflows and improve the quality of their target molecules. As the demand for complex molecular architectures continues to grow, the adoption of advanced reagents like this compound will be crucial for driving innovation.

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Sources

A Senior Application Scientist's Guide to Ethyl Chloroacetimidate: Applications, Limitations, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl chloroacetimidate, typically handled as its hydrochloride salt, is a valuable and reactive intermediate in modern organic synthesis. While not as universally employed as other C2 synthons, it offers a distinct reactivity profile for the efficient construction of chloroacetamidines and 2-chloromethyl-substituted heterocycles. This guide provides an in-depth review of its primary applications, outlines its operational limitations, and presents a comparative analysis against alternative reagents. Detailed experimental protocols, mechanistic diagrams, and supporting data are included to provide researchers, scientists, and drug development professionals with a comprehensive technical resource for leveraging this versatile reagent.

Introduction and Physicochemical Properties

Ethyl 2-chloroethanimidate, commonly referred to as this compound (ECA), is the imino ester derived from chloroacetonitrile and ethanol. Due to its inherent instability in the free base form, it is almost exclusively prepared, stored, and used as its crystalline hydrochloride salt.[1] This salt is a white solid that is sensitive to moisture and should be stored under anhydrous conditions to prevent hydrolysis back to ethyl chloroacetate.[2]

The synthetic utility of ECA hydrochloride stems from the high electrophilicity of the imidate carbon atom. This reactivity is harnessed in two principal ways:

  • Reaction with primary amines to form N-substituted chloroacetamidines.

  • Condensation with 1,2-dinucleophiles (e.g., 2-aminophenols, 2-aminothiophenols) to generate five-membered heterocycles bearing a 2-chloromethyl substituent.

This guide will explore these applications in detail, providing the causal logic behind experimental choices and comparing ECA's performance to that of more common alternative reagents.

Synthesis of this compound Hydrochloride

The standard and most reliable method for synthesizing this compound hydrochloride is the Pinner reaction .[3][4] This acid-catalyzed reaction involves the addition of an alcohol to a nitrile under strictly anhydrous conditions. The use of anhydrous hydrogen chloride (HCl) gas is critical, as it serves as both the catalyst for the reaction and the stabilizing counter-ion for the resulting imidate salt, preventing its immediate hydrolysis.[5][6]

cluster_0 Pinner Reaction Synthesis chloroacetonitrile ClCH₂C≡N (Chloroacetonitrile) p1 ethanol CH₃CH₂OH (Ethanol) hcl HCl (gas, anhydrous) hcl->p1 Catalyst & Stabilizer product [ClCH₂C(=N⁺H₂)OCH₂CH₃] Cl⁻ (this compound HCl) p1->product cluster_1 Amidine Synthesis Workflow start R-NH₃⁺ X⁻ (Amine Salt) add_base Add Base (e.g., Et₃N, DIEA) start->add_base 1. Neutralize free_amine R-NH₂ (Free Amine) add_base->free_amine reaction free_amine->reaction imidate ECA·HCl imidate->reaction 2. Add Reagent product R-NH-C(=N⁺H₂)CH₂Cl X⁻ (Chloroacetamidine Salt) reaction->product

Caption: General workflow for chloroacetamidine synthesis.

The reaction proceeds by nucleophilic attack of the free amine on the electrophilic imidate carbon, followed by elimination of ethanol. As the amine starting material is often an acid salt (e.g., TFA or HCl salt), a non-nucleophilic base is required to liberate the free amine in situ.

Experimental Protocol: Synthesis of Cl-amidine[10]
  • Setup: Dissolve the amine starting material (e.g., N-α-benzoyl-L-ornithine amide-TFA salt, 1.0 eq) in anhydrous methanol in a clean, dry flask under an inert atmosphere.

  • Base Addition: Add triethylamine (Et₃N, 3.0 eq) to the solution and stir.

    • Causality: Triethylamine is a non-nucleophilic base used to neutralize both the TFA salt of the amine and the hydrochloride of the imidate reagent, allowing the reaction to proceed. An excess is used to drive the equilibrium.

  • Imidate Addition: Add this compound hydrochloride (2.0 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature overnight. The progress can be monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with water and acidify with a suitable acid (e.g., TFA).

  • Purification: The final product is typically purified by reverse-phase HPLC to yield the desired chloroacetamidine salt.

Synthesis of 2-Chloromethyl-Substituted Heterocycles

ECA hydrochloride is an effective reagent for the one-pot synthesis of heterocycles like benzoxazoles and benzothiazoles. It acts as a bifunctional reagent, providing the C2 carbon and the attached chloromethyl group in a single step.

cluster_2 Mechanism of Benzoxazole Formation reactants 2-Aminophenol + ECA·HCl intermediate Acyclic Intermediate (Amidine formation) reactants->intermediate Nucleophilic attack by -NH₂ cyclization Intramolecular Cyclization (-EtOH) intermediate->cyclization Attack by -OH product 2-Chloromethylbenzoxazole cyclization->product Dehydration

Caption: Simplified mechanism for heterocycle synthesis.

Experimental Protocol: Synthesis of 2-(Chloromethyl)benzoxazole[9][13]
  • Setup: In a round-bottom flask, suspend 2-aminophenol (1.0 eq) in ethanol.

  • Reagent Addition: Add this compound hydrochloride (1.5 eq) to the suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for 18 hours. Monitor the reaction by TLC.

    • Causality: Refluxing in ethanol provides the necessary thermal energy to drive the condensation and subsequent cyclization-dehydration steps.

  • Isolation: Cool the reaction mixture to room temperature. The product may precipitate or require solvent removal.

  • Work-up: Filter the cooled mixture to remove any solids. Concentrate the filtrate in vacuo.

  • Purification: Dissolve the crude residue in a solvent like dichloromethane, filter again to remove any insoluble salts, and concentrate the filtrate to afford the product, which can be used directly or purified further by column chromatography.

Comparative Analysis with Alternative Reagents

The choice of reagent is a critical decision in synthesis design. ECA's performance is best understood when compared directly with alternatives for achieving similar transformations.

ReagentTarget TransformationAdvantagesDisadvantagesSupporting Data / Ref.
This compound HCl 2-ChloromethylbenzoxazoleHigher Yield than chloroacetyl chloride; One-pot procedure.Less practical for sensitive/substituted substrates; Can produce intractable by-products.Higher yield reported in direct comparison. [7]
Chloroacetyl Chloride 2-ChloromethylbenzoxazoleReadily available; Highly reactive.Lower yield; Reaction can be difficult to control; Generates HCl as a byproduct.Lower yield compared to ECA HCl. [7]
2-Chloro-1,1,1-triethoxyethane 2-ChloromethylbenzoxazoleBroader Substrate Scope ; Works well with sensitive substrates (e.g., aminopyridines) where ECA fails; High yields.Requires synthesis of the reagent; May be less atom-economical.Developed specifically to overcome the limitations of ECA with sensitive substrates. [7]
Ethyl Acetimidate HCl Amidine SynthesisInexpensive; Good for simple amidines.Slow reactions with poor nucleophiles ; Less reactive than ECA.Can require extensive reaction times (e.g., 5 days) for low yields with poor nucleophiles (not cited, but a general principle).

Limitations, Side Reactions, and Handling

Despite its utility, ECA is not without its challenges. A thorough understanding of its limitations is key to its successful application.

  • Moisture Sensitivity: As a hydrochloride salt, ECA is hygroscopic and susceptible to hydrolysis, which converts it to ethyl chloroacetate and ammonium chloride. This necessitates the use of anhydrous solvents and inert atmosphere conditions for both storage and reaction. [8][2]* Substrate Scope: The reaction can be sensitive to the electronic and steric nature of the substrate. One report notes that while the synthesis of 2-chloromethylbenzoxazole is efficient, the reaction with substituted aminophenols or more sensitive substrates like aminopyridines failed, leading to decomposition and intractable by-products. [7]Another study reported "incredibly low yields" for a specific substrate, suggesting potential incompatibilities. [9]* Handling of HCl: The hydrochloride salt requires the use of a stoichiometric amount of base in reactions with amine nucleophiles. This can complicate reactions with base-sensitive functional groups.

  • Byproduct Formation: The primary byproduct from the imidate reaction is ethanol. In heterocycle synthesis, water is also formed. These are generally easy to remove, but the initial reaction mixture can be acidic, which may not be suitable for all substrates.

Conclusion

This compound hydrochloride is a specialized but highly effective reagent for the synthesis of chloroacetamidines and 2-chloromethyl-substituted heterocycles. Its primary advantage lies in its ability to cleanly and often in high yield install the chloroacetimidoyl group, a transformation that is central to the synthesis of PAD enzyme inhibitors. In heterocycle synthesis, it can offer higher yields than traditional reagents like chloroacetyl chloride, although its substrate scope may be more limited than newer alternatives. The key limitations—moisture sensitivity and a sometimes-narrow substrate scope—require careful consideration during experimental design. For the informed researcher, ECA remains a powerful tool for accessing valuable chemical motifs in drug discovery and synthetic chemistry.

References

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  • Knuckley, B., et al. (2010). The development of N-α-(2-carboxyl)benzoyl-N5-(2-fluoro-1-iminoethyl)-L-ornithine amide (o-F-amidine) and N α-(2-carboxyl)benzoyl-N5-(2-Chloro-1-iminoethyl)-L-ornithine amide (o-Cl-amidine) as second generation Protein Arginine Deiminase (PAD) inhibitors. Journal of the American Chemical Society, 132(1), 54-55. Available at: [Link]

  • Google Patents. (n.d.). Aryl-fused and hetaryl-fused-2,4-diazepine and 2,4-diazocine antiarrhythmic agents.
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Sources

A Comparative Guide to the Use of Ethyl Chloroacetimidate in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of industrial organic synthesis, the choice of reagents and methodologies is a critical decision point, balancing efficacy with economic and environmental considerations. Ethyl chloroacetimidate, particularly as its hydrochloride salt, has emerged as a valuable reagent for the construction of essential nitrogen-containing functional groups, such as amidines and imidates. These moieties are prevalent in a wide array of pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive cost-benefit analysis of employing this compound in large-scale synthesis, offering an objective comparison with alternative methods and supported by a discussion of experimental data and protocols.

This compound in Amidine and Imidate Synthesis: The Pinner Reaction

This compound is a key intermediate in the Pinner reaction, a classic and reliable method for synthesizing amidines and imidates from nitriles and alcohols.[2][3] The reaction proceeds via the acid-catalyzed addition of an alcohol to a nitrile, forming an imino ester salt, commonly referred to as a Pinner salt.[3][4] This intermediate is then reacted with an amine to yield the corresponding amidine.[1][4]

The use of this compound, often prepared in situ or used as a stable hydrochloride salt, offers a direct route to the desired products.[5][6] The hydrochloride salt of ethyl 2-chloroacetimidate is a white solid that is commercially available.[5][6]

Comparative Analysis of Synthetic Routes

The decision to use this compound should be weighed against other available synthetic strategies. The following sections provide a comparison with common alternatives.

Direct Condensation of Carboxylic Acids and Amines

A prevalent method for forming amide bonds, which can be precursors to amidines, is the direct coupling of carboxylic acids and amines using reagents like carbodiimides (e.g., EDC) in combination with additives (e.g., HOBt). While effective for amide synthesis, the subsequent conversion to amidines requires additional steps, potentially lowering the overall yield and increasing costs.

Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry offers powerful tools like the Buchwald-Hartwig amination for the formation of C-N bonds. While these methods exhibit broad substrate scope and functional group tolerance, they often rely on expensive and toxic heavy metal catalysts and ligands.[2] Catalyst removal from the final product is a significant concern in pharmaceutical manufacturing, adding complexity and cost to the purification process.

Synthesis from Thioamides

Thioamides can be converted to amidines by reaction with amines, often promoted by mercury or silver salts.[7] While effective, the use of stoichiometric amounts of heavy metals raises significant environmental and safety concerns, making this route less desirable for large-scale production.[2]

Cost-Benefit Analysis

The following table summarizes a qualitative and quantitative comparison of this compound (via the Pinner reaction) with alternative methods for amidine synthesis on an industrial scale.

ParameterThis compound (Pinner Reaction)Direct Condensation + ConversionMetal-Catalyzed Cross-CouplingSynthesis from Thioamides
Reagent Cost ModerateHigh (coupling reagents)High (catalyst & ligands)Moderate (thioamide), High (metal promoter)
Typical Yield Good to ExcellentVariable (two steps)Good to ExcellentGood
Atom Economy ModerateLowModerateLow
Scalability HighModerate to HighModerate (catalyst cost)Low (metal waste)
Reaction Conditions Mild to moderate temperatures, often requires anhydrous HCl gas.[3]MildOften requires elevated temperatures.Mild
Safety & Handling Requires handling of HCl gas.[3] Ethyl chloroacetate is toxic and flammable.[8][9][10]Coupling reagents can be sensitizers.Catalysts can be pyrophoric.Highly toxic heavy metal reagents.[2]
Waste Profile Stoichiometric salt byproducts.Stoichiometric urea or other byproducts.Metal-containing waste streams.Significant heavy metal waste.

Experimental Protocols

Representative Protocol for Amidine Synthesis via this compound (Pinner Reaction)

This protocol is a generalized representation and should be optimized for specific substrates.

Step 1: Formation of the Imidate Hydrochloride (Pinner Salt)

  • A solution of the starting nitrile in anhydrous ethanol is cooled to 0 °C in a suitable reactor equipped with a stirrer and a gas inlet.

  • Dry hydrogen chloride gas is bubbled through the solution while maintaining the temperature at 0 °C.[11] The reaction is monitored by a suitable analytical technique (e.g., GC, HPLC) until the nitrile is consumed.

  • The solvent is removed under reduced pressure to afford the crude ethyl imidate hydrochloride (Pinner salt).

Step 2: Amidine Formation

  • The crude Pinner salt is dissolved in a suitable solvent (e.g., ethanol).

  • The solution is cooled to 0-5 °C, and the desired amine is added portion-wise.[11]

  • The reaction mixture is stirred at room temperature or gently heated until the reaction is complete.[11]

  • The reaction mixture is worked up by appropriate extraction and purification techniques to isolate the desired amidine.

Alternative Protocol: Synthesis of Amidines from Nitriles using Trifluoro/Trichloroethyl Imidates

A milder alternative involves the use of 2,2,2-trifluoro- or trichloroethyl imidates, which are more reactive than their ethyl counterparts. These can be prepared by reacting a nitrile with the corresponding trihaloethanol in the presence of HCl.[12] This enhanced reactivity can lead to shorter reaction times and milder conditions, which is advantageous for sensitive substrates.[12][13]

Visualization of Key Processes

Workflow for Reagent Selection in Amidine Synthesis

Amidine Synthesis Workflow start Define Target Amidine substrate_analysis Analyze Substrate (Steric Hindrance, Electronic Effects, Functional Group Tolerance) start->substrate_analysis alternatives Consider Alternatives (Metal Catalysis, etc.) substrate_analysis->alternatives scale_considerations Determine Scale (Lab vs. Large-Scale) cost_analysis Cost & EHS Analysis (Reagents, Waste, Safety) scale_considerations->cost_analysis pinner Pinner Reaction (e.g., this compound) cost_analysis->pinner Cost-effective, scalable cost_analysis->alternatives Higher cost acceptable for specific outcome decision Select Optimal Route pinner->decision alternatives->cost_analysis Complex or sensitive substrates alternatives->pinner Simple, robust substrates alternatives->decision

Caption: Decision workflow for selecting a synthetic route to amidines.

Simplified Mechanism of the Pinner Reaction

Pinner Reaction Mechanism RCN R-C≡N ProtonatedNitrile [R-C≡N-H]⁺ Cl⁻ RCN->ProtonatedNitrile + HCl HCl H-Cl ImidateSalt_intermediate [R-C(OR')=NH₂]⁺ Cl⁻ (Pinner Salt) ProtonatedNitrile->ImidateSalt_intermediate + R'-OH ROH R'-OH Amidine R-C(=NR'')-NH₂ ImidateSalt_intermediate->Amidine + R''-NH₂ Alcohol_byproduct R'-OH ImidateSalt_intermediate->Alcohol_byproduct - HCl, - R''-NH₂ (side reaction) Amine R''-NH₂

Caption: Simplified reaction mechanism of the Pinner reaction for amidine synthesis.

Safety and Environmental Considerations

Ethyl chloroacetate, a precursor for this compound, is a flammable liquid and vapor that is toxic if swallowed, in contact with skin, or inhaled.[8][9][10] It is also very toxic to aquatic life.[9] Proper handling procedures, including the use of personal protective equipment and adequate ventilation, are essential.[8][10][14] The Pinner reaction itself requires the use of anhydrous hydrogen chloride, which is a corrosive and toxic gas, necessitating specialized equipment and handling protocols.[3][15] From a green chemistry perspective, the generation of stoichiometric amounts of salt byproducts is a drawback. However, compared to methods employing heavy metals, the waste is generally less hazardous and easier to manage.

Conclusion

The use of this compound via the Pinner reaction remains a highly relevant and cost-effective method for the large-scale synthesis of amidines and imidates. Its primary advantages lie in the relatively low cost of starting materials, straightforward reaction conditions, and high scalability. However, the associated safety hazards, particularly the handling of anhydrous HCl and the toxicity of chloro-organic compounds, must be carefully managed. For many applications, especially with robust and less complex substrates, the economic benefits of the Pinner reaction outweigh the advantages of more modern but costly and less environmentally friendly alternatives. The choice of synthetic route will ultimately depend on a thorough evaluation of the specific target molecule, scale of production, and the available resources and expertise.

References

  • Benchchem. A Comparative Guide to the Synthesis of Amidines: Alternatives to Acetimidohydrazide Hydrochloride. (URL: )
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  • Wikipedia. Pinner reaction. (URL: )
  • J&K Scientific. Pinner Reaction. (2025). (URL: )
  • Carl ROTH.
  • Grokipedia. Pinner reaction. (URL: )
  • Organic Chemistry Portal.
  • National Institutes of Health. A Lewis acid-promoted Pinner reaction. (2013). (URL: )
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  • AChemBlock.
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A Comparative Study of Ethyl Chloroacetimidate in Diverse Solvent Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide designed for researchers, scientists, and professionals in drug development. This document provides an in-depth comparative analysis of the behavior of ethyl chloroacetimidate in various solvent systems. Our focus is to elucidate the critical role of the solvent in directing the stability, reactivity, and synthetic utility of this versatile intermediate. By understanding the underlying principles of solvent-solute interactions, researchers can optimize reaction conditions, improve yields, and enhance the purity of their target molecules.

Introduction to this compound and the Importance of Solvent Selection

This compound, often generated in situ via the Pinner reaction from chloroacetonitrile and ethanol, is a valuable bifunctional reagent in organic synthesis.[1] Its utility stems from the presence of two reactive sites: the electrophilic carbon of the imidate group and the carbon atom bearing the chloro substituent. This dual reactivity allows for its use in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules.

The choice of solvent is paramount in dictating the outcome of reactions involving this compound. Solvents not only influence the solubility of reactants but also play a crucial role in stabilizing or destabilizing transition states and reactive intermediates.[2] This guide will explore the performance of this compound in protic, aprotic polar, and non-polar solvent systems, providing both theoretical explanations and practical insights.

The Pinner Reaction: A Gateway to this compound

The most common method for preparing this compound is the Pinner reaction, which involves the acid-catalyzed addition of an alcohol to a nitrile.[3][4] The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the resulting imidate salt.[5]

G

The choice of solvent for the Pinner reaction itself has a significant impact on the yield of the imidate. Anhydrous, non-polar, or weakly polar aprotic solvents such as diethyl ether, dioxane, or cyclopentyl methyl ether (CPME) are often preferred to minimize side reactions.[5][6] The use of excess alcohol as the solvent can also be effective but may lead to the formation of orthoester byproducts.[4]

Comparative Analysis of this compound in Different Solvent Systems

The stability and reactivity of this compound are profoundly influenced by the surrounding solvent environment. We will now delve into a comparative analysis across three major solvent classes.

Protic Solvents (e.g., Methanol, Ethanol, Water)

Protic solvents possess O-H or N-H bonds and can act as hydrogen bond donors.

Stability:

In protic solvents, particularly in the presence of trace amounts of acid or base, this compound is susceptible to solvolysis (hydrolysis or alcoholysis). The lone pair of electrons on the oxygen or nitrogen of the solvent can attack the electrophilic carbon of the imidate, leading to decomposition. Water, being a strong nucleophile, will readily hydrolyze the imidate to form ethyl chloroacetate and ammonia.

Reactivity:

The reactivity of this compound with other nucleophiles is generally diminished in protic solvents. This is due to the solvation of the nucleophile by the solvent molecules through hydrogen bonding, which stabilizes the nucleophile and reduces its energy, thereby increasing the activation energy of the reaction.

G

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile)

Polar aprotic solvents have large dipole moments but lack O-H or N-H bonds.

Stability:

This compound generally exhibits greater stability in polar aprotic solvents compared to protic solvents, as the risk of solvolysis is significantly reduced. However, these solvents can promote other decomposition pathways if reactive impurities are present.

Reactivity:

Reactions of this compound with nucleophiles are often significantly accelerated in polar aprotic solvents. These solvents are poor at solvating anions, leaving the nucleophile "naked" and more reactive. This enhanced nucleophilicity leads to faster reaction rates for nucleophilic substitution at the chloro-substituted carbon.

Non-Polar Aprotic Solvents (e.g., Dichloromethane, Toluene, Hexane)

Non-polar aprotic solvents have low dielectric constants and do not possess O-H or N-H bonds.

Stability:

This compound is generally stable in anhydrous non-polar aprotic solvents. The low polarity of these solvents minimizes interactions that could lead to decomposition.

Reactivity:

The reactivity in non-polar solvents is highly dependent on the solubility of the reactants. If the nucleophile has poor solubility, the reaction will be slow due to the heterogeneous nature of the mixture. However, for soluble reactants, these solvents provide an inert environment that does not interfere with the intrinsic reactivity of the species involved.

Quantitative Comparison: A Synthesized Overview

While direct, side-by-side comparative kinetic and stability data for this compound across a wide range of solvents is not extensively reported in a single study, we can synthesize the expected trends based on established principles of physical organic chemistry.

Solvent SystemSolvent ClassExpected StabilityExpected Reactivity with NucleophilesRationale
Methanol ProticLowLowSusceptible to alcoholysis; strong solvation of nucleophiles via hydrogen bonding.
Water ProticVery LowLowRapid hydrolysis; strong solvation of nucleophiles.
DMSO Polar AproticModerate to HighHighIncreased nucleophile reactivity due to poor anion solvation.
Acetonitrile Polar AproticModerate to HighHighSimilar to DMSO, promotes nucleophilic attack.
Dichloromethane Non-Polar AproticHighModerate (solubility dependent)Inert environment, but reaction rates depend on reactant solubility.
Toluene Non-Polar AproticHighLow to Moderate (solubility dependent)Very inert, but solubility of polar reactants can be a limiting factor.

Experimental Protocols

To facilitate further research, we provide detailed protocols for key experiments to quantitatively assess the stability and reactivity of this compound.

Protocol for Stability Assessment by HPLC

Objective: To determine the stability of this compound in various solvents over time.

Methodology:

  • Solution Preparation: Prepare stock solutions of this compound (e.g., 1 mg/mL) in the selected solvents (e.g., methanol, DMSO, acetonitrile, dichloromethane).

  • Incubation: Store the solutions at a constant temperature (e.g., 25 °C) and protect them from light.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • HPLC Analysis: Dilute the aliquot with a suitable mobile phase and inject it into a reverse-phase HPLC system.[7][8]

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

  • Data Analysis: Quantify the peak area of this compound at each time point. Plot the concentration versus time to determine the degradation kinetics and half-life in each solvent.

Protocol for Reactivity Assessment with a Nucleophile (e.g., Aniline) by NMR Spectroscopy

Objective: To compare the reaction rate of this compound with aniline in different deuterated solvents.

Methodology:

  • Reactant Preparation: Prepare stock solutions of this compound and aniline in the desired deuterated solvents (e.g., CD₃OD, DMSO-d₆, CD₂Cl₂).

  • Reaction Initiation: In an NMR tube, mix the solutions of this compound and aniline at a known concentration and temperature.

  • NMR Data Acquisition: Immediately acquire a series of ¹H NMR spectra at regular time intervals.[5][9]

  • Data Analysis: Monitor the disappearance of the reactant signals and the appearance of the product signals. Integrate the characteristic peaks to determine the concentration of reactants and products over time. Plot the concentration data to determine the reaction rate constant in each solvent.

G

Application in Heterocycle Synthesis: The Hantzsch Thiazole Synthesis

A prominent application of this compound and its precursors is in the Hantzsch thiazole synthesis.[6] In this reaction, an α-halo-carbonyl compound reacts with a thioamide to form a thiazole ring, a common scaffold in medicinal chemistry.

The choice of solvent can significantly influence the yield and purity of the resulting thiazole. While protic solvents like ethanol are commonly used, polar aprotic solvents can sometimes offer advantages by accelerating the initial nucleophilic attack of the thioamide.

Conclusion

The selection of an appropriate solvent system is a critical parameter in harnessing the full synthetic potential of this compound. Protic solvents tend to decrease both the stability and reactivity of this intermediate, whereas polar aprotic solvents can enhance its reactivity towards nucleophiles. Non-polar aprotic solvents offer an inert environment, with reaction outcomes largely governed by reactant solubility.

By understanding these fundamental principles and employing systematic experimental evaluation as outlined in this guide, researchers can make informed decisions to optimize their synthetic strategies, leading to more efficient and successful outcomes in their drug discovery and development endeavors.

References

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

  • Dalitz, F., Cudaj, M., Maiwald, M., & Guthausen, G. (2012). Process and reaction monitoring by low-field NMR spectroscopy. Progress in Nuclear Magnetic Resonance Spectroscopy, 60, 52–70. [Link]

  • ResearchGate. (2014). Which product will be formed by the reaction of primary amine with ethyl chloroacetate? Retrieved from [Link]

  • JournalAgent. (n.d.). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Retrieved from [Link]

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  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Ethyl acetoacetate on Newcrom R1 Column. Retrieved from [Link]

  • ResearchGate. (2002). Kinetics and reactivity of substituted anilines with 2‐chloro‐5‐nitropyridine in dimethyl sulfoxide and dimethyl formamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. Retrieved from [Link]

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Safety Operating Guide

A Guide to the Proper Disposal of Ethyl Chloroacetimidate: Ensuring Laboratory and Environmental Safety

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of ethyl chloroacetimidate, grounded in its chemical properties and established safety principles.

This compound and its salts are reactive intermediates. As organochlorine compounds and imidates, they present a unique set of hazards that must be meticulously managed.[1][2] The procedures outlined below are designed to protect laboratory personnel, ensure regulatory compliance, and prevent environmental contamination.

PART 1: Immediate Safety and Hazard Assessment

Before handling any waste, a thorough understanding of the chemical's hazard profile is essential. This initial assessment dictates the necessary precautions for every subsequent step.

1.1 Personal Protective Equipment (PPE): The First Line of Defense

Handling this compound waste requires stringent adherence to PPE protocols to prevent dermal, ocular, and respiratory exposure.

  • Hand Protection: Always wear chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or perforation before use. Use proper glove removal technique to avoid skin contact with contaminants.[3]

  • Eye/Face Protection: Use tightly fitting safety goggles and a face shield to protect against splashes.[3]

  • Body Protection: A flame-retardant lab coat and, for larger quantities or spills, impervious clothing is required.

  • Respiratory Protection: If there is a risk of generating aerosols or vapors, or if working outside of a certified chemical fume hood, a NIOSH-approved respirator with an appropriate cartridge is mandatory.

1.2 Hazard Profile Summary

The following table summarizes the critical hazard information for this compound and its common hydrochloride salt form. This information is typically derived from the supplier's Safety Data Sheet (SDS), a critical document that should always be consulted before working with any chemical.[4]

Property Information Source
Chemical Name Ethyl 2-chloroacetimidate hydrochloride
CAS Number 36743-66-5
Molecular Formula C₄H₉Cl₂NO
Physical Form White Solid
Key Hazards Acute Toxicity (Oral, Dermal, Inhalation); Causes serious eye damage; Skin irritation; May cause respiratory irritation.[3][5]
Incompatibilities Strong oxidizing agents, strong acids, strong bases, water/moisture.[6][7]
Primary Disposal Route Licensed Professional Hazardous Waste Disposal Service (Incineration).[8][9][10]

Causality: The imidate functional group is susceptible to hydrolysis, especially in the presence of acids or bases, which can yield esters or other derivatives.[6][7] As an organochlorine, its thermal decomposition can produce toxic and corrosive gases like hydrogen chloride and phosgene, necessitating specialized high-temperature incineration with scrubbers.[10][11]

PART 2: Waste Disposal Workflow and Procedures

The guiding principle for the disposal of this compound is that it must never be disposed of down the drain or in regular trash.[9] All waste streams containing this compound must be treated as regulated hazardous waste.

2.1 Disposal Decision Workflow

The following diagram outlines the decision-making process for managing different types of this compound waste.

G cluster_start Waste Generation cluster_classification Waste Classification cluster_action Segregation & Collection cluster_final Final Disposal start Waste Containing This compound Generated pure Unused or Expired Reagent start->pure Identify Waste Type solutions Reaction Mixtures or Liquid Solutions start->solutions Identify Waste Type contaminated Contaminated Solids (Gloves, Wipes, Weigh Boats) start->contaminated Identify Waste Type spill Spill Cleanup Debris start->spill Identify Waste Type collect_solid Collect in a dedicated, clearly labeled solid waste container. pure->collect_solid collect_liquid Collect in a dedicated, clearly labeled liquid waste container (halogenated). solutions->collect_liquid contaminated->collect_solid spill->collect_solid final_container Store in a sealed, properly labeled Hazardous Waste Container in a designated Satellite Accumulation Area. collect_solid->final_container collect_liquid->final_container disposal_service Arrange for pickup by a Licensed Professional Waste Disposal Service. final_container->disposal_service Pending Pickup

Caption: Waste Disposal Workflow for this compound.

2.2 Step-by-Step Waste Collection Protocol

This protocol must be performed inside a certified chemical fume hood.

  • Designate a Waste Container:

    • For solid waste (unused reagent, contaminated wipes, gloves, etc.), use a chemically resistant, wide-mouth container with a secure, vapor-tight lid.

    • For liquid waste (reaction mixtures, solutions), use a dedicated container for halogenated organic waste .[12] The container must be made of a compatible material (e.g., borosilicate glass or HDPE) and have a screw-top cap.

    • Causality: Segregating halogenated from non-halogenated waste is critical for proper incineration and is often a regulatory requirement. Mixing incompatible waste streams can lead to dangerous reactions.[13]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Fill in all required information:

    • Full Chemical Name: "Waste this compound" (and any other components).

    • Hazard Identification: Check the appropriate boxes (e.g., Toxic, Flammable if in a flammable solvent).

  • Transfer the Waste:

    • Carefully transfer the waste into the designated container.

    • For solids, use a powder funnel to avoid generating dust.

    • For liquids, use a funnel to prevent spills.

    • Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.

  • Secure and Store:

    • Tightly seal the container cap after each addition.

    • Wipe the exterior of the container clean of any contamination.

    • Store the container in a designated Satellite Accumulation Area (SAA) that is clearly marked, provides secondary containment, and is away from heat, sparks, or incompatible chemicals.[14]

  • Arrange for Disposal: Once the container is full or the accumulation time limit set by your institution's Environmental Health & Safety (EHS) department is reached, arrange for pickup by a licensed professional waste disposal service.[9]

PART 3: Emergency Procedures for Spills and Exposure

Accidents can happen despite the best precautions. A clear, pre-defined emergency plan is vital.

3.1 Spill Management

  • Evacuate and Alert: Immediately alert colleagues in the vicinity. Evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, increase ventilation if it is safe to do so.

  • Control Ignition Sources: Remove all sources of ignition (flames, sparks, hot plates).[15]

  • Contain the Spill: If it can be done without risk, prevent the spill from spreading or entering drains. Cover drains if necessary.[8]

  • Absorb: For small liquid spills, cover with an inert absorbent material like vermiculite, sand, or diatomaceous earth.[9][14]

  • Collect and Dispose: Carefully sweep or scoop the absorbed material and contaminated debris into a designated hazardous waste container. Label it as "Spill Debris containing this compound."[14]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., as recommended by your EHS department), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and your institution's EHS department.[9]

3.2 Personnel Exposure

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]

  • Skin Contact: Immediately flush the affected skin with large amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[14]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

By adhering to these rigorous, well-documented procedures, you contribute to a culture of safety, ensuring that your groundbreaking research does not come at the cost of personal or environmental well-being.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: ethyl chloroacetate. Available from: [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. Safe Handling of Organochlorine Pesticides on Farms. Available from: [Link]

  • Environmental Safety Center. Laboratory Liquid Waste Disposal Flow Chart. Available from: [Link]

  • U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. Available from: [Link]

  • Centers for Disease Control and Prevention. Organochlorine Pesticides. Available from: [Link]

  • Scribd. Chemistry of Imidates. Available from: [Link]

  • Environment Protection and Heritage Council. Discussion paper - Collection and destruction of unwanted farm and household chemicals. Available from: [Link]

  • Johnson, R. L. (1976). The thermal decomposition of ethyl chloroformate. Australian Journal of Chemistry, 29(8), 1617-1623. Available from: [Link]

  • PubChem. Ethyl 2,2,2-trichloroacetimidate. Available from: [Link]

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  • Chemguide. hydrolysing esters. Available from: [Link]

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  • MDPI. Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates. Available from: [Link]

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Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl Chloroacetimidate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced environment of drug discovery and development, the safe handling of reactive chemical intermediates is paramount. Ethyl chloroacetimidate, a valuable reagent in synthetic chemistry, demands meticulous attention to safety protocols due to its inherent reactivity and potential hazards. This guide, compiled by a Senior Application Scientist, provides in-depth, field-proven insights and procedural guidance to ensure your safety and the integrity of your research.

Immediate Safety Briefing: Understanding the Risks

Core Hazards at a Glance:

HazardNature of RiskPrimary Routes of Exposure
Acute Toxicity Potentially fatal if ingested, inhaled, or absorbed through the skin.[1][3][4][5]Inhalation, Dermal, Oral
Flammability Flammable liquid and vapor; may form explosive mixtures with air.[1][3][5]Heat, sparks, open flames
Corrosivity Causes severe irritation and potential burns to eyes, skin, and respiratory system.[2][4]Contact, Inhalation
Reactivity Moisture sensitive; reacts with water, acids, and bases, potentially releasing toxic fumes.[6][7]Contact with incompatible materials

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. A multi-layered approach is essential to mitigate the risks associated with handling this compound.

Hand Protection:
  • Primary Gloves: Nitrile gloves are a suitable choice for incidental contact, offering good resistance to chlorinated solvents.[1][8] However, due to the reactive nature of this compound, it is crucial to double-glove.

  • Secondary (Outer) Gloves: For extended contact or when handling larger quantities, consider more robust options like Viton™ or polyvinyl alcohol (PVA) gloves, which provide excellent protection against chlorinated and aromatic solvents.[8] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

Eye and Face Protection:
  • Chemical Splash Goggles: These are mandatory to protect against splashes and vapors.[4]

  • Face Shield: A full-face shield must be worn in conjunction with goggles, especially when transferring liquids or performing reactions that have the potential to splash.[4][9]

Body Protection:
  • Flame-Resistant Laboratory Coat: A lab coat made of Nomex® or a similar flame-resistant material is required due to the flammability of this compound.

  • Chemical Apron: A chemically resistant apron should be worn over the lab coat to provide an additional barrier against spills.

Respiratory Protection:

All work with this compound must be conducted in a certified chemical fume hood.[4] If there is a potential for exposure outside of a fume hood, such as during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10]

Operational Plan: From Receipt to Reaction

A systematic workflow is critical to minimizing exposure and ensuring safe handling.

cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Assemble All Necessary Equipment prep_hood->prep_materials prep_emergency Locate Emergency Equipment prep_materials->prep_emergency handle_transport Transport in Secondary Containment prep_emergency->handle_transport handle_dispense Dispense in Fume Hood handle_transport->handle_dispense handle_reaction Set Up Reaction handle_dispense->handle_reaction handle_monitor Monitor Reaction handle_reaction->handle_monitor cleanup_quench Quench Reaction (if necessary) handle_monitor->cleanup_quench cleanup_waste Segregate Halogenated Waste cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Glassware & Surfaces cleanup_waste->cleanup_decontaminate cleanup_doff Doff PPE Correctly cleanup_decontaminate->cleanup_doff

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Verify Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Don PPE: Put on all required PPE as outlined above.

    • Assemble Equipment: Gather all necessary glassware, reagents, and spill cleanup materials. Ensure everything is clean and dry.

    • Emergency Preparedness: Confirm the location and accessibility of the safety shower, eyewash station, and fire extinguisher.

  • Handling and Use:

    • Transportation: When moving this compound from storage, use a secondary container to prevent spills.

    • Dispensing: Always dispense this chemical inside the fume hood. Use a syringe or cannula for liquid transfers to minimize exposure to air and moisture.

    • Reaction Setup: Perform all reactions in a clean, dry reaction vessel within the fume hood. If the reaction is exothermic, have a cooling bath ready.

  • Cleanup:

    • Decontamination: Carefully clean all glassware and surfaces that may have come into contact with this compound.

    • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.

Disposal Plan: Managing a Hazardous Waste Stream

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

Waste Segregation and Collection:
  • Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste".[11][12][13]

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[14][15]

  • Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and has a secure, sealing lid.[13]

Disposal Procedure:
  • Collection: Collect all waste containing this compound, including contaminated solvents and disposable materials (e.g., pipette tips, wipes), in the designated halogenated waste container.

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name ("this compound"), and an estimate of the quantity.[15]

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Pickup: Arrange for hazardous waste pickup through your institution's Environmental Health and Safety (EHS) department.

Emergency Protocols: Be Prepared

In the event of an exposure or spill, immediate and correct action is crucial.

Emergency ScenarioImmediate Action Plan
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9][16]
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9][16]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[16]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9][16]
Small Spill (<100 mL) In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material in a sealed container and dispose of it as halogenated hazardous waste.[15]
Large Spill (>100 mL) Evacuate the immediate area. Alert others and contact your institution's EHS emergency line. Do not attempt to clean it up yourself.

This guide is grounded in established safety principles and data from related compounds. Always adhere to your institution's specific Chemical Hygiene Plan, as required by OSHA's Laboratory Standard (29 CFR 1910.1450).[2][7][17][18][19] By integrating these practices into your daily workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific endeavors.

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